(S)-Methyl 3-hydroxytetradecanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl (3S)-3-hydroxytetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18-2/h14,16H,3-13H2,1-2H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZZAMWODZQSOA-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452253 | |
| Record name | (S)-Methyl 3-hydroxytetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76835-67-1 | |
| Record name | Methyl (S)-3-hydroxytetradecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76835-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-Methyl 3-hydroxytetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-Methyl 3-hydroxytetradecanoate
Introduction
(S)-Methyl 3-hydroxytetradecanoate is a chiral long-chain fatty acid methyl ester that holds significant interest for researchers in microbiology, immunology, and synthetic chemistry. As a derivative of 3-hydroxytetradecanoic acid (also known as 3-hydroxymyristic acid), it serves as a crucial chemical synthon and an important analytical standard. Notably, the (R)-enantiomer of its parent acid is a fundamental building block of Lipid A, the bioactive endotoxin component of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[1][2] Understanding the chemical properties of the (S)-enantiomer is vital for developing chiral separation methods, synthesizing stereospecific probes, and creating standards for metabolic and microbiological research.
This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and biological relevance of this compound, designed for researchers, scientists, and professionals in drug development.
Physicochemical and Stereochemical Properties
This compound is characterized by a 14-carbon aliphatic chain, a hydroxyl group at the C-3 (β) position, and a methyl ester terminus. The stereochemistry at the C-3 position is critical to its identity and biological differentiation.
Core Identification and Structural Data
The fundamental identifiers and structural details are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | methyl (3S)-3-hydroxytetradecanoate | [3] |
| Synonyms | (S)-3-Hydroxy Myristic Acid Methyl Ester, Methyl (S)-3-Hydroxytetradecanoate | [3] |
| CAS Number | 76835-67-1 | [3] |
| Molecular Formula | C₁₅H₃₀O₃ | [3][4] |
| Molecular Weight | 258.40 g/mol | [3] |
| InChIKey | UOZZAMWODZQSOA-AWEZNQCLSA-N | [3][5] |
| Canonical SMILES | CCCCCCCCCCCO | [3] |
Physical Properties
The physical state and properties are consistent with a long-chain fatty acid ester.
| Property | Value | Source(s) |
| Appearance | Solid or pale yellow low-melting solid | |
| Boiling Point | 359.1 °C at 760 mmHg | |
| Flash Point | 137.5 °C | |
| Density | 0.931 g/cm³ | |
| Refractive Index | 1.451 | |
| Solubility | Soluble in methanol, ethanol, chloroform, and diethyl ether. Insoluble in water. | [6] |
| Storage Conditions | 2-8°C, preferably under desiccating conditions. |
Note: A specific experimental value for optical rotation has not been prominently reported in publicly accessible databases as of the date of this guide. For a chiral compound of this nature, the specific rotation ([α]D) is a critical quality control parameter that must be determined experimentally to confirm enantiomeric purity. The value would be measured using a polarimeter, typically with a sodium D-line (589 nm) light source, and reported with the concentration and solvent used (e.g., c 1.0 in CHCl₃).[7]
Spectroscopic Characterization
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for analyzing this molecule. Under electron ionization (EI), the molecule undergoes characteristic fragmentation.
-
Molecular Ion (M⁺): The molecular ion peak at m/z 258 is expected but may be weak or absent due to the lability of the hydroxyl group.
-
Key Fragmentation: The most diagnostic fragmentation pattern for 3-hydroxy fatty acid methyl esters is the cleavage between C-3 and C-4. This results in a prominent base peak at m/z 103 , corresponding to the [CH(OH)CH₂COOCH₃]⁺ fragment.[1] This peak is a hallmark indicator for the 3-hydroxy ester structure.
-
Other Fragments: A peak at m/z 240, corresponding to the loss of water ([M-18]⁺), is also characteristic, arising from the dehydration of the secondary alcohol.
Infrared (IR) Spectroscopy
The FTIR spectrum provides clear evidence of the key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3450 (broad) | O-H stretch | Secondary Alcohol | Medium-Strong |
| 2925 & 2855 | C-H stretch | Aliphatic CH₂, CH₃ | Strong |
| ~1740 | C=O stretch | Ester Carbonyl | Strong |
| ~1465 | C-H bend | CH₂ Scissoring | Medium |
| ~1375 | C-H bend | CH₃ Symmetric Bend | Medium-Weak |
| ~1170 | C-O stretch | Ester C-O | Strong |
The broad hydroxyl stretch around 3450 cm⁻¹ and the strong carbonyl peak at ~1740 cm⁻¹ are the most diagnostic features of the spectrum.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide a complete map of the carbon-hydrogen framework. The predicted chemical shifts (in CDCl₃) are detailed below.
¹H NMR Predicted Chemical Shifts:
| Assignment | Approx. δ (ppm) | Multiplicity | Integration | Coupling |
| Terminal CH₃ | 0.88 | Triplet (t) | 3H | J ≈ 6.8 Hz |
| Methylene Chain (CH₂)n | 1.25-1.45 | Multiplet (m) | ~20H | - |
| CH₂ (C-4) | ~1.50 | Multiplet (m) | 2H | - |
| OH | ~2.0-3.0 | Broad Singlet (br s) | 1H | - |
| CH₂ (C-2, α to C=O) | ~2.45 | Doublet of Doublets (dd) | 2H | J ≈ 16 Hz, 6 Hz |
| OCH₃ (Ester) | 3.70 | Singlet (s) | 3H | - |
| CH (C-3, carbinol) | ~4.00 | Multiplet (m) | 1H | - |
¹³C NMR Predicted Chemical Shifts:
| Assignment | Approx. δ (ppm) |
| Terminal CH₃ (C-14) | ~14.1 |
| Methylene Chain (CH₂)n | ~22.7 - 31.9 |
| CH₂ (C-5) | ~25.7 |
| CH₂ (C-4) | ~36.5 |
| CH₂ (C-2) | ~41.5 |
| OCH₃ (Ester) | ~51.7 |
| CH (C-3, carbinol) | ~68.1 |
| C=O (Ester) | ~173.0 |
Note: The exact chemical shifts can vary based on solvent and concentration. The assignments are based on established values for long-chain fatty acid esters and β-hydroxy esters.[9][10]
Chemical Reactivity and Synthetic Utility
The molecule's reactivity is dominated by its two primary functional groups: the secondary alcohol and the methyl ester. This dual functionality makes it a versatile building block for further chemical modification.
Reactions at the Hydroxyl Group
-
Oxidation: The secondary alcohol at C-3 can be readily oxidized to a ketone using standard oxidizing agents like pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. This yields Methyl 3-oxotetradecanoate , a β-keto ester, which is a valuable intermediate for synthesizing more complex molecules through reactions like the Claisen condensation.
-
Protection/Derivatization: For multi-step syntheses, the hydroxyl group often requires protection to prevent unwanted side reactions. Common protecting groups include silyl ethers (e.g., TBDMS, TIPS) or benzyl ethers. This is also the basis for derivatization prior to GC-MS analysis to increase volatility.[11]
-
Esterification/Acylation: The hydroxyl group can be acylated using acid chlorides or anhydrides in the presence of a base (e.g., pyridine) to form a new ester linkage, which is useful for creating probes or modifying the molecule's physical properties.
Reactions at the Ester Group
-
Hydrolysis (Saponification): The methyl ester can be hydrolyzed to the corresponding carboxylate salt under basic conditions (e.g., LiOH, NaOH in aqueous methanol/THF). Subsequent acidification yields the free carboxylic acid, (S)-3-hydroxytetradecanoic acid .[12] This is the most common transformation, as the free acid is often the desired final product for biological studies or further synthesis.
-
Transesterification: The methyl ester can be converted to other alkyl esters (e.g., ethyl, benzyl) by heating in the corresponding alcohol with an acid or base catalyst.
-
Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding (S)-tetradecane-1,3-diol .
The relationship between these key reactions is illustrated below.
Caption: Key chemical transformations of this compound.
Synthesis and Manufacturing
The synthesis of enantiomerically pure this compound requires stereocontrolled methods. Chemical and biocatalytic routes are both viable and widely employed.
Asymmetric Chemical Synthesis
A robust method for producing chiral β-hydroxy esters is the asymmetric aldol reaction. This approach builds the carbon skeleton and sets the stereocenter in a single, highly controlled step.
This protocol uses a chiral copper-bis(oxazoline) (Cu-Box) complex to catalyze the reaction between an aldehyde and a silyl ketene acetal, ensuring high enantioselectivity.[13]
Workflow Diagram:
Caption: Workflow for asymmetric synthesis via Mukaiyama aldol reaction.
Step-by-Step Methodology:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Argon), combine Copper(II) triflate (Cu(OTf)₂, 0.1 eq) and the chiral ligand (S,S)-tert-Butyl-bis(oxazoline) ((S,S)-t-Bu-Box, 0.11 eq).
-
Activation: Add anhydrous dichloromethane (CH₂Cl₂) and stir the mixture at room temperature for 1 hour to form the active chiral Lewis acid complex.
-
Reaction: Cool the catalyst solution to -78 °C (dry ice/acetone bath). To this, add dodecanal (1.0 eq), the aldehyde precursor to the C14 chain.
-
Addition: Slowly add the methyl silyl ketene acetal (derived from methyl acetate, ~1.2 eq) dropwise over 30 minutes. Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Causality: The choice of a chiral Cu-Box complex is critical; it coordinates to the aldehyde, creating a chiral pocket that forces the incoming nucleophile (the silyl ketene acetal) to attack from a specific face, thus dictating the (S)-stereochemistry of the newly formed hydroxyl center.[13]
Biocatalytic Synthesis
Enzymatic reduction of the corresponding β-keto ester (Methyl 3-oxotetradecanoate) offers a green and highly selective alternative. Ketoreductase (KRED) enzymes, often from yeast or bacteria, can reduce the ketone to the alcohol with exquisite enantioselectivity.[14][15]
The process involves incubating Methyl 3-oxotetradecanoate with a specific KRED that produces the (S)-enantiomer and a cofactor recycling system (e.g., using glucose/glucose dehydrogenase or isopropanol/alcohol dehydrogenase to regenerate NADPH).
Analytical Methodologies
Accurate analysis is crucial for confirming identity, purity, and enantiomeric excess.
Direct analysis by GC is challenging due to the polar hydroxyl group, which can cause peak tailing and poor thermal stability. Derivatization to a more volatile silyl ether is standard practice.[11]
Workflow Diagram:
Caption: Analytical workflow for GC-MS analysis with silylation.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of the sample into a 2 mL GC vial.
-
Derivatization: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes to convert the hydroxyl group to its trimethylsilyl (TMS) ether.
-
GC-MS Conditions:
-
GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.[15]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, and hold for 5 min.
-
Injector: 250 °C, splitless mode.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 40-500.
-
-
Data Analysis: Identify the TMS-derivatized product by its retention time and its characteristic mass spectrum (which will now have a molecular ion of m/z 330 and a different fragmentation pattern). Quantify using an internal standard if required.[16][17]
Self-Validation: The protocol's integrity is maintained by running a known standard of the derivatized compound to confirm its retention time and mass spectrum. The un-derivatized compound can also be injected to demonstrate the improvement in peak shape and response after silylation.
Biological Significance: A Link to Bacterial Endotoxins
While the (S)-enantiomer is primarily a synthetic and analytical tool, its stereoisomer, (R)-3-hydroxytetradecanoic acid , is of profound biological importance. It is a core, non-negotiable component of Lipid A in a vast number of Gram-negative bacteria, including E. coli.[1]
Lipid A constitutes the hydrophobic anchor of lipopolysaccharide (LPS) and is responsible for its powerful endotoxic activity, which can trigger the host immune response and lead to septic shock. The biosynthesis of Lipid A is an essential pathway for bacterial viability, making its enzymes attractive targets for novel antibiotics.[14]
The very first committed step in Lipid A synthesis is catalyzed by the enzyme LpxA , a UDP-N-acetylglucosamine acyltransferase. LpxA specifically transfers an (R)-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3'-hydroxyl group of UDP-GlcNAc.[2][5] In E. coli, this acyl chain is specifically (R)-3-hydroxytetradecanoyl-ACP.[1]
The strict stereospecificity of LpxA for the (R)-enantiomer underscores the importance of having pure this compound as a negative control in enzymatic assays and as a tool to probe the active site of this critical bacterial enzyme.
Safety and Handling
This compound is not classified as a hazardous substance under standard regulations. However, as with any laboratory chemical, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Stability: The compound is stable under normal storage conditions but may react with strong oxidizing agents and strong acids.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
References
A comprehensive list of references cited in this document is provided below for verification and further reading.
Sources
- 1. Methyl 3-hydroxytetradecanoate [webbook.nist.gov]
- 2. customs.go.jp [customs.go.jp]
- 3. This compound | C15H30O3 | CID 11021563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. larodan.com [larodan.com]
- 5. spectrabase.com [spectrabase.com]
- 6. (+-)-3-Hydroxytetradecanoic acid | C14H28O3 | CID 16064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. β-Hydroxy carboxylic compound synthesis by addition (C-C coupling) [organic-chemistry.org]
- 17. Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
(S)-Methyl 3-hydroxytetradecanoate: A Comprehensive Technical Guide for Researchers
CAS Number: 76835-67-1
Abstract
(S)-Methyl 3-hydroxytetradecanoate is a chiral molecule of significant interest in the fields of immunology, drug discovery, and lipid chemistry. As a key component of the lipid A moiety of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria, it plays a crucial role in the activation of the innate immune system. This technical guide provides an in-depth exploration of this compound, covering its chemical identity, stereoselective synthesis, analytical characterization, and its pivotal role in immunology and potential therapeutic applications. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important bioactive molecule.
Introduction: The Significance of Chirality and Structure
This compound, a 15-carbon long-chain fatty acid methyl ester, possesses a chiral center at the C-3 position. This stereochemistry is not a trivial structural feature; it is fundamental to its biological activity. The "S" configuration is the biologically active enantiomer in the context of lipid A, the endotoxic principle of LPS.[1][2] The precise spatial arrangement of the hydroxyl group is critical for its recognition by the Toll-like receptor 4 (TLR4) in complex with its co-receptor MD-2, initiating a signaling cascade that leads to the innate immune response.[1] Understanding the synthesis and biological implications of this specific stereoisomer is therefore paramount for the development of novel immunomodulatory agents, vaccine adjuvants, and potential sepsis therapeutics.
This guide will delve into the practical aspects of working with this compound, from its synthesis and purification to its analytical characterization and biological evaluation.
Physicochemical Properties and Identification
A clear understanding of the fundamental properties of this compound is the foundation for its effective use in research.
| Property | Value | Source |
| CAS Number | 76835-67-1 | [3] |
| Molecular Formula | C₁₅H₃₀O₃ | [3] |
| Molecular Weight | 258.40 g/mol | [3] |
| IUPAC Name | methyl (3S)-3-hydroxytetradecanoate | [3] |
| Synonyms | (S)-3-Hydroxy Myristic Acid Methyl Ester, Methyl (S)-3-Hydroxytetradecanoate | [3] |
| Appearance | Off-White to Pale Yellow Solid | |
| Solubility | Soluble in organic solvents such as chloroform and methanol. |
Table 1: Key Physicochemical Properties of this compound.
Stereoselective Synthesis: An Enzymatic Approach
The synthesis of enantiomerically pure this compound is crucial for its application in biological studies. While classical chemical methods can be employed, enzymatic resolution offers a highly efficient, stereoselective, and environmentally benign "green chemistry" approach.
Principle of Enzymatic Kinetic Resolution
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other, leading to the separation of the enantiomers. In the case of methyl 3-hydroxytetradecanoate, a lipase can be used to selectively hydrolyze one enantiomer of the racemic methyl ester to its corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.
Experimental Protocol: Lipase-Catalyzed Resolution
This protocol outlines a general procedure for the enzymatic resolution of racemic methyl 3-hydroxytetradecanoate. Optimization of parameters such as enzyme source, pH, temperature, and reaction time may be required for specific applications.
Materials:
-
Racemic methyl 3-hydroxytetradecanoate (CAS: 55682-83-2)
-
Immobilized Lipase (e.g., from Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic solvent (e.g., hexane or toluene)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve racemic methyl 3-hydroxytetradecanoate in a suitable organic solvent. Add the phosphate buffer to create a biphasic system.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading should be optimized based on the specific activity of the lipase.
-
Incubation: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral chromatography (GC or HPLC).
-
Reaction Quenching: Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Work-up:
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution to remove the (R)-3-hydroxytetradecanoic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain pure this compound.
Analytical Characterization
Ensuring the chemical identity, purity, and enantiomeric excess of this compound is critical for reliable experimental results.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm), the proton on the carbon bearing the hydroxyl group (a multiplet around 4.0 ppm), the methylene protons adjacent to the carbonyl group (a multiplet around 2.5 ppm), and the long aliphatic chain protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon (around 173 ppm), the carbon attached to the hydroxyl group (around 68 ppm), the methyl ester carbon (around 52 ppm), and the carbons of the alkyl chain.[4][5]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the hydroxyl group (a broad peak around 3400 cm⁻¹), the carbonyl group of the ester (a strong peak around 1740 cm⁻¹), and C-H stretching and bending vibrations of the aliphatic chain.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of the racemate shows a molecular ion peak (M⁺) at m/z 258, along with characteristic fragmentation patterns.[6] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Chiral Chromatography for Enantiomeric Purity
Determining the enantiomeric excess (e.e.) is crucial. Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the methods of choice.
General Protocol for Chiral GC Analysis:
-
Column Selection: A chiral capillary GC column, such as one coated with a cyclodextrin derivative (e.g., β-DEX™), is required.[7]
-
Sample Preparation: The sample can be analyzed directly or after derivatization of the hydroxyl group to enhance volatility and resolution.
-
GC Conditions:
-
Injector Temperature: Typically 250 °C.
-
Oven Temperature Program: An optimized temperature gradient is used to achieve baseline separation of the enantiomers.
-
Carrier Gas: Helium or hydrogen.
-
Detector: Flame Ionization Detector (FID).
-
-
Analysis: The retention times of the (S) and (R) enantiomers will differ, allowing for their quantification and the calculation of the enantiomeric excess.
Biological Significance and Applications in Drug Development
The primary biological relevance of this compound stems from its role as a precursor to (S)-3-hydroxytetradecanoic acid, a crucial component of lipid A.
Lipid A and the Innate Immune Response
Lipid A is the bioactive component of LPS and acts as a potent activator of the innate immune system through the TLR4/MD-2 receptor complex on immune cells such as macrophages and dendritic cells.[1][2] The binding of lipid A to TLR4 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines, chemokines, and interferons, orchestrating the early host defense against Gram-negative bacterial infections.
The structure of lipid A, particularly the number and length of the acyl chains and the presence of phosphate groups, dictates its immunological activity. (S)-3-hydroxytetradecanoic acid is one of the key fatty acids that comprise the lipid A of many Gram-negative bacteria.
Applications in Drug Development
The unique immunomodulatory properties of lipid A and its derivatives have led to significant interest in their therapeutic potential.
-
Vaccine Adjuvants: Synthetic lipid A analogs are being developed as vaccine adjuvants to enhance the immune response to co-administered antigens. By activating TLR4, they can stimulate a robust and durable immune memory. This compound is a key building block for the synthesis of these potent and well-defined adjuvants.[8]
-
Immunotherapeutics: The ability to modulate the immune system makes lipid A derivatives attractive candidates for the development of immunotherapies for cancer and infectious diseases.[8]
-
Sepsis Research: Paradoxically, while lipid A is the causative agent of septic shock, understanding its interaction with TLR4 is crucial for designing antagonists that can block this interaction and potentially treat sepsis. Synthetic lipid A analogs, constructed using this compound, are invaluable tools in this research.
Conclusion
This compound is more than just a chiral molecule; it is a key player at the interface of chemistry and immunology. Its stereospecific synthesis, rigorous analytical characterization, and a deep understanding of its biological role are essential for advancing research in drug discovery and development. This guide has provided a comprehensive overview of these aspects, aiming to empower researchers to effectively utilize this important compound in their scientific endeavors. The continued exploration of this compound and its derivatives holds great promise for the development of next-generation vaccines, immunotherapies, and treatments for infectious diseases.
References
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This compound | C15H30O3 | CID 11021563 - PubChem. National Center for Biotechnology Information. [Link]
- A Guide to the Analysis of Chiral Compounds by GC. Restek. (URL not available)
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FTIR of the methyl esters and hydroxylated unsaturated methyl esters. - ResearchGate. [Link]
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Methyl 3-hydroxytetradecanoate. NIST Chemistry WebBook. [Link]
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Chemistry of lipid A: at the heart of innate immunity. PubMed. [Link]
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(+-)-3-Hydroxytetradecanoic acid | C14H28O3 | CID 16064 - PubChem. National Center for Biotechnology Information. [Link]
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Role of lipids in the metabolism and activation of immune cells. PMC. [Link]
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A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
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Modulation of Innate Immune Responses with Synthetic Lipid A Derivatives. PMC. [Link]
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A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. PMC. [Link]
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In-Depth Technical Guide: Synthesis of (S)-Methyl 3-hydroxytetradecanooate
Introduction
(S)-Methyl 3-hydroxytetradecanoate is a chiral molecule of significant interest in various fields, including the synthesis of bioactive compounds and unnatural lipid A analogs.[1] Its stereochemistry plays a crucial role in its biological activity, making enantioselective synthesis a critical area of research. This guide provides an in-depth exploration of the primary synthetic pathways to obtain the (S)-enantiomer of methyl 3-hydroxytetradecanoate, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
A foundational understanding of the target molecule's properties is essential before delving into its synthesis.
| Property | Value |
| Molecular Formula | C15H30O3[2][3] |
| Molecular Weight | 258.40 g/mol [1][2][3] |
| Appearance | Pale Yellow Low Melting Solid[1] |
| CAS Number | 76835-67-1[2] |
| IUPAC Name | methyl (3S)-3-hydroxytetradecanoate[2] |
(Data sourced from PubChem and ECHEMI)[1][2][3]
Synthetic Strategies: A Focus on Enantioselectivity
The synthesis of this compound with high enantiomeric purity necessitates the use of asymmetric synthesis techniques. The most prevalent and effective methods involve the enantioselective reduction of the corresponding β-keto ester, methyl 3-oxotetradecanoate. This guide will focus on two primary approaches: biocatalytic reduction using whole-cell systems or isolated enzymes, and chemical asymmetric reduction using chiral catalysts or auxiliaries.
Biocatalytic Synthesis: Leveraging Nature's Catalysts
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, particularly reductases, can exhibit remarkable enantioselectivity in the reduction of prochiral ketones.
1.1. Whole-Cell Bioreduction with Rhodococcus erythropolis
Rhodococcus erythropolis is a versatile microorganism known for its wide range of enzymatic activities, including oxidations and reductions.[4][5] It has been effectively employed for the kinetic resolution of various esters.[6][7]
Core Principle: The synthesis of this compound can be achieved through the enantioselective reduction of methyl 3-oxotetradecanoate using whole cells of Rhodococcus erythropolis. The microorganism's inherent dehydrogenases/reductases preferentially catalyze the reduction to the (S)-alcohol.
Experimental Workflow:
Caption: Workflow for the whole-cell bioreduction of methyl 3-oxotetradecanoate.
Detailed Protocol:
-
Cultivation: A suitable culture medium is inoculated with Rhodococcus erythropolis and incubated under optimal growth conditions (e.g., temperature, pH, aeration) to achieve sufficient biomass.[8]
-
Biotransformation: Methyl 3-oxotetradecanoate, the substrate, is added to the cell culture. The reaction is monitored over time for the conversion to the hydroxy ester.
-
Extraction: After the reaction is complete, the cells are separated from the broth by centrifugation. The product is then extracted from the supernatant and the cells using an organic solvent like ethyl acetate.
-
Purification: The crude extract is concentrated and purified using column chromatography on silica gel to yield pure this compound.
Causality Behind Choices:
-
Whole Cells vs. Isolated Enzymes: Using whole cells is often more cost-effective as it eliminates the need for enzyme purification. The cellular machinery also provides in-situ cofactor regeneration, which is essential for the reductase activity.
-
Solvent Selection: Ethyl acetate is a common choice for extraction due to its moderate polarity, which allows for efficient extraction of the product while minimizing the extraction of highly polar impurities.
1.2. Enzymatic Reduction with Candida antarctica Lipase B (CALB)
While primarily known for its lipase activity, Candida antarctica Lipase B (CALB) can also catalyze reduction reactions, although less commonly.[9][10][11][12][13] A more direct and highly efficient approach involves using a dedicated reductase enzyme. However, for the purpose of illustrating enzymatic synthesis, we will discuss a more established biocatalytic reduction method. A more common application for lipases in this context is the kinetic resolution of a racemic mixture of methyl 3-hydroxytetradecanoate.
Core Principle: In a kinetic resolution, an enzyme selectively acylates one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted and thus enriched. CALB is highly effective in this regard.
Reaction Scheme:
Caption: Kinetic resolution of racemic methyl 3-hydroxytetradecanoate using CALB.
Chemical Asymmetric Synthesis
Chemical methods for asymmetric synthesis offer a high degree of control and can often be scaled up more readily than biocatalytic processes. The asymmetric reduction of methyl 3-oxotetradecanoate is the most direct chemical route.
2.1. Asymmetric Hydrogenation with Chiral Catalysts
Core Principle: This method involves the reduction of the ketone functionality of methyl 3-oxotetradecanoate using hydrogen gas in the presence of a chiral metal catalyst. The chiral ligand on the metal center directs the hydrogenation to one face of the ketone, leading to the preferential formation of one enantiomer.
Key Components:
-
Metal Precursor: Typically a rhodium or ruthenium complex.
-
Chiral Ligand: A variety of chiral phosphine ligands, such as BINAP, have been used successfully in asymmetric hydrogenations.
Experimental Setup:
Caption: Asymmetric hydrogenation of methyl 3-oxotetradecanoate.
Detailed Protocol:
-
Catalyst Preparation: The active chiral catalyst is often prepared in situ by reacting a metal precursor with the chiral ligand.
-
Reaction: Methyl 3-oxotetradecanoate is dissolved in a suitable solvent (e.g., methanol) in a high-pressure reactor. The catalyst is added, and the reactor is pressurized with hydrogen gas. The reaction is stirred at a specific temperature until completion.
-
Workup and Purification: The solvent is removed, and the product is purified by column chromatography to remove the catalyst and any byproducts.
Causality Behind Choices:
-
Catalyst Choice: Ruthenium-BINAP catalysts are well-established for the asymmetric reduction of β-keto esters, often providing high enantioselectivities and conversions.[14]
-
High Pressure: Hydrogenation reactions typically require elevated pressures to ensure a sufficient concentration of hydrogen in the reaction mixture.
2.2. Asymmetric Reduction with Chiral Borohydride Reagents
Core Principle: Chiral auxiliaries can be used to modify reducing agents like sodium borohydride, rendering them capable of enantioselective reductions.[15][16][17]
Example of a Chiral Auxiliary: (2S,3R)-(–)-2-amino-3-methyl-1,1-diphenylpentanol is an example of a chiral amino alcohol that can be used to prepare a chiral reducing agent from borane.[17]
General Reaction Scheme:
-
Preparation of the Chiral Reagent: The chiral amino alcohol is reacted with borane (BH3) to form a chiral borohydride reagent.
-
Reduction: Methyl 3-oxotetradecanoate is then added to this pre-formed chiral reagent, which selectively reduces the ketone to the (S)-alcohol.
Advantages and Disadvantages of Synthetic Pathways
| Pathway | Advantages | Disadvantages |
| Whole-Cell Bioreduction | Environmentally friendly, high enantioselectivity, no need for expensive catalysts or ligands, in-situ cofactor regeneration. | Can be slower than chemical methods, requires sterile techniques, downstream processing can be complex. |
| Enzymatic Resolution | High enantioselectivity, mild reaction conditions. | Maximum theoretical yield is 50% for the desired enantiomer, requires separation of the acylated and unreacted enantiomers. |
| Asymmetric Hydrogenation | High yields and enantioselectivities, well-established and scalable. | Requires expensive and often air-sensitive catalysts and ligands, requires high-pressure equipment. |
| Chiral Borohydride Reduction | Stoichiometric use of chiral auxiliary, can achieve high enantioselectivity. | Requires stoichiometric amounts of the chiral auxiliary, which can be expensive. |
Conclusion
The synthesis of this compound can be accomplished through several effective methods, each with its own set of advantages and disadvantages. The choice of a particular pathway will depend on factors such as the desired scale of the synthesis, cost considerations, and the available laboratory infrastructure. Biocatalytic methods, particularly whole-cell reductions, offer a promising green and sustainable approach, while chemical methods like asymmetric hydrogenation provide a robust and scalable alternative. For researchers and drug development professionals, a thorough understanding of these synthetic strategies is crucial for the efficient and enantioselective production of this important chiral building block.
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An In-depth Technical Guide to the Biological Role of (S)-Methyl 3-hydroxytetradecanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Methyl 3-hydroxytetradecanoate is a chiral molecule of significant interest in microbiology and drug development. As a derivative of the fatty acid biosynthesis pathway, it serves as a critical precursor for the synthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria. Furthermore, emerging evidence suggests its involvement in microbial communication and pathogenesis. This technical guide provides a comprehensive overview of the biosynthesis, biological functions, and analytical methodologies related to this compound, with a focus on its potential as a target for novel antimicrobial therapies.
Introduction: The Significance of this compound
This compound, a methylated form of (S)-3-hydroxytetradecanoic acid, belongs to the class of 3-hydroxy fatty acids (3-OH-FAs). These molecules are integral to the structure and function of bacterial cells. The "S" configuration denotes the specific stereochemistry at the C-3 position, which is crucial for its biological recognition and activity. While its non-esterified counterpart is a well-established intermediate in fatty acid metabolism, the methylated form has garnered attention for its potential roles beyond a simple metabolic intermediate.
This guide will delve into the multifaceted biological significance of this compound, exploring its biosynthetic origins, its pivotal role as a building block for essential cellular structures, and its emerging functions in microbial signaling and interaction with host organisms. A thorough understanding of these aspects is paramount for researchers aiming to exploit this molecule and its metabolic pathways for the development of new therapeutic agents.
Biosynthesis of this compound: A Multi-step Enzymatic Cascade
The biosynthesis of this compound is intrinsically linked to the type II fatty acid synthesis (FASII) pathway, a conserved process in bacteria. The pathway culminates in the formation of (S)-3-hydroxytetradecanoyl-ACP, the direct precursor to the free acid and its methyl ester.
The Core FASII Pathway
The synthesis of the 14-carbon 3-hydroxy acyl chain begins with acetyl-CoA and involves a series of enzymatic reactions that iteratively add two-carbon units from malonyl-CoA.
Key Enzymes in the Formation of (S)-3-hydroxytetradecanoyl-ACP:
| Enzyme | Function | Gene (E. coli) |
| FabH | 3-ketoacyl-ACP synthase III | fabH |
| FabB/FabF | 3-ketoacyl-ACP synthase I/II | fabB/fabF |
| FabG | 3-ketoacyl-ACP reductase | fabG |
| FabZ/FabA | 3-hydroxyacyl-ACP dehydratase | fabZ/fabA |
| FabI | Enoyl-ACP reductase | fabI |
The cycle of condensation, reduction, dehydration, and a second reduction is repeated until the 14-carbon chain is assembled. The final reduction step is bypassed to yield (S)-3-hydroxytetradecanoyl-ACP.
Methylation: The Final Step
The conversion of (S)-3-hydroxytetradecanoic acid to its methyl ester is catalyzed by a class of enzymes known as fatty acid methyltransferases (FAMTs). These enzymes utilize S-adenosylmethionine (AdoMet) as the methyl donor.[1]
Proposed Biosynthetic Pathway:
Figure 1: Proposed biosynthetic pathway of this compound.
Core Biological Roles
This compound and its immediate precursor play fundamental roles in bacterial physiology, primarily as a structural component and potentially as a signaling molecule.
Essential Precursor for Lipid A Biosynthesis
In Gram-negative bacteria, (S)-3-hydroxytetradecanoyl-ACP is a critical building block for the synthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS).[2] The enzymes LpxA and LpxD catalyze the transfer of the 3-hydroxyacyl chain from ACP to a UDP-N-acetylglucosamine backbone.[3][4][5][6][7]
Lipid A Synthesis Initiation:
Figure 2: Role of (S)-3-hydroxytetradecanoyl-ACP in the initial steps of Lipid A biosynthesis.
The integrity of the LPS layer is vital for the survival of Gram-negative bacteria, providing a barrier against antimicrobial agents and environmental stresses.
Role in Polyhydroxyalkanoate (PHA) Synthesis
Certain bacteria, such as those from the genus Rhodococcus, can utilize 3-hydroxy fatty acids as monomers for the synthesis of polyhydroxyalkanoates (PHAs).[5] PHAs are intracellular carbon and energy storage polymers, accumulated under conditions of nutrient limitation. The enzyme PHA synthase polymerizes 3-hydroxyacyl-CoA thioesters into long-chain polyesters.[8][9][10][11]
Emerging Role in Quorum Sensing and Pathogenesis
While the direct role of this compound as a quorum-sensing molecule is an active area of research, there is substantial evidence for the involvement of related 3-hydroxy fatty acids in microbial communication. In Ralstonia solanacearum, the methyl ester of 3-hydroxypalmitic acid acts as a quorum-sensing signal.[12] In Candida albicans, a related molecule, 3(R)-hydroxy-tetradecaenoic acid, influences morphogenesis and biofilm formation.[1]
These findings suggest that this compound could function as an autoinducer in certain bacterial species, regulating processes such as virulence factor expression and biofilm formation in a cell-density-dependent manner.
This compound in Drug Development
The essentiality of the pathways involving (S)-3-hydroxytetradecanoyl-ACP makes them attractive targets for the development of novel antibacterial agents.
Targeting Lipid A Biosynthesis
Inhibitors of the enzymes in the lipid A pathway, such as LpxA and LpxD, have the potential to be potent antibiotics against Gram-negative bacteria.[4][6] Since this pathway is absent in mammals, such inhibitors are expected to have high selectivity and low host toxicity.
Inhibition of Fatty Acid Synthesis
Targeting the FASII pathway can disrupt the supply of precursors for both lipid A and other essential cellular components. Several inhibitors of FASII enzymes are currently under investigation as broad-spectrum antibiotics.[12][13]
Analytical Methodologies
The detection and quantification of this compound in biological samples are crucial for studying its biological roles. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical techniques employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and sensitive method for the analysis of fatty acid methyl esters. Due to the presence of the hydroxyl group, derivatization is often required to increase the volatility and thermal stability of this compound.[14]
Experimental Protocol: GC-MS Analysis of this compound
-
Lipid Extraction: Extract total lipids from the biological sample (e.g., bacterial cell pellet, culture supernatant) using a modified Bligh-Dyer method with a chloroform:methanol:water mixture.
-
Saponification and Methylation: Saponify the lipid extract with a methanolic base (e.g., NaOH in methanol) to release free fatty acids. Subsequently, methylate the fatty acids using an acid catalyst (e.g., BF₃ in methanol or HCl in methanol) to form fatty acid methyl esters (FAMEs).
-
Derivatization of the Hydroxyl Group: Silylate the hydroxyl group of the 3-hydroxy FAMEs using a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). This converts the hydroxyl group to a more volatile trimethylsilyl (TMS) ether.
-
GC-MS Analysis:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Operate in splitless mode for trace analysis.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 300°C) to elute the derivatized FAMEs.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-550.
-
-
Quantification: Use an internal standard, such as a stable isotope-labeled analog or a fatty acid with an odd number of carbons, for accurate quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers the advantage of analyzing underivatized this compound, although derivatization can be used to enhance ionization efficiency.[15][16][17]
Experimental Protocol: LC-MS Analysis of this compound
-
Lipid Extraction: Perform lipid extraction as described for the GC-MS protocol.
-
LC Separation:
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: Employ a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier such as formic acid or ammonium acetate.
-
-
MS Detection:
-
Ionization Source: Use electrospray ionization (ESI) in either positive or negative ion mode.
-
Analysis Mode: For quantification, use multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer, monitoring specific precursor-to-product ion transitions.
-
-
Quantification: Utilize an appropriate internal standard for accurate quantification.
Conclusion and Future Perspectives
This compound is a molecule of fundamental importance in bacterial physiology. Its established role as a precursor for the essential lipid A component of the outer membrane of Gram-negative bacteria solidifies its significance. The enzymes involved in its biosynthesis represent validated and promising targets for the development of novel antibacterial drugs.
The emerging evidence for the involvement of 3-hydroxy fatty acids and their methyl esters in quorum sensing and pathogenesis opens up new avenues of research. Future studies should focus on elucidating the specific receptors and signaling pathways that are modulated by this compound. A deeper understanding of these processes could lead to the development of anti-virulence therapies that disarm pathogens without killing them, thereby reducing the selective pressure for the development of resistance.
The continued development of sensitive and robust analytical methods will be crucial for advancing our knowledge of the spatial and temporal distribution of this compound in complex biological systems. This will undoubtedly provide further insights into the multifaceted roles of this intriguing molecule.
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(S)-Methyl 3-hydroxytetradecanoate in Bacterial Lipid A: A Technical Guide to Synthesis, Analysis, and Immunological Context
Abstract
Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in Gram-negative bacteria, is a potent activator of the innate immune system and a critical determinant of bacterial pathogenesis. Its structure, particularly its acylation pattern, dictates its immunological activity. The primary 3-hydroxy fatty acid found in the lipid A of many clinically relevant bacteria is (R)-3-hydroxytetradecanoate. Its enantiomer, (S)-3-hydroxytetradecanoic acid, and its methyl ester derivative, (S)-Methyl 3-hydroxytetradecanoate, are not typically constituents of native lipid A but serve as indispensable tools in the research and development of novel therapeutics. This guide provides an in-depth examination of the biosynthesis of the natural (R)-isomer within lipid A, clarifies the role of the synthetic (S)-methyl ester as a crucial chemical probe and analytical standard, and presents detailed methodologies for its characterization. We will explore the profound impact of fatty acid stereochemistry on immune recognition and discuss the application of this knowledge in the development of next-generation antibiotics and immunomodulators.
Chapter 1: The Architectural and Immunological Primacy of Lipid A
Lipopolysaccharide (LPS), or endotoxin, is the major component of the outer membrane of Gram-negative bacteria, forming a crucial barrier and mediating interactions with the host.[1] LPS is composed of three domains: the O-antigen, a core oligosaccharide, and the membrane-anchoring lipid A.[1] It is the lipid A moiety that is responsible for the powerful, and often pathological, immunostimulatory effects of endotoxin.[1]
The innate immune system recognizes lipid A primarily through a receptor complex consisting of Toll-like receptor 4 (TLR4) and myeloid differentiation factor 2 (MD-2).[2][3] Binding of an agonistic lipid A molecule to this complex triggers a signaling cascade, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[2] This response is essential for clearing bacterial infections, but excessive activation can lead to sepsis and septic shock.
The precise structure of lipid A dictates the nature of the TLR4/MD-2 interaction. Key structural determinants include the number, length, and position of acyl chains, as well as the phosphorylation pattern of the glucosamine disaccharide backbone.[1] Hexa-acylated lipid A, typical of E. coli, is a potent TLR4 agonist, whereas under-acylated forms, such as the tetra-acylated precursor Lipid IVA, can act as antagonists.[2][3] This structure-activity relationship is the cornerstone of modern efforts to design lipid A-based vaccine adjuvants and sepsis therapeutics.
Chapter 2: (R)-3-Hydroxytetradecanoate: The Stereospecific Building Block of Lipid A
The acyl chains of lipid A are not generic fatty acids. In many pathogenic Gram-negative bacteria, including E. coli and Pseudomonas aeruginosa, the primary acyl chains—those directly linked to the glucosamine backbone—are predominantly (R)-3-hydroxytetradecanoate (also known as (R)-3-hydroxymyristate).[4][5] The specific chain length (C14) and the stereochemistry of the hydroxyl group at the C-3 position are critical for both the structural integrity of the outer membrane and for potent TLR4 activation.[6]
Biosynthesis via the Raetz Pathway
The synthesis of lipid A occurs via the highly conserved Raetz pathway on the cytoplasmic surface of the inner membrane.[5] The incorporation of the primary acyl chains is a stereospecific process initiated by two key enzymes: LpxA and LpxC.
-
LpxA (UDP-N-acetylglucosamine acyltransferase): This enzyme catalyzes the first step, transferring an (R)-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc).[4][5] LpxA exhibits remarkable specificity, functioning as a "hydrocarbon ruler" that preferentially selects for C14 chains in E. coli.[5]
-
LpxC (UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase): The product of the LpxA reaction is deacetylated by LpxC. This is the first irreversible and committed step in the lipid A biosynthesis pathway, making LpxC a prime target for the development of novel antibiotics against Gram-negative bacteria.[5][7][8]
Subsequent enzymes, such as LpxD and LpxB, complete the formation of the acylated and phosphorylated disaccharide core.[5] The strict (R)-stereospecificity of this pathway ensures the correct three-dimensional conformation of lipid A for recognition by the TLR4/MD-2 complex.
Table 1: Key Enzymes in the Initial Steps of Lipid A Biosynthesis
| Enzyme | Gene | Substrate(s) | Product | Function in Pathway |
| LpxA | lpxA | UDP-GlcNAc, (R)-3-hydroxytetradecanoyl-ACP | UDP-3-O-((R)-3-hydroxytetradecanoyl)-GlcNAc | Initial, reversible acylation of UDP-GlcNAc.[4][5] |
| LpxC | lpxC | UDP-3-O-((R)-3-hydroxytetradecanoyl)-GlcNAc | UDP-3-O-((R)-3-hydroxytetradecanoyl)-GlcN | Deacetylation; the first committed and irreversible step.[5][8] |
| LpxD | lpxD | Product of LpxC, (R)-3-hydroxytetradecanoyl-ACP | UDP-2-acylamino-3-O-acyl-GlcN | Second acylation at the 2-amino position.[4] |
Chapter 3: this compound: A Vital Chemical Tool
While the (R)-enantiomer is the natural building block, its counterpart, (S)-3-hydroxytetradecanoic acid, and its derivatized form, this compound, are crucial in the laboratory.[9][10] They are not products of the Raetz pathway but are synthesized chemically for specific applications.
-
Probing Stereospecificity: Synthetic lipid A analogs are essential for structure-activity relationship (SAR) studies. By synthesizing lipid A variants containing the "unnatural" (S)-enantiomer and comparing their biological activity to those with the natural (R)-form, researchers can precisely quantify the importance of stereochemistry in TLR4/MD-2 binding and activation.[2][11] Such studies consistently show that the (R)-configuration is required for potent agonist activity, highlighting the exquisite specificity of the innate immune receptor.
-
Analytical Standards: In analytical chemistry, particularly for chromatographic methods like GC-MS, pure enantiomeric standards are necessary for method development, calibration, and confirmation of peak identity.[12] this compound can be used as an internal or external standard to differentiate it from the naturally derived (R)-isomer in complex biological samples.
-
Synthetic Precursors: The methyl ester is a common intermediate in the multi-step chemical synthesis of lipid A analogs and other complex lipids.[13] The methyl group serves as a protecting group for the carboxylic acid, which can be selectively removed (saponified) later in the synthetic scheme.[11]
Chapter 4: Analytical Methodologies for Acyl Chain Characterization
Determining the precise fatty acid composition of lipid A is fundamental to understanding its biological activity. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold-standard technique for this purpose, requiring the cleavage and derivatization of the fatty acids into volatile forms.[14][15]
Experimental Protocol: GC-MS Analysis of Fatty Acyl Chains from Lipid A
This protocol describes the acid-catalyzed methylation for the analysis of total fatty acids from a purified LPS sample.[15][16]
1. Hydrolysis and Methylation: a. Place 100-500 µg of lyophilized, purified LPS into a 13x100 mm Pyrex tube with a Teflon-lined cap. b. Add 1.0 mL of 1.25 M anhydrous methanolic HCl.[16] c. Add an internal standard (e.g., methyl heptadecanoate) for quantification. d. Securely seal the tube and heat at 80°C for 1 hour in a heating block or water bath.[17] This step simultaneously cleaves the fatty acids from the lipid A backbone and converts them to fatty acid methyl esters (FAMEs). e. Cool the tube to room temperature.
2. Extraction of FAMEs: a. Add 1.25 mL of high-purity hexane to the tube.[16][17] b. Add 1.0 mL of deionized water to facilitate phase separation. c. Cap the tube and vortex gently for 5-10 minutes. d. Centrifuge at 1,000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers. e. Carefully transfer the upper hexane layer, containing the FAMEs, to a clean GC vial with an insert.
3. GC-MS Analysis: a. Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890 GC with 5977 MS). b. Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for FAME analysis.[16] c. Injection: Inject 1 µL of the sample with a split ratio (e.g., 10:1).[16] d. Oven Program: Start at 100°C for 2 min, ramp at 4°C/min to 250°C, and hold for 5 min.[15] e. MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-500.
Data Interpretation
The identity of methyl 3-hydroxytetradecanoate is confirmed by both its retention time (relative to standards) and its characteristic mass spectrum. The EI mass spectrum is notable for a prominent base peak at m/z 103, resulting from the alpha-cleavage adjacent to the hydroxylated carbon, which is diagnostic for 3-hydroxy fatty acid methyl esters.
Table 2: Characteristic EI-MS Fragmentation of Methyl 3-hydroxytetradecanoate
| m/z (mass-to-charge ratio) | Proposed Fragment/Ion | Significance |
| 258 | [M]⁺ | Molecular ion |
| 240 | [M - H₂O]⁺ | Loss of water from the hydroxyl group |
| 227 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester |
| 103 | [CH(OH)CH₂COOCH₃]⁺ | Alpha-cleavage; characteristic base peak for 3-hydroxy FAMEs |
| 74 | [CH₂=C(OH)OCH₃]⁺ | McLafferty rearrangement product, common in methyl esters |
Chapter 5: Therapeutic and Diagnostic Implications
The detailed understanding of lipid A structure, centered on key components like 3-hydroxytetradecanoate, has profound implications for medicine.
Lipid A Biosynthesis as an Antibiotic Target
Because lipid A is essential for the viability of most Gram-negative bacteria, its biosynthetic pathway is an attractive target for new antibiotics.[7] The enzyme LpxC, which catalyzes the committed step, has been a major focus of drug discovery efforts for over two decades.[7][8] Potent inhibitors of LpxC, often hydroxamic acid derivatives, show promising antibacterial activity against a range of pathogens.[7]
Lipid A Analogs as Immunomodulators
By rationally modifying the structure of lipid A, it is possible to separate its beneficial adjuvant properties from its toxic inflammatory effects. A prime example is Monophosphoryl Lipid A (MPLA), a derivative of Salmonella minnesota lipid A that has been detoxified by removing the 1-phosphate group and one acyl chain. MPLA is a potent vaccine adjuvant used in human vaccines, stimulating a robust immune response with significantly reduced toxicity compared to native lipid A.[1][3] The synthesis and evaluation of countless lipid A analogs, many of which are built around (R)- or (S)-3-hydroxytetradecanoate backbones, continue to drive the development of safer and more effective adjuvants and immunotherapies.[2][11]
Chapter 6: Conclusion and Future Directions
The study of bacterial lipid A is a journey from fundamental microbiology to the forefront of immunology and drug development. While this compound is not a natural component of this critical molecule, its role as a synthetic and analytical tool is undeniable. It allows scientists to deconstruct the natural (R)-isomer's function, probe the stereochemical requirements of innate immune receptors, and build novel molecules with tailored immunological profiles. Future research will continue to leverage such chemical tools to design even more sophisticated LpxC inhibitors to combat antibiotic resistance and to develop precisely targeted immunomodulators for vaccines, cancer immunotherapy, and the treatment of inflammatory diseases.
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The Ubiquitous Presence and Multifaceted Roles of 3-Hydroxy Fatty Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy fatty acids (3-OH FAs) are a diverse class of molecules found across various biological kingdoms, from bacteria to mammals. In Gram-negative bacteria, they are fundamental components of lipopolysaccharides (LPS), also known as endotoxins, which are potent triggers of the innate immune response. Beyond their role as structural components of endotoxins, 3-OH FAs are involved in the biosynthesis of valuable biopolymers like polyhydroxyalkanoates (PHAs) and rhamnolipids. In mammals, these fatty acids are typically intermediates in mitochondrial fatty acid β-oxidation, but their accumulation can signify metabolic disorders. Recent research has also highlighted their potential as signaling molecules in plant immunity. This in-depth guide provides a comprehensive overview of the natural occurrence, biosynthesis, physiological roles, and analytical considerations of 3-OH FAs, with a particular focus on their relevance to researchers, scientists, and professionals in drug development.
Introduction: The Significance of the Hydroxyl Group at Carbon-3
Fatty acids are fundamental building blocks of lipids and play crucial roles in energy storage, membrane structure, and cellular signaling.[1] The introduction of a hydroxyl group at the third carbon position (C-3 or β-position) dramatically alters the physicochemical properties and biological functions of the fatty acid molecule. This modification is central to the diverse roles that 3-OH FAs play in nature.
This guide will delve into the key aspects of 3-OH FAs, providing a foundational understanding for professionals in life sciences and drug discovery. We will explore their distribution in the natural world, the enzymatic pathways responsible for their synthesis, their diverse biological activities, and the analytical methodologies required for their study.
Natural Occurrence: A Wide Distribution with Specific Functions
3-Hydroxy fatty acids are not uniformly distributed in nature; their presence and chain length often correlate with specific organisms and biological functions.
Gram-Negative Bacteria: The Endotoxin Connection
The most well-known and extensively studied occurrence of 3-OH FAs is in the Lipid A component of lipopolysaccharides (LPS) found in the outer membrane of most Gram-negative bacteria.[2][3] Lipid A is the bioactive portion of LPS, responsible for its potent endotoxic activity.[4]
-
Structural Role: 3-OH FAs, typically with chain lengths of 10 to 18 carbons, are attached via amide and ester linkages to a diglucosamine backbone in Lipid A.[3][5] These fatty acyl chains are crucial for anchoring the LPS molecule into the bacterial outer membrane.
-
Immunostimulatory Activity: The specific pattern and chain length of these 3-OH FAs are critical determinants of the host's immune response.[3] The recognition of Lipid A by the Toll-like receptor 4 (TLR4)/MD-2 complex on immune cells initiates a signaling cascade that leads to the production of pro-inflammatory cytokines.[3][4]
-
Biomarkers: Due to their unique presence in Gram-negative bacteria, 3-OH FAs are utilized as chemical markers to quantify endotoxin levels in environmental and clinical samples.[2][6][7] This is a valuable tool for assessing bacterial contamination and exposure.[8][9][10]
| Organism Type | Typical 3-OH FA Chain Lengths | Primary Role |
| Gram-Negative Bacteria | C10 - C18 | Structural component of Lipopolysaccharide (LPS), Endotoxin activity |
| Various Bacteria | C6 - C14 | Monomers for Polyhydroxyalkanoate (PHA) synthesis (bioplastics) |
| Pseudomonas aeruginosa | C10 | Precursor for Rhamnolipid biosynthesis (biosurfactant) |
| Mammals | Variable | Intermediate in mitochondrial fatty acid β-oxidation |
| Plants | C8 - C12 | Elicitors of plant immune responses |
Table 1: Distribution and Primary Roles of 3-Hydroxy Fatty Acids in Nature. This table summarizes the common occurrences of 3-OH FAs and their primary biological functions in different organisms.
Bacterial Biopolymers: Beyond Endotoxins
Certain bacteria synthesize and accumulate polyesters known as polyhydroxyalkanoates (PHAs) as intracellular carbon and energy storage compounds.[2][11] These biopolymers are composed of (R)-3-hydroxy fatty acid monomers, with medium-chain-length (C6-C14) 3-OH FAs being common constituents.[11] PHAs are of significant biotechnological interest as biodegradable plastics.
Furthermore, in opportunistic pathogens like Pseudomonas aeruginosa, (R)-3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs), which are dimers of 3-hydroxy fatty acids, are precursors for the biosynthesis of rhamnolipids . Rhamnolipids are potent biosurfactants with applications in various industries.
Plants: Elicitors of Immunity
Recent studies have revealed a fascinating role for medium-chain 3-OH FAs (C8-C12) as signaling molecules in plant defense.[12][13] These bacterial-derived metabolites can trigger pattern-triggered immunity (PTI) in plants like Arabidopsis, enhancing their resistance to pathogens.[13] This discovery opens new avenues for developing sustainable strategies for crop protection.
Mammals: Metabolic Intermediates and Disease Markers
In mammals, 3-hydroxy fatty acids are primarily found as transient intermediates in the mitochondrial β-oxidation of fatty acids.[7][14] However, their presence is not limited to this metabolic pathway. Trace amounts of 2- and 3-hydroxy fatty acids have been identified in various foodstuffs, including dairy products and vegetable oils.[15] The accumulation of 3-OH FAs in blood and tissues can be indicative of certain fatty acid oxidation disorders.[2][8] It's important to note that while 3-OH FAs are used as endotoxin markers, their endogenous presence in mammals can complicate such analyses in clinical samples.[7]
Biosynthesis: Diverse Pathways to a Common Moiety
The synthesis of 3-hydroxy fatty acids occurs through distinct metabolic routes depending on the organism and the ultimate fate of the molecule.
Fatty Acid Synthesis (FAS) II Pathway in Bacteria
In many bacteria, the de novo synthesis of fatty acids proceeds via the Type II Fatty Acid Synthesis (FASII) pathway.[16][17] Within this cycle, (R)-3-hydroxyacyl-acyl carrier protein (ACP) is a key intermediate.[11][18]
-
Diversion to PHAs and Rhamnolipids: In bacteria like Pseudomonas putida, the enzyme transacylase (PhaG) can divert (R)-3-hydroxyacyl-ACPs from the FASII pathway towards PHA biosynthesis by converting them to their corresponding CoA thioesters.[11] Similarly, other enzymes can channel these intermediates into rhamnolipid synthesis.
Figure 1: Simplified Bacterial Fatty Acid Synthesis (FASII) Pathway and Diversion of (R)-3-Hydroxyacyl-ACP. This diagram illustrates the core FASII cycle and highlights the key enzymatic steps that divert the (R)-3-hydroxyacyl-ACP intermediate towards the biosynthesis of polyhydroxyalkanoates (PHAs) and rhamnolipids.
Hydroxylation of Pre-existing Fatty Acids
In some cases, the hydroxyl group is introduced into a fully formed fatty acid chain. For instance, in Pseudomonas ovalis, it has been shown that the oxygen atom in 2-hydroxy-dodecanoic acid is derived from molecular oxygen, suggesting a direct hydroxylation mechanism.[19] While this was observed for a 2-hydroxy fatty acid, similar hydroxylation reactions are a plausible route for the synthesis of some 3-OH FAs.
Analytical Methodologies: Extraction, Detection, and Quantification
The accurate analysis of 3-OH FAs is crucial for their use as biomarkers and for understanding their metabolic roles.
Sample Preparation and Extraction
A critical first step is the liberation of 3-OH FAs from their bound forms, such as in LPS or PHAs. This is typically achieved through acidic or alkaline hydrolysis .[6][10]
Protocol 1: General Procedure for Hydrolysis and Extraction of 3-OH FAs from Bacterial Samples
-
Sample Collection: Obtain a known quantity of bacterial cells or a sample suspected of containing endotoxin.
-
Hydrolysis:
-
Acidification: After cooling, acidify the hydrolysate to a pH of approximately 1 using a strong acid (e.g., HCl).
-
Liquid-Liquid Extraction: Extract the acidified solution multiple times with a non-polar solvent such as chloroform or hexane to partition the protonated fatty acids into the organic phase.[6]
-
Drying and Concentration: Pool the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and evaporate the solvent under a stream of nitrogen to concentrate the fatty acid residue.
Derivatization and Chromatographic Analysis
Due to their low volatility, 3-OH FAs require derivatization prior to analysis by gas chromatography (GC). The hydroxyl and carboxyl groups are typically converted to more volatile esters and ethers.
Protocol 2: Derivatization for GC-MS Analysis
-
Esterification: Convert the carboxylic acid group to a methyl ester by reacting the dried extract with a reagent like BF3-methanol or by using a silylating agent that targets both functional groups.
-
Silylation: Convert the hydroxyl group to a trimethylsilyl (TMS) ether using a reagent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[10]
-
Analysis: The derivatized 3-OH FAs are then separated and quantified using Gas Chromatography-Mass Spectrometry (GC-MS) .[10] Selected ion monitoring (SIM) can be employed for enhanced sensitivity and specificity.[10]
Alternatively, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) can be used for the analysis of 3-OH FAs, sometimes without the need for extensive derivatization.[9]
Figure 2: General Analytical Workflow for 3-Hydroxy Fatty Acids. This diagram outlines the key steps involved in the analysis of 3-OH FAs, from sample preparation to instrumental detection and data interpretation.
Relevance to Drug Development
The unique biological roles of 3-OH FAs and the pathways that produce them present several opportunities for drug development.
Targeting Bacterial Viability and Virulence
-
Antibacterial Targets: The enzymes of the FASII pathway are essential for bacterial survival and are distinct from the Type I FAS system found in mammals.[16][20] This makes them attractive targets for the development of novel antibiotics. Inhibiting enzymes like FabG, which produces the 3-hydroxyacyl intermediate, could disrupt not only fatty acid synthesis but also the production of LPS, a key virulence factor.
-
Anti-Virulence Strategies: The biosynthesis of rhamnolipids, which are important for biofilm formation and virulence in P. aeruginosa, is dependent on 3-OH FA precursors. Targeting the enzymes that divert these precursors from the central fatty acid synthesis pathway could represent a viable anti-virulence strategy, potentially reducing the pathogenicity of this opportunistic pathogen without directly killing it, which may exert less selective pressure for resistance.
Modulating the Immune Response
-
Sepsis and Endotoxic Shock: The interaction between the 3-OH FA-containing Lipid A and the TLR4 receptor is a central event in the pathogenesis of sepsis caused by Gram-negative bacteria.[3] Developing small molecules that can antagonize this interaction or enzymes that can modify the structure of Lipid A to detoxify it are active areas of research for the treatment of septic shock. The host enzyme acyloxyacyl hydrolase (AOAH) , for instance, detoxifies LPS by removing secondary acyl chains, which are often attached to the 3-hydroxy position of the primary fatty acids.[3]
-
Adjuvants and Immunomodulators: Conversely, synthetic analogues of Lipid A, containing specific 3-OH FA configurations, are being explored as vaccine adjuvants to safely and effectively stimulate the immune system.
Future Perspectives
The study of 3-hydroxy fatty acids continues to be a vibrant field of research. The engineering of microorganisms to produce specific 3-OH FAs for use as precursors for bioplastics or specialty chemicals is a promising area of biotechnology.[21] The discovery of their role in plant immunity opens up new possibilities for sustainable agriculture.[12][13] In the context of human health, a deeper understanding of the interplay between bacterial-derived 3-OH FAs from the gut microbiota and host metabolism and immunity is warranted. The development of more sensitive and high-throughput analytical methods will be crucial to advancing our knowledge of these multifaceted molecules.
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Cyberlipid. (n.d.). Hydroxy fatty acids. Retrieved from [Link]
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- Kutschera, A., Schombel, U., & Ranf, S. (2019). Bacterial medium-chain 3-hydroxy fatty acid metabolites trigger immunity in Arabidopsis plants. Science, 364(6436), 178-181.
- Czerwicka, M., Dziadziuszko, H., & Kunikowska, D. (2013). The Chemical Composition of Endotoxin Isolated from Intestinal Strain of Desulfovibrio desulfuricans. International journal of molecular sciences, 14(11), 21642-61.
- Sonesson, A., Larsson, L., Schütz, W., & Lieve, L. (1994). Quantification of bacterial lipopolysaccharides (endotoxin) by GC-MS determination of 3-hydroxy fatty acids. Journal of microbiological methods, 20(2), 127-137.
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- Yuan, Y., Sachdeva, M., Leeds, J. A., & Meredith, T. C. (2012). Fatty acid biosynthesis in Pseudomonas aeruginosa is initiated by the FabY class of β-ketoacyl acyl carrier protein synthases. Journal of bacteriology, 194(19), 5171–5179.
- van Erp, H., Bates, P. D., Burgal, J., Shockey, J., & Browse, J. (2011). Metabolic engineering of hydroxy fatty acid production in plants: RcDGAT2 drives dramatic increases in ricinoleate levels in seed oil. Plant biotechnology journal, 9(7), 784-93.
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Max Planck Institute for Plant Breeding Research. (n.d.). Triggering of plant immunity through bacterial hydroxy fatty acid metabolites. Retrieved from [Link]
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Hildebrand, D. (2019). Production of Unusual Fatty Acids in Plants. AOCS. Retrieved from [Link]
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(S)-Methyl 3-hydroxytetradecanoate: A Key Metabolic Intermediate in Bacterial Polyester Synthesis and Cell-Cell Communication
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (S)-Methyl 3-hydroxytetradecanoate, a crucial metabolic intermediate derived from bacterial polyhydroxyalkanoates (PHAs). While the methyl ester form is primarily the result of analytical derivatization, its precursor, (R)-3-hydroxytetradecanoic acid, is a fundamental building block for biologically synthesized polyesters and holds potential significance in bacterial signaling pathways. This document will delve into the metabolic origins, analytical methodologies, and biological relevance of this molecule, offering field-proven insights for researchers in microbiology, biotechnology, and drug development.
Introduction: Situating 3-Hydroxytetradecanoate in a Metabolic Context
This compound is the methyl ester of 3-hydroxytetradecanoic acid (also known as 3-hydroxymyristic acid).[1][2] In the biological realm, the enantiomer (R)-3-hydroxytetradecanoic acid serves as a monomer unit for a class of bacterially-produced biopolymers known as polyhydroxyalkanoates (PHAs).[3][4] Specifically, it is a constituent of medium-chain-length PHAs (mcl-PHAs), which are polyesters comprising 3-hydroxy acid monomers with carbon chain lengths of 6 to 14 atoms.[5][6]
Bacteria accumulate PHAs as intracellular granules for carbon and energy storage, particularly under conditions of nutrient limitation with an excess carbon source.[7][8] These bioplastics are of significant commercial interest due to their biodegradability and thermoplastic properties.[7][9] Understanding the synthesis and metabolism of their monomeric units, such as 3-hydroxytetradecanoate, is critical for optimizing PHA production and exploring their other physiological roles.
Biosynthesis of (R)-3-Hydroxytetradecanoyl-CoA: The Precursor Monomer
The direct metabolic precursor for the incorporation into the PHA polymer is (R)-3-hydroxytetradecanoyl-CoA. In bacteria, particularly in fluorescent Pseudomonads, this intermediate is supplied by two primary metabolic routes: the de novo fatty acid synthesis pathway and the β-oxidation of fatty acids.[6][10] The choice of pathway is often dependent on the carbon source provided to the bacterium.
-
From Fatty Acid β-Oxidation: When bacteria are grown on long-chain fatty acids (like oleic or dodecanoic acid), the β-oxidation cycle is the primary source of monomers. An key enzyme, (R)-specific enoyl-CoA hydratase (PhaJ) , intercepts an intermediate of the cycle, converting an enoyl-CoA to the (R)-3-hydroxyacyl-CoA, which is the correct stereoisomer for the PHA synthase enzyme.[10][11] This bypasses the standard (S)-specific hydratase used in canonical β-oxidation.
-
From De Novo Fatty Acid Synthesis: When grown on non-related carbon sources like sugars (e.g., glucose), the intermediates for mcl-PHA synthesis are diverted from the fatty acid synthase (FAS) II pathway. The enzyme 3-hydroxyacyl-ACP-CoA transferase (PhaG) plays a pivotal role by converting a (R)-3-hydroxyacyl-ACP intermediate from the FASII cycle into (R)-3-hydroxyacyl-CoA, linking carbohydrate metabolism to PHA production.[6][11]
These pathways converge on the final polymerization step, catalyzed by PHA synthase (PhaC) , which links the (R)-3-hydroxyacyl-CoA monomers into the growing polyester chain.[8][12]
Figure 1: Metabolic pathways for the biosynthesis of the mcl-PHA precursor.
Analysis of this compound: A Practical Workflow
The analysis of 3-hydroxytetradecanoate from a biological source is not direct. It requires extraction of the parent PHA polymer, followed by depolymerization and derivatization of the resulting monomers into their methyl esters for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[5][13][14] The methylation step is crucial as it creates a more volatile compound suitable for gas chromatography.
Experimental Protocol: Extraction and Methanolysis of PHA
This protocol describes a robust method for recovering PHA from bacterial biomass and preparing the constituent monomers for GC-MS analysis. The causality behind using a solvent-based extraction is its high efficiency in recovering pure polymer with minimal degradation.[7][15][16]
Step 1: Biomass Harvesting and Preparation
-
Culture PHA-producing bacteria (e.g., Pseudomonas putida) under appropriate conditions to induce polymer accumulation.
-
Harvest the cells from the fermentation broth by centrifugation (e.g., 5,000 x g for 15 minutes).
-
Wash the cell pellet with distilled water to remove residual media components.
-
Lyophilize (freeze-dry) the cell pellet to obtain a precise dry cell weight (DCW) and to render the cell wall more susceptible to solvent extraction.[9]
Step 2: PHA Extraction
-
Weigh approximately 20-30 mg of lyophilized biomass into a screw-capped glass tube.
-
Add 2 mL of chloroform. Chloroform is an effective solvent for most types of PHAs.[7][13]
-
Incubate the suspension at 100°C for 3-4 hours with vigorous shaking. This step dissolves the intracellular PHA granules.
-
After cooling, add 2 mL of distilled water and vortex thoroughly to separate the chloroform phase (containing PHA) from the aqueous phase and cell debris.
-
Centrifuge to clarify the phases and carefully transfer the lower chloroform layer to a new, clean glass tube.
Step 3: Methanolysis (Transesterification)
-
Evaporate the chloroform from the PHA solution under a gentle stream of nitrogen gas to leave a polymer film.
-
To the dried PHA, add 2 mL of a methanolysis solution consisting of 85% (v/v) methanol, 15% (v/v) sulfuric acid, and an internal standard (e.g., methyl benzoate).[17] The sulfuric acid acts as a catalyst for the transesterification reaction.
-
Seal the tube tightly and heat at 100°C for 3 hours. This reaction cleaves the ester bonds of the polymer and simultaneously methylates the resulting 3-hydroxy acid monomers.[13]
-
After cooling, add 1 mL of distilled water to stop the reaction.
-
Add 1 mL of chloroform and vortex vigorously to extract the newly formed methyl 3-hydroxyalkanoates into the organic phase.
-
Centrifuge to separate the phases. The lower chloroform layer, containing this compound and other monomer methyl esters, is now ready for GC-MS analysis.
Figure 2: Workflow for the analysis of PHA monomers from bacterial biomass.
GC-MS Characterization
GC-MS is the definitive method for identifying and quantifying the methyl esters of PHA monomers.[5][14] The separation by gas chromatography is based on the boiling point and polarity of the compounds, while mass spectrometry provides structural information based on the fragmentation pattern upon electron ionization.
| Parameter | Typical Value / Condition | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm x 0.25 µm | A common, robust, non-polar column suitable for separating fatty acid methyl esters. |
| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas providing good separation efficiency. |
| Injector Temp. | 250°C | Ensures rapid volatilization of the sample without thermal degradation. |
| Oven Program | 100°C (2 min), ramp 10°C/min to 280°C (10 min) | A temperature gradient allows for the separation of monomers with different chain lengths.[18] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. |
| MS Scan Range | m/z 50-550 | Covers the expected mass range for the parent ion and key fragments of mcl-PHA monomers. |
| Table 1: Representative GC-MS parameters for the analysis of 3-hydroxyalkanoate methyl esters. |
The mass spectrum of Methyl 3-hydroxytetradecanoate is characterized by specific fragments. The molecular ion (M+) peak at m/z 258 is often weak or absent.[5][19] The most prominent and diagnostic fragment is typically found at m/z 103 , resulting from a McLafferty rearrangement, which is characteristic of 3-hydroxy fatty acid methyl esters.[20]
| m/z (Mass-to-Charge Ratio) | Ion Structure / Origin | Significance |
| 258 | [C₁₅H₃₀O₃]⁺ | Molecular Ion (M⁺) |
| 227 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester. |
| 103 | [CH(OH)CH₂COOCH₃]⁺ | Result of McLafferty rearrangement; highly diagnostic for 3-hydroxy FAMEs. |
| 74 | [CH₂COOCH₃]⁺ | A common fragment for methyl esters. |
| Table 2: Key mass spectral fragments for Methyl 3-hydroxytetradecanoate (EI, 70 eV).[19][21] |
Biological Roles and Future Directions
While the primary known role of 3-hydroxytetradecanoate is as a structural monomer of PHAs, related 3-hydroxy fatty acids are emerging as important molecules in other biological contexts, particularly in bacterial communication and pathogenesis.
-
Component of Lipid A: In many Gram-negative bacteria, (R)-3-hydroxytetradecanoic acid is a major fatty acid component of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS).[22] LPS is a potent endotoxin, and the presence of this specific fatty acid is critical for its biological activity.
-
Biomarker Potential: 3-hydroxy fatty acids can be used as biomarkers for certain fatty acid oxidation disorders in humans and as a measure of endotoxin exposure.[3]
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A Senior Application Scientist's Guide to the Discovery of Novel 3-Hydroxy Fatty Acid Methyl Esters
Introduction: The Significance of 3-Hydroxy Fatty Acids
3-Hydroxy fatty acids (3-OH FAs) represent a unique class of lipids critical to a spectrum of biological systems. They are fundamental components of the lipid A moiety of lipopolysaccharides (LPS) in Gram-negative bacteria, acting as potent triggers of the innate immune system.[1] Beyond their role as endotoxins, 3-OH FAs are integral intermediates in mitochondrial fatty acid β-oxidation and are increasingly recognized as biomarkers for metabolic disorders and environmental changes.[2][3][4] The discovery of novel 3-OH FAs—differing in chain length, branching, and stereochemistry—is paramount for developing new diagnostic markers, understanding microbial ecology, and identifying potential therapeutic targets.[5]
This guide provides a comprehensive, technically-grounded framework for the discovery, identification, and structural elucidation of novel 3-hydroxy fatty acids, presented as their more analytically tractable methyl ester (FAME) derivatives. We will move beyond simple procedural lists to explore the rationale behind methodological choices, ensuring a robust and scientifically sound discovery workflow.
Section 1: Strategic Framework for Discovery
The successful discovery of novel 3-OH FAMEs hinges on a multi-stage process that begins with strategic sample sourcing and culminates in rigorous structural confirmation. Each step is designed to isolate, identify, and characterize these target molecules from complex biological matrices.
Diagram: The 3-OH FAME Discovery Workflow
The logical flow from sample acquisition to final structural validation is a critical pathway. This diagram illustrates the interdependent stages of the discovery process.
Caption: High-level workflow for the discovery and validation of novel 3-OH FAMEs.
Section 2: Core Methodologies: From Raw Sample to Pure Analyte
Sample Sourcing and Lipid Extraction
The choice of sample matrix—be it a bacterial culture, soil sample, or clinical plasma—dictates the extraction strategy. The primary goal is to efficiently liberate total lipids while minimizing degradation.
Expert Insight: The classic Folch or Bligh-Dyer methods, utilizing a chloroform/methanol solvent system, remain the gold standard for creating a biphasic partition that effectively separates lipids from polar metabolites and proteins.[6][7] For robust samples like soil or tissues, mechanical disruption (e.g., bead beating or cryo-grinding) is a non-negotiable prerequisite to ensure complete cellular lysis and solvent penetration.[6][8]
Protocol 1: Modified Folch Lipid Extraction for Microbial Cells
This protocol is optimized for the extraction of total lipids from a bacterial cell pellet.
Materials:
-
LC-MS grade chloroform, methanol, and water.[9]
-
Glass centrifuge tubes with PTFE-lined caps to prevent plasticizer contamination.
-
Inert gas (Argon or Nitrogen).[9]
Procedure:
-
Sample Preparation: Harvest microbial cells (approx. 25-50 mg wet weight) by centrifugation. Place the pellet in a glass tube.
-
Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the cell pellet.
-
Homogenization: Vortex vigorously for 2 minutes to disrupt the cells and create a single-phase solution with the cellular water. For tougher cells, sonication on ice may be required.
-
Phase Separation: Add 0.5 mL of water to the mixture. Vortex for 30 seconds. This induces a phase split, resulting in a lower organic (chloroform) layer and an upper aqueous (methanol/water) layer.
-
Centrifugation: Centrifuge at low speed (e.g., 500 x g) for 10 minutes to achieve a sharp interface.[8] A layer of precipitated protein will be visible at the interface.
-
Lipid Collection: Carefully aspirate the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean glass vial.[8]
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen. The resulting lipid film is now ready for hydrolysis and derivatization.
Self-Validation Checkpoint: Always include a "procedural blank" (a tube with no sample processed identically) to monitor for solvent or system contamination.
Hydrolysis and Methyl Esterification
Free 3-OH FAs are not ideal for gas chromatography (GC) due to their polarity, which causes poor peak shape and column adsorption.[10] Esterification of the carboxylic acid to its corresponding methyl ester (a FAME) is essential to increase volatility and thermal stability.
Expert Insight: Acid-catalyzed transesterification using Boron Trifluoride (BF₃)-Methanol is a highly effective one-pot method. It simultaneously cleaves fatty acids from complex lipids (saponification) and converts them to FAMEs (esterification).[10] This is more efficient than a two-step base hydrolysis followed by acid-catalyzed esterification, though the latter may be gentler for highly sensitive molecules.
Diagram: FAME Synthesis Reaction
This diagram illustrates the acid-catalyzed conversion of a 3-hydroxy fatty acid to its methyl ester derivative.
Caption: Conversion of a 3-OH FA to a 3-OH FAME.
Protocol 2: One-Step Transesterification with BF₃-Methanol
Materials:
-
12-14% Boron Trifluoride in Methanol (BF₃-Methanol).[10]
-
Hexane (GC grade).
-
Saturated NaCl solution.
Procedure:
-
Reagent Addition: To the dried lipid extract from Protocol 1, add 1 mL of 14% BF₃-Methanol.[10]
-
Reaction: Tightly cap the vial and heat at 60°C for 15 minutes in a heating block or water bath.[11] This ensures efficient reaction without solvent loss.
-
Quenching & Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 0.5 mL of saturated NaCl solution. The salt solution helps to break any emulsions and forces the nonpolar FAMEs into the hexane layer.
-
Phase Separation: Vortex thoroughly for 1 minute. Allow the layers to separate.
-
Collection: Carefully transfer the upper hexane layer, which now contains the FAMEs, to a clean GC vial.
-
Drying (Optional but Recommended): Add a small amount of anhydrous sodium sulfate to the GC vial to remove any residual water, which can damage the GC column.
Section 3: Analytical Identification and Structural Elucidation
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the cornerstone technique for identifying 3-OH FAMEs.[2][12] The gas chromatograph separates the complex mixture of FAMEs based on their boiling points and polarity, while the mass spectrometer fragments the eluting compounds, generating a characteristic "fingerprint" mass spectrum for identification.
Expert Insight: The choice of GC column is critical. A mid-polarity column (e.g., a 50% phenyl-methylpolysiloxane phase) often provides the best balance of separation for both saturated and unsaturated FAMEs, including hydroxylated species.
Interpreting the Mass Spectrum of a 3-OH FAME
The power of Electron Ionization (EI)-MS lies in its reproducible fragmentation patterns. For 3-OH FAMEs, a key diagnostic ion is consistently observed due to cleavage between the C3 and C4 carbons.
Key Diagnostic Fragment: A prominent ion at a mass-to-charge ratio (m/z) of 103 is the hallmark of a 3-OH FAME.[13] This fragment arises from the cleavage alpha to the hydroxylated carbon, resulting in a stable, resonance-delocalized ion containing the hydroxyl group and the methyl ester.
Diagram: Characteristic Fragmentation of a 3-OH FAME
This diagram shows the molecular structure and the primary cleavage site that leads to the diagnostic m/z 103 ion.
Caption: EI-MS alpha-cleavage of a 3-OH FAME yielding the diagnostic m/z 103 ion.
The molecular ion (M⁺) peak may be weak or absent, but its mass can be inferred from other fragments, such as [M-18]⁺ (loss of water) or [M-31]⁺ (loss of the methoxy group).[13] The mass of the alkyl chain ("R" group) can be deduced by subtracting 103 from the molecular weight.
| Ion (m/z) | Interpretation | Significance |
| 103 | [CH(OH)CH₂COOCH₃]⁺ | Confirmatory for 3-OH FAME structure [13] |
| M⁺ | Molecular Ion | Determines the total molecular weight |
| [M-18]⁺ | Loss of H₂O | Common for hydroxylated compounds |
| [M-31]⁺ | Loss of •OCH₃ | Characteristic of methyl esters |
| 74 | [CH₃OC(OH)=CH₂]⁺ | McLafferty rearrangement, common in FAMEs |
Advanced Structural Confirmation
While GC-MS is excellent for initial identification, confirming a novel structure requires orthogonal techniques.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement (to within 5 ppm), which allows for the unambiguous determination of the elemental formula.[14][15][16] This is crucial for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental compositions).
-
Chiral Chromatography: The biological activity of 3-OH FAs is often dependent on their stereochemistry (D or L configuration). Chiral GC or HPLC columns can separate enantiomers, typically after derivatization with a chiral reagent, allowing for the determination of the absolute configuration.[17][18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For completely novel structures where the position of the hydroxyl group or branching is unknown, ¹H and ¹³C NMR are indispensable.[11][20][21] NMR provides definitive information about the carbon skeleton and the precise location of functional groups, although it requires a significantly larger amount of purified material compared to MS.
Conclusion: An Integrated Approach to Discovery
The discovery of novel 3-hydroxy fatty acid methyl esters is not a linear process but an integrated analytical strategy. It combines robust sample preparation, definitive chemical derivatization, and a tiered approach to instrumental analysis. Standard GC-MS provides the initial discovery and tentative identification through characteristic fragmentation. This is followed by the essential validation steps of HRMS for elemental composition and chiral chromatography for stereochemical assignment. For truly unique structures, NMR remains the ultimate arbiter of chemical architecture. By understanding the scientific principles behind each step, researchers can confidently navigate the complexities of lipidomics and uncover new molecules with significant biological and diagnostic potential.
References
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Shevchenko, A., & Simons, K. (2010). Shotgun Lipidomics on High Resolution Mass Spectrometers. Cold Spring Harbor Perspectives in Biology. Available at: [Link]
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Kawai, Y., et al. (1992). Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography. Journal of Fermentation and Bioengineering. Available at: [Link]
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Bird, S., et al. (2011). Lipid and fatty acid extraction protocol from biological samples. Metabolomics Australia. Available at: [Link]
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Kawai, Y., et al. (1992). Optical Configuration Analysis of Hydroxy Fatty Acids in Bacterial Lipids by Chiral Column High. J-Stage. Available at: [Link]
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Kapp, M., et al. (2025). Enhancing Lipidomics With High-Resolution Ion Mobility-Mass Spectrometry. Proteomics. Available at: [Link]
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Hartler, J., et al. (2020). HIGH RESOLUTION MASS SPECTROMETRY IN LIPIDOMICS. Mass Spectrometry Reviews. Available at: [Link]
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Christie, W.W. The Chromatographic Resolution of Chiral Lipids. AOCS Lipid Library. Available at: [Link]
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Hartler, J., et al. (2020). HIGH RESOLUTION MASS SPECTROMETRY IN LIPIDOMICS. ResearchGate. Available at: [Link]
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Ahmad, A., et al. (2015). Mass spectrum and fragmentation pattern of 3-hydroxy tetradecanoic acid methyl ester. ResearchGate. Available at: [Link]
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Hines, K. M., et al. (2015). Characterization of Fatty Acids in Crenarchaeota by GC-MS and NMR. Frontiers in Microbiology. Available at: [Link]
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Wang, G., et al. (2024). Advancements in Mass Spectrometry-Based Targeted Metabolomics and Lipidomics: Implications for Clinical Research. Metabolites. Available at: [Link]
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ResearchGate. (n.d.). Mass spectra of FAME-TMS derivatives of hydroxyl fatty acid peaks. ResearchGate. Available at: [Link]
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Henry, C. S., et al. (2010). Discovery and analysis of novel metabolic pathways for the biosynthesis of industrial chemicals: 3-hydroxypropanoate. Biotechnology and Bioengineering. Available at: [Link]
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Reis, A., et al. (2013). Extraction of Lipids from Liquid Biological Samples for High-Throughput Lipidomics. Metabolites. Available at: [Link]
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Wang, H., et al. (2021). Bacterial 3-hydroxy fatty acids as a biomarker of environmental change. OpenASFA. Available at: [Link]
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Chen, M., et al. (2011). Discovery and Characterization of the 3-Hydroxyacyl-ACP Dehydratase Component of the Plant Mitochondrial Fatty Acid Synthase System. The Plant Cell. Available at: [Link]
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Uhlig, S., et al. (2016). Profiling of 3-hydroxy fatty acids as environmental markers of endotoxin using liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]
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Kim, T. H., et al. (2024). Discovery of a High 3-Hydroxyhexanoate Containing Poly-3-hydroxybutyrate-co-3-hydroxyhexanoate Producer-, Cupriavidus sp. Oh_1 with Enhanced Fatty Acid Metabolism. International Journal of Molecular Sciences. Available at: [Link]
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Ciesielska, U., et al. (2023). The Application of 1 H Nuclear Magnetic Resonance (NMR), Gas Chromatography (GC) and Ultraviolet–Visible (UV-Vis) Spectroscopy Techniques to the Analysis of the Fatty Acid Profile as Quality of Argan Oil. Molecules. Available at: [Link]
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Papagiannopoulos, M., et al. (2023). Construction of a Library of Fatty Acid Esters of Hydroxy Fatty Acids. Molecules. Available at: [Link]
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Methodological & Application
Application Note: Quantification of 3-Hydroxy Fatty Acids in Plasma by Mass Spectrometry
Abstract
This comprehensive guide provides detailed protocols for the quantification of 3-hydroxy fatty acids (3-OH-FAs) in human plasma using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 3-Hydroxy fatty acids are critical intermediates in mitochondrial fatty acid β-oxidation.[1] Their accumulation in plasma is a key indicator for inborn errors of metabolism, particularly defects in L-3-hydroxyacyl-CoA dehydrogenases.[1][2] This document is intended for researchers, clinicians, and drug development professionals, offering a deep dive into the analytical methodologies, from sample preparation to data analysis, grounded in established scientific principles.
Introduction: The Clinical Significance of 3-Hydroxy Fatty Acids
L-3-hydroxy fatty acids are typically present in trace amounts in healthy individuals.[2] However, genetic defects in the mitochondrial fatty acid β-oxidation pathway, such as long-chain L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) and medium/short-chain L-3-hydroxyacyl-CoA dehydrogenase (M/SCHAD) deficiencies, lead to the accumulation of specific 3-OH-FA species in bodily fluids.[2] Accurate quantification of these metabolites in plasma is therefore a vital tool for the diagnosis and monitoring of these serious metabolic disorders.[2] The analytical challenge lies in the low physiological concentrations and the need to differentiate between various chain-length 3-OH-FAs. Mass spectrometry, coupled with either gas or liquid chromatography, offers the requisite sensitivity and specificity for this demanding application.
The following sections provide a detailed exploration of two gold-standard analytical approaches, GC-MS and LC-MS/MS, for the robust quantification of 3-OH-FAs in plasma. The choice between these methods will depend on the specific laboratory instrumentation, desired throughput, and the specific 3-OH-FAs of interest.
Analytical Strategies: A Comparative Overview
Both GC-MS and LC-MS/MS are powerful techniques for the analysis of 3-OH-FAs, each with its own set of advantages and considerations.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This classic approach provides excellent chromatographic resolution and is highly sensitive. However, it necessitates a derivatization step to increase the volatility of the polar 3-OH-FAs.[3] Silylation is a common derivatization technique for this purpose.[4][5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method often allows for the analysis of 3-OH-FAs without derivatization, simplifying sample preparation and increasing throughput.[6] The use of tandem mass spectrometry (MS/MS) provides exceptional specificity through Multiple Reaction Monitoring (MRM).[6][7]
A crucial element for accurate quantification in both methodologies is the use of stable isotope-labeled internal standards.[1][4][8] These standards, which are chemically identical to the analyte but have a higher mass due to the incorporation of isotopes like ¹³C or ²H, are added at the beginning of the sample preparation process.[9] They co-elute with the analyte and experience similar matrix effects, allowing for reliable correction of variations in extraction efficiency and instrument response.[9]
Pre-Analytical Considerations
Sample Collection and Handling:
-
Anticoagulant: If plasma is used, EDTA or heparin are suitable anticoagulants.[6]
-
Storage: Samples should be stored at -80°C to minimize lipid degradation.
Quantification of 3-OH-FAs by GC-MS: A Detailed Protocol
This protocol is based on a stable isotope dilution method, which is a robust and accurate approach for quantitative analysis.[1]
Experimental Workflow for GC-MS Analysis
Caption: Workflow for 3-OH-FA quantification by GC-MS.
Step-by-Step Protocol
-
Internal Standard Spiking: To 500 µL of plasma or serum in a glass tube, add a known amount of a stable isotope-labeled internal standard mixture containing various chain-length 3-OH-FAs.[4]
-
Hydrolysis (for Total 3-OH-FAs): For the determination of total (free and esterified) 3-OH-FAs, add 500 µL of 10 M NaOH and incubate for 30 minutes.[4] For the analysis of only free 3-OH-FAs, this step is omitted.
-
Acidification: Acidify the samples with 6 M HCl. The volume of acid will depend on whether the hydrolysis step was performed.[4]
-
Liquid-Liquid Extraction: Perform a two-step liquid-liquid extraction with 3 mL of ethyl acetate each time.[4] Vortex vigorously and centrifuge to separate the phases. Combine the organic layers.
-
Evaporation: Dry the combined organic extracts under a gentle stream of nitrogen at 37°C.[4]
-
Derivatization: Reconstitute the dried extract in 100 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[4] Incubate at 80°C for 60 minutes to form the trimethylsilyl (TMS) derivatives.[4]
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
Instrumental Parameters
| Parameter | Setting | Rationale |
| GC Column | HP-5MS capillary column or equivalent | Provides good separation of fatty acid methyl esters. |
| Injection Mode | Splitless | Maximizes the transfer of analyte to the column for trace analysis. |
| Oven Program | Initial 80°C for 5 min, ramp to 200°C at 3.8°C/min, then to 290°C at 15°C/min, hold for 6 min.[4] | A temperature gradient is essential for separating 3-OH-FAs with different chain lengths. |
| MS Ionization | Electron Impact (EI) | Standard ionization technique for GC-MS that produces reproducible fragmentation patterns. |
| MS Detection | Selected Ion Monitoring (SIM) | Increases sensitivity and specificity by monitoring only the characteristic ions of the analytes and internal standards.[4] |
Data Analysis
Quantification is achieved by calculating the ratio of the peak area of the characteristic ion of the native 3-OH-FA to that of its corresponding stable isotope-labeled internal standard.[4] A calibration curve is generated using standards of known concentrations to determine the absolute concentration of each 3-OH-FA in the plasma sample.
Quantification of 3-OH-FAs by LC-MS/MS: A Detailed Protocol
This protocol outlines a direct injection method following a simple protein precipitation step, which is ideal for high-throughput clinical laboratories.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for 3-OH-FA quantification by LC-MS/MS.
Step-by-Step Protocol
-
Sample Preparation: In a microcentrifuge tube, combine 100 µL of plasma or serum with 5 µL of the internal standard solution.[10]
-
Protein Precipitation: Add 295 µL of acetonitrile containing 1% formic acid to precipitate proteins.[6][10] Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[10]
-
Supernatant Collection: Carefully transfer the supernatant to an HPLC vial for analysis.[10]
Instrumental Parameters
| Parameter | Setting | Rationale |
| LC Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)[10] | Provides good retention and separation of fatty acids based on their hydrophobicity. |
| Mobile Phase A | 0.1% Formic acid in water[10] | Acidified mobile phase promotes protonation of the fatty acids for positive ion mode analysis. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol (e.g., 7:3, v/v)[10] | Organic mobile phase for eluting the hydrophobic fatty acids. |
| Gradient Elution | A gradient from a low to a high percentage of mobile phase B is used to elute the 3-OH-FAs.[10] | Allows for the separation of a wide range of fatty acids with different polarities. |
| MS Ionization | Electrospray Ionization (ESI), negative or positive ion mode | ESI is a soft ionization technique suitable for LC-MS. The choice of polarity depends on the specific analytes and derivatization (if any). |
| MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-product ion transitions for each analyte and internal standard.[7] |
Data Analysis
Similar to the GC-MS method, quantification is based on the ratio of the peak area of the analyte to its corresponding stable isotope-labeled internal standard. A calibration curve is constructed to determine the concentrations of the 3-OH-FAs in the samples.
Method Validation and Quality Control
For clinical applications, it is imperative that the analytical method is thoroughly validated. Key validation parameters include:
-
Linearity: The range over which the instrument response is proportional to the analyte concentration.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual measurements (repeatability and reproducibility).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Matrix Effect: The influence of other components in the sample matrix on the ionization of the analyte.
-
Recovery: The efficiency of the extraction process.
Regular analysis of quality control (QC) samples at different concentrations is essential to ensure the ongoing performance and reliability of the assay.
Conclusion
The quantification of 3-hydroxy fatty acids in plasma is a powerful diagnostic tool for certain inborn errors of metabolism. Both GC-MS and LC-MS/MS offer the necessary sensitivity and specificity for this analysis. The choice of method should be based on the available instrumentation and the specific requirements of the laboratory. The detailed protocols and workflows provided in this application note serve as a comprehensive guide for researchers and clinicians to establish robust and reliable methods for the analysis of these critical biomarkers. Adherence to rigorous method validation and quality control procedures is paramount for ensuring the accuracy and clinical utility of the results.
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Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry - LIPID MAPS. [Link]
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3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed. [Link]
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Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed. [Link]
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Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) - MDPI. [Link]
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Strategy for Global Profiling and Identification of 2- and 3-Hydroxy Fatty Acids in Plasma by UPLC–MS/MS | Analytical Chemistry - ACS Publications. [Link]
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Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: preparation of stable isotope standards - PubMed. [Link]
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Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry. - Semantic Scholar. [Link]
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3-Hydroxyphenylacetic Acid | Rupa Health. [Link]
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Accumulation of 3-hydroxy-fatty acids in the culture medium of long-chain L-3-hydroxyacyl CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein-deficient skin fibroblasts - PubMed. [Link]
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Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC - NIH. [Link]
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What is the best method for the derivatization of fatty acids to FAMEs for GC analysis?. [Link]
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Application Note: Lipidomics Sample Preparation for Hydroxylated Fatty Acids
<
Introduction
Hydroxylated fatty acids (HFAs) are a class of oxylipins—potent lipid mediators derived from the oxidation of polyunsaturated fatty acids (PUFAs).[1] These molecules are generated through enzymatic pathways involving cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450), or via non-enzymatic autoxidation.[1] As critical signaling molecules, HFAs play integral roles in a vast array of physiological and pathological processes, including inflammation, cardiovascular function, and neurological health. Consequently, the accurate quantification of HFAs in biological matrices is of paramount importance for researchers, clinicians, and drug development professionals.
However, the analysis of HFAs is fraught with challenges. Their inherent chemical instability, low endogenous concentrations, and the existence of numerous structural isomers demand a meticulously optimized sample preparation workflow.[1][2] This application note provides a comprehensive, field-proven guide to the critical pre-analytical, extraction, and derivatization steps required for robust and reproducible HFA analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
PART 1: Pre-Analytical & Sample Handling Best Practices
The integrity of the final data is fundamentally dependent on the quality of the initial sample collection and handling. Enzymatic and chemical degradation can rapidly alter the HFA profile ex vivo, introducing significant artifacts.[3]
Core Principles:
-
Swiftness & Hypothermia: All sample processing should be conducted rapidly and at low temperatures (4°C or on ice) to minimize enzymatic activity.[4][5] For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[3][4][5]
-
Prevent Autoxidation: The polyunsaturated nature of HFA precursors makes them highly susceptible to non-enzymatic autoxidation, a free-radical chain reaction that can artificially generate hydroxylated species.[6][7] To mitigate this, the addition of antioxidants to extraction solvents is critical. Butylated hydroxytoluene (BHT) is a widely used radical scavenger for this purpose.[4][6]
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing of samples must be strictly avoided as it can cause cell lysis and degradation of target analytes.[5]
Protocol 1: Initial Sample Handling
-
Blood (Plasma): Collect whole blood in tubes containing an anticoagulant like EDTA.[4] Process immediately by centrifuging at 2500-3000 rpm for 5-10 minutes at 4°C to separate plasma.[5] Aliquot the plasma into cryovials, flash-freeze in liquid nitrogen, and store at -80°C.[5]
-
Tissues: Immediately after excision, rinse tissues with ice-cold phosphate-buffered saline (PBS) to remove excess blood.[5] Blot dry, weigh, and immediately snap-freeze in liquid nitrogen.[3][5] Store at -80°C until extraction.
PART 2: Extraction of Hydroxylated Fatty Acids
The goal of extraction is to efficiently isolate HFAs from the complex biological matrix (e.g., plasma, tissue homogenate) while removing interfering substances like proteins and salts. Solid-Phase Extraction (SPE) is the preferred method for its selectivity and ability to enrich these low-abundance analytes.[8][9]
Method Comparison: LLE vs. SPE
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning of lipids into an immiscible organic phase (e.g., Folch, Bligh-Dyer methods).[3][10] | Selective retention of analytes on a solid sorbent followed by elution.[11] |
| Selectivity | Lower. Co-extracts a broad range of lipids.[10][12] | High. Can be tailored to enrich for specific lipid classes like HFAs.[8][11] |
| Enrichment | Limited. | Excellent for concentrating low-abundance analytes.[13] |
| Reproducibility | Can be operator-dependent and labor-intensive.[14] | High, especially with automated systems.[9] |
| Recommendation | Suitable for general lipidomics but less ideal for targeted HFA analysis.[12][15] | Recommended method for targeted, quantitative HFA analysis.[9][16] |
Workflow for HFA Extraction from Plasma
The following diagram illustrates a typical SPE workflow for isolating HFAs from a plasma sample.
Caption: Solid-Phase Extraction (SPE) workflow for HFA isolation.
Protocol 2: Solid-Phase Extraction (SPE) of HFAs from Plasma
This protocol is adapted for a standard polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 60 mg).
-
Sample Pre-treatment:
-
Thaw a 250 µL plasma aliquot on ice.[13]
-
Add 5 µL of an antioxidant solution (e.g., 0.2 mg/mL BHT/EDTA).[13]
-
Spike with an appropriate internal standard mix (containing deuterated HFA analogs).
-
Precipitate proteins by adding 750 µL of ice-cold methanol. Vortex thoroughly.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 1 mL of ethyl acetate, followed by 1 mL of methanol, and finally 1 mL of water. Do not allow the cartridge to dry out between steps.
-
-
Sample Loading:
-
Load the entire supernatant from step 1 onto the conditioned SPE cartridge. Allow it to pass through via gravity or gentle vacuum.
-
-
Washing:
-
Wash the cartridge with 1 mL of 15% methanol in water to remove polar impurities.
-
-
Elution:
-
Elute the HFA fraction with 2 mL of ethyl acetate into a clean collection tube.[13]
-
-
Drying and Reconstitution:
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen gas.
-
The dried extract is now ready for derivatization or can be reconstituted in an appropriate solvent for LC-MS analysis if derivatization is not required.
-
PART 3: Derivatization for Enhanced LC-MS/MS Detection
While some HFAs can be analyzed directly, chemical derivatization is often employed to improve analytical performance for several reasons.[17][18]
Rationale for Derivatization:
-
Improved Ionization Efficiency: HFAs typically ionize poorly in positive ion mode. Derivatizing the carboxylic acid group can introduce a permanently charged or easily protonated moiety, significantly boosting signal intensity.[17][19][20]
-
Enhanced Chromatographic Separation: Derivatization increases the hydrophobicity of the analytes, which can improve retention and separation on reversed-phase LC columns.
-
Structural Elucidation: Specific derivatization strategies can help distinguish between positional isomers during MS/MS fragmentation.[19]
A common and effective strategy for hydroxyl and carboxyl groups is silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group.[21] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a versatile and powerful silylating reagent.[21][22]
Silylation Reaction with BSTFA
The diagram below shows the general reaction of BSTFA with the hydroxyl and carboxyl functional groups on an HFA molecule.
Caption: Silylation of an HFA using BSTFA reagent.
Protocol 3: BSTFA Derivatization for HFA Analysis
Safety Note: BSTFA is moisture-sensitive and corrosive. Always handle it in a fume hood under anhydrous conditions and wear appropriate personal protective equipment.
-
Preparation:
-
Ensure the dried HFA extract from the SPE protocol is completely free of water.
-
Prepare a derivatization solution of BSTFA with 1% Trimethylchlorosilane (TMCS) as a catalyst in a suitable solvent like pyridine or acetonitrile.[23] A common mixture is 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.
-
-
Reaction:
-
Analysis:
-
After cooling to room temperature, the sample can be directly injected into the GC-MS or LC-MS system. Alternatively, the solvent can be evaporated and the derivatized sample reconstituted in a solvent compatible with the mobile phase (e.g., hexane for normal-phase LC, or methanol/acetonitrile for reversed-phase LC).
-
PART 4: Analytical Considerations & Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | Contamination from solvents, plasticware, or reagents. Free fatty acids are common contaminants.[14] | Use high-purity (LC-MS grade) solvents and reagents. Use glass or polypropylene labware. Run reagent blanks to identify sources of contamination. |
| Poor Peak Shape | Suboptimal chromatography; secondary interactions with the column; sample overload. | Optimize the LC gradient. Ensure mobile phase additives (e.g., formic acid, ammonium acetate) are appropriate. Test different column chemistries. Dilute the sample. |
| Low Analyte Recovery | Inefficient extraction; analyte degradation; incomplete elution from SPE cartridge. | Ensure adequate antioxidant (BHT) is present.[4] Optimize SPE wash and elution solvents. Check for complete evaporation and reconstitution. Use stable isotope-labeled internal standards to correct for losses. |
| Isomer Co-elution | Insufficient chromatographic resolution. | Use a longer LC column, a smaller particle size column, or a different stationary phase. Optimize the temperature and gradient slope. Isomer separation is a known challenge for HFA analysis.[9][24] |
Conclusion
The reliable measurement of hydroxylated fatty acids is a challenging but achievable goal that hinges on a rigorous and well-controlled sample preparation strategy. By prioritizing rapid, cold sample handling to prevent enzymatic and oxidative artifact formation, employing selective solid-phase extraction for analyte enrichment, and utilizing chemical derivatization to enhance analytical sensitivity, researchers can generate high-quality, reproducible data. The protocols and expert insights provided in this application note serve as a robust foundation for developing and validating lipidomics workflows targeting these crucial signaling molecules.
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Gremyachinskaya, T., & Meshcheryakova, S. (2019). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Molecules. Available at: [Link]
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Liebisch, G., et al. (2020). Recommendations for good practice in MS-based lipidomics. Journal of Lipid Research. Available at: [Link]
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Gremyachinskaya, T., & Meshcheryakova, S. (2019). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Molecules. Available at: [Link]
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Han, L., et al. (2021). A derivatization strategy for comprehensive identification of 2- and 3-hydroxyl fatty acids by LC-MS. Talanta. Available at: [Link]
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MetwareBio. (n.d.). Lipidomics Sample Preparation FAQ. MetwareBio. Available at: [Link]
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Thomas, M. J., et al. (2013). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. LIPID MAPS. Available at: [Link]
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Thomas, M. J., et al. (2013). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. Journal of Visualized Experiments. Available at: [Link]
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Semantic Scholar. (n.d.). Methods of the Analysis of Oxylipins in Biological Samples. Semantic Scholar. Available at: [Link]
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Tsikas, D. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules. Available at: [Link]
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Yore, M. M., et al. (2014). A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. Nature Protocols. Available at: [Link]
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Tsikas, D. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules. Available at: [Link]
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Koelmel, J. P., et al. (2020). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. Metabolites. Available at: [Link]
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Sjövall, J., et al. (2002). Limitations in the use of 3-hydroxy fatty acid analysis to determine endotoxin in mammalian samples. Journal of Microbiological Methods. Available at: [Link]
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Wang, Y., et al. (2022). Comprehensive Analysis of Different Subtypes of Oxylipins to Determine a LC–MS/MS Approach in Clinical Research. Journal of Clinical Medicine. Available at: [Link]
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Tsikas, D. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules. Available at: [Link]
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ResearchGate. (n.d.). LC-MS/MS analysis of hydroxy-fatty acids. ResearchGate. Available at: [Link]
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Medeiros, S. M., & Graham, J. (2016). An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells. Journal of Lipid Research. Available at: [Link]
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OUCI. (n.d.). Challenges in Analyzing Lipid Oxidation. OUCI. Available at: [Link]
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Meier, F., et al. (2015). Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. Analytical Methods. Available at: [Link]
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Feng, Y., et al. (2017). Highly sensitive determination of fatty acid esters of hydroxyl fatty acids by liquid chromatography-mass spectrometry. Journal of Chromatography B. Available at: [Link]
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Schalk, E., et al. (2017). Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery. Scientific Reports. Available at: [Link]
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Iverson, S. J., et al. (2001). Comparison of the bligh and dyer and folch methods for total lipid determination in a broad range of marine tissue. Lipids. Available at: [Link]
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Iverson, S. J., et al. (2001). Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue. Lipids. Available at: [Link]
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National Institute of Standards and Technology. (2018). Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Mammalian Cell- and Plasma-Based Lipidomics Studies. NIST. Available at: [Link]
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Freeman, N. K. (1969). The hydroxy fatty acids: Isolation, structure determination, quantitation. Journal of the American Oil Chemists' Society. Available at: [Link]
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Liu, T., & Liu, S. X. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. Journal of the American Oil Chemists' Society. Available at: [Link]
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Gröger, H., & Gröger, H. (2020). Fatty Acid Hydratases: Versatile Catalysts to Access Hydroxy Fatty Acids in Efficient Syntheses of Industrial Interest. Catalysts. Available at: [Link]
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Iverson, S. J., et al. (2001). Comparison of the Bligh and Dyer and Folch Methods for Total Lipid Determination in a Broad Range of Marine Tissue. Lipids. Available at: [Link]
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Valoppi, F., et al. (2021). Inhibition of Lipid Autoxidation by Vegetable Waxes. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Li, Y., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites. Available at: [Link]
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Amorati, R., & Valgimigli, L. (2022). Lipid Peroxidation and Antioxidant Protection. Antioxidants. Available at: [Link]
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Rainville, P. D., et al. (2022). Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics. Analytical Chemistry. Available at: [Link]
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Ruiz-Gutiérrez, V., & Pérez-Camino, M. C. (2000). Update on solid-phase extraction for the analysis of lipid classes and related compounds. Journal of Chromatography A. Available at: [Link]
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Chiral separation of Methyl 3-hydroxytetradecanoate isomers
An Application Guide for the Enantioselective Analysis of Methyl 3-Hydroxytetradecanoate
Abstract
Methyl 3-hydroxytetradecanoate is a chiral molecule of significant interest in microbiology, particularly as a key component of lipid A in Gram-negative bacteria, and as a valuable chiral building block in organic synthesis. The accurate quantification of its enantiomers, (R)- and (S)-methyl 3-hydroxytetradecanoate, is critical for understanding biological processes and ensuring stereochemical purity in synthetic pathways. This guide provides a detailed, field-tested protocol for the successful chiral separation of these isomers. We present a primary method based on Supercritical Fluid Chromatography (SFC) for its speed and efficiency, and a robust alternative using High-Performance Liquid Chromatography (HPLC). A confirmatory Gas Chromatography (GC) method is also discussed. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the scientific rationale behind methodological choices, system validation, and troubleshooting.
Introduction: The Importance of Chiral Purity
The biological activity of chiral molecules is often enantiomer-specific. In a chiral environment, such as the human body, two enantiomers can exhibit vastly different pharmacological, toxicological, or metabolic profiles. For methyl 3-hydroxytetradecanoate, the (R)-isomer is the naturally occurring form in bacterial lipopolysaccharides. Therefore, a reliable analytical method to separate and quantify the (R)- and (S)-enantiomers is essential for quality control in synthetic chemistry and for advanced research in lipidomics and bacteriology.
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) utilizing Chiral Stationary Phases (CSPs) are the most powerful and widely used techniques for enantioseparation.[1] SFC, in particular, has emerged as a green, efficient, and rapid alternative to normal-phase HPLC, offering significant advantages in terms of reduced organic solvent consumption and faster analysis times.[2][3][4]
Principle of Chiral Recognition on Polysaccharide CSPs
The key to separating enantiomers lies in creating a transient, diastereomeric interaction with a chiral selector. Polysaccharide-based CSPs, such as those derived from amylose or cellulose coated or immobilized on a silica support, are exceptionally effective for this purpose.
The separation mechanism relies on a combination of intermolecular interactions:
-
Hydrogen Bonding: The hydroxyl (-OH) group of the analyte can act as both a hydrogen bond donor and acceptor with the carbamate groups on the polysaccharide backbone of the CSP.
-
Dipole-Dipole Interactions: The carbonyl group of the ester in the analyte interacts with polar sites on the CSP.
-
Inclusion & Steric Fit: One enantiomer fits more favorably into the chiral grooves or cavities of the polysaccharide's helical structure than the other. This differential fit, governed by the spatial arrangement of atoms around the chiral center, leads to a difference in retention time, enabling separation.
This multi-point interaction model is crucial for effective chiral recognition.
Caption: Chiral recognition mechanism on a polysaccharide CSP.
Primary Method: Supercritical Fluid Chromatography (SFC)
SFC is the recommended primary technique due to its high separation efficiency, speed, and reduced environmental impact.[4] The low viscosity of supercritical CO2 allows for high flow rates without generating excessive backpressure, leading to significantly faster separations compared to HPLC.[2]
Detailed SFC Protocol
Instrumentation & Consumables:
-
SFC system with UV or Mass Spectrometric (MS) detector
-
Chiral Column: A column with an amylose-based CSP is highly recommended. For example, a Lux i-Amylose-3 or Chiralpak IG-3 (amylose tris(3,5-dimethylphenylcarbamate)) has shown success with related compounds.[5][6]
-
SFC-grade Carbon Dioxide (CO2)
-
HPLC or SFC-grade Methanol (MeOH)
Sample Preparation:
-
Accurately weigh and dissolve the racemic methyl 3-hydroxytetradecanoate standard or sample in a suitable solvent (e.g., Methanol or Isopropanol) to a final concentration of approximately 1.0 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale & Optimization Notes |
| Column | Lux i-Amylose-3, 5 µm, 250 x 4.6 mm | Polysaccharide-based CSPs are highly effective for this class of compounds.[5] Column dimensions can be scaled down for faster analytical runs (e.g., 3 µm, 150 x 3.0 mm). |
| Mobile Phase | Supercritical CO2 / Methanol (MeOH) | Methanol acts as a polar modifier to modulate analyte retention and improve peak shape. |
| Gradient/Isocratic | Isocratic: 85% CO2 / 15% MeOH | Start with an isocratic hold. If separation is insufficient, screen a gradient from 5% to 30% MeOH over 10 minutes to find the optimal composition. |
| Flow Rate | 3.0 mL/min | The low viscosity of the mobile phase allows for higher flow rates than in HPLC, enabling faster analysis.[2] Adjust as needed based on column dimensions and system pressure. |
| Back Pressure | 150 bar | This pressure ensures the CO2 remains in its supercritical state, which is essential for the chromatographic process. |
| Column Temperature | 40 °C | Temperature can influence selectivity. Test a range from 30-50 °C. Higher temperatures can improve efficiency but may reduce chiral selectivity. |
| Detection | UV at 210 nm | The ester carbonyl group has a weak chromophore. For higher sensitivity and specificity, especially in complex matrices, coupling to a mass spectrometer (MS) is ideal.[5] |
| Injection Volume | 5 µL | Adjust based on sample concentration and detector sensitivity. |
Alternative Method: Normal-Phase HPLC (NP-HPLC)
For laboratories without access to SFC, NP-HPLC provides an excellent and robust alternative. The separation principles are similar, relying on a polysaccharide CSP.
Detailed NP-HPLC Protocol
Instrumentation & Consumables:
-
HPLC system with UV detector
-
Chiral Column: Same as SFC (e.g., Chiralcel OD-H, Lux i-Amylose-3). Polysaccharide columns are highly versatile and perform well in normal-phase mode.[7][8]
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA) or Ethanol (EtOH)
Sample Preparation:
-
Dissolve the sample in the mobile phase or a Hexane/IPA mixture to a concentration of ~1.0 mg/mL.
-
Filter the solution through a 0.22 µm PTFE syringe filter.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale & Optimization Notes |
| Column | Chiralcel OD-H, 5 µm, 250 x 4.6 mm | A classic and robust cellulose-based CSP. Other polysaccharide columns should also be screened.[8] |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (95:5, v/v) | The non-polar hexane is the weak solvent, while the polar alcohol modifier elutes the analyte. The percentage of IPA is the most critical parameter for adjusting retention and resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. Adjust for different column dimensions. |
| Column Temperature | 25 °C (Ambient) | Maintaining a stable temperature is crucial for reproducible retention times. Sub-ambient temperatures can sometimes increase resolution but will also increase analysis time. |
| Detection | UV at 210 nm | As with SFC, sensitivity can be limited. |
| Injection Volume | 10 µL | Can be adjusted based on method sensitivity and sample concentration. |
Confirmatory Method: Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for volatile compounds like fatty acid methyl esters. It typically employs a stationary phase containing a cyclodextrin derivative.[9][10]
-
Derivatization: The analyte, methyl 3-hydroxytetradecanoate, is already esterified, which is a common first step for GC analysis of hydroxylated fatty acids.[11] No further derivatization may be needed unless improved peak shape or thermal stability is required (e.g., silylation of the hydroxyl group).
-
Column: A capillary column with a derivatized β-cyclodextrin stationary phase (e.g., Rt-βDEXsm) is a suitable choice.[9]
-
Carrier Gas: Hydrogen is preferred for its high efficiency and ability to be used at high linear velocities, leading to faster analysis times.[10]
-
Analysis: Chiral GC analysis has confirmed high enantiomeric excess (>99.9%) for related R-3-hydroxyalkanoic acid methyl esters produced biotechnologically.[12]
Method Validation and System Suitability
A developed chiral method must be validated to ensure it is fit for its intended purpose. Validation should be performed in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[13][14][15]
Caption: Workflow for chiral separation method development and validation.
System Suitability Tests (SST)
Before any sample analysis, the chromatographic system's performance must be verified. A standard solution containing the racemic mixture should be injected.
| SST Parameter | Acceptance Criterion | Purpose |
| Resolution (Rs) | Rs ≥ 1.5 | This is the most critical parameter in chiral separations. It ensures that the two enantiomer peaks are sufficiently separated for accurate quantification. |
| Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 | Measures peak symmetry. Values outside this range may indicate column degradation or undesirable secondary interactions. |
| Repeatability (%RSD) | %RSD ≤ 2.0 | The relative standard deviation of peak areas and retention times from replicate injections (n=5 or 6) ensures the system is precise.[15] |
Key Validation Parameters
-
Specificity: The ability to measure the analyte enantiomers without interference. This is demonstrated by achieving baseline resolution from all other components.[13]
-
Linearity and Range: A minimum of five concentration levels should be used to demonstrate a linear relationship between concentration and peak area for each enantiomer.[16]
-
Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably quantified with acceptable precision and accuracy.
-
Accuracy: Determined by analyzing samples with known amounts of each enantiomer (spiked samples) and comparing the measured values to the true values.
-
Precision: Assessed at different levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).[15]
-
Robustness: The method's reliability is tested by making small, deliberate changes to parameters like mobile phase composition (±2%), flow rate (±10%), and temperature (±5°C) to ensure performance remains acceptable.[15]
References
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-
Horna, A., et al. (2025). Chiral supercritical fluid chromatography-mass spectrometry with liquid chromatography fractionation for the characterization of enantiomeric composition of fatty acid esters of hydroxy fatty acids. Analytica Chimica Acta. Available at: [Link]
-
Tufro, M., et al. (2006). Production of chiral R-3-hydroxyalkanoic acids and R-3-hydroxyalkanoic acid methylester via hydrolytic degradation of polyhydroxyalkanoate synthesized by pseudomonads. ResearchGate. Available at: [Link]
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-
Horna, A., et al. (2025). Chiral supercritical fluid chromatography-mass spectrometry with liquid chromatography fractionation for the characterization of enantiomeric composition of fatty acid esters of hydroxy fatty acids. ResearchGate. Available at: [Link]
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European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. EMA. Available at: [Link]
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Li, D., et al. (2019). Advances of supercritical fluid chromatography in lipid profiling. Journal of Pharmaceutical Analysis. Available at: [Link]
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Daicel Chiral Technologies. Supercritical Fluid Chromatography (SFC). Daicel. Available at: [Link]
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Sravani, S., et al. (2020). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Available at: [Link]
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Rahman, M., et al. (2017). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]
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Puchľová, L., et al. (2024). Development of chiral and achiral high performance liquid chromatography methods for the analysis of main flavour compound of hazelnut. European Food Research and Technology. Available at: [Link]
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Subramanian, A. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
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Moravcová, D., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly. Available at: [Link]
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Restek. A Guide to the Analysis of Chiral Compounds by GC. Restek Corporation. Available at: [Link]
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-
Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of Lipid Research. Available at: [Link]
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Using (S)-Methyl 3-hydroxytetradecanoate as an internal standard
An Application Note and Protocol for the Use of (S)-Methyl 3-hydroxytetradecanoate as an Internal Standard in Quantitative Analysis
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as an internal standard in quantitative analytical workflows. The focus is on chromatographic and mass spectrometric techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of fatty acids and related compounds. This guide delves into the rationale behind the use of internal standards, the specific advantages of this compound, and detailed, validated protocols for its application.
The Foundational Role of Internal Standards in Quantitative Analysis
Quantitative analysis aims to determine the exact amount of a specific analyte in a sample. However, the entire analytical process, from sample collection to data acquisition, is susceptible to variations that can compromise the accuracy and precision of the results. These variations can arise from sample loss during extraction and handling, inconsistencies in injection volumes, and fluctuations in instrument response.
An internal standard (IS) is a compound of known concentration that is added to the sample at the very beginning of the sample preparation process.[1] The ideal internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the sample. By subjecting the internal standard to the same experimental conditions as the analyte, it experiences similar losses and variations.[1] The final quantification is then based on the ratio of the analyte's response to the internal standard's response, which corrects for these experimental inconsistencies.
Why this compound?
This compound is an excellent choice as an internal standard for the analysis of other fatty acids, particularly other 3-hydroxy fatty acids, for several key reasons:
-
Structural Analogy: As a C15 fatty acid methyl ester with a hydroxyl group at the 3-position, it closely mimics the chemical and physical properties of other medium to long-chain 3-hydroxy fatty acids.[2][3] This structural similarity ensures that it behaves similarly during extraction, derivatization, and chromatographic separation.
-
Chiral Purity: The (S)-enantiomer provides a high degree of specificity, which is particularly important in chiral analyses or when studying biological systems where stereochemistry is crucial.[4][5]
-
Commercial Availability: this compound is commercially available in high purity, which is a prerequisite for its use as a standard.[6][7]
-
Distinct Mass Spectrum: It produces a characteristic mass spectrum that allows for its unambiguous identification and quantification, especially when using mass spectrometry.[8][9]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an internal standard is essential for method development.
| Property | Value | Source |
| Molecular Formula | C15H30O3 | [2] |
| Molecular Weight | 258.40 g/mol | [2] |
| CAS Number | 76835-67-1 | [2] |
| Appearance | Pale Yellow Low Melting Solid | [3] |
| Melting Point | 43-45 °C | [6] |
| Boiling Point (Predicted) | 359.1±15.0 °C at 760 mmHg | [6] |
| Density (Predicted) | 0.931±0.06 g/cm3 | [6] |
| Storage Conditions | 2-8°C, Sealed in a dry place | [6] |
Application Workflow: Quantification of 3-Hydroxy Fatty Acids in Biological Matrices
The following section details a complete workflow for the quantification of 3-hydroxy fatty acids in a biological matrix (e.g., plasma or cell culture media) using this compound as an internal standard. This protocol is particularly relevant for research into fatty acid oxidation disorders and the analysis of bacterial polyhydroxyalkanoates (PHAs).[10][11][12]
Experimental Workflow Diagram
Caption: A typical workflow for quantitative analysis using an internal standard.
Detailed Protocol
This protocol is designed for the analysis of 3-hydroxy fatty acids in 500 µL of plasma.
3.2.1. Reagents and Materials
-
This compound (Internal Standard)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution
-
Anhydrous Sodium Sulfate
-
BF3-Methanol (14% w/v) or Methanolic HCl (1.25 M)
-
Hexane (HPLC grade)
-
GC vials with inserts
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Nitrogen evaporator
3.2.2. Preparation of Internal Standard Stock Solution
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in methanol to a final concentration of 1 mg/mL.
-
Store the stock solution at -20°C.
-
Prepare a working solution by diluting the stock solution to 10 µg/mL in methanol.
3.2.3. Sample Preparation and Extraction
-
To a 15 mL glass tube, add 500 µL of the plasma sample.
-
Add 25 µL of the 10 µg/mL this compound internal standard working solution. This results in a final IS concentration of 500 ng/mL in the initial sample.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture. This is a modification of the Folch lipid extraction method.[13]
-
Vortex vigorously for 2 minutes.
-
Add 500 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes.
-
Carefully collect the lower organic layer (chloroform) using a glass Pasteur pipette and transfer it to a clean tube.
-
Dry the collected organic phase under a gentle stream of nitrogen.
3.2.4. Derivatization to Fatty Acid Methyl Esters (FAMEs)
Fatty acids are derivatized to their methyl esters to increase their volatility for GC analysis.[14]
-
To the dried lipid extract, add 1 mL of 14% BF3-Methanol.
-
Seal the tube and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of deionized water and 1 mL of hexane.
-
Vortex for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer to a clean GC vial, passing it through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the hexane to a final volume of approximately 100 µL and transfer to a GC vial with a micro-insert.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters. These should be optimized for your specific instrument and application.
| Parameter | Condition |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Oven Program | 80°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS System | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | To be determined based on the analytes and internal standard. For this compound, characteristic ions would be selected. |
Data Analysis and Quantification
The principle of quantification using an internal standard is based on the response factor.
The Logic of Internal Standard Normalization
Caption: The principle of how an internal standard corrects for analytical variability.
Calibration and Quantification
-
Prepare Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target 3-hydroxy fatty acid analytes and a constant concentration of the this compound internal standard.
-
Process Standards: Subject these standards to the same extraction and derivatization procedure as the unknown samples.
-
Generate Calibration Curve: Analyze the processed standards by GC-MS. For each standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Plot this ratio against the known concentration of the analyte to generate a calibration curve.
-
Quantify Unknowns: Analyze the unknown samples. Calculate the peak area ratio of the analyte to the internal standard. Determine the concentration of the analyte in the unknown sample by interpolating from the calibration curve.
Method Validation
To ensure the trustworthiness of the analytical method, it must be validated according to established guidelines, such as those from the FDA or ICH.[15][16][17][18]
Key Validation Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | > 0.99 | 0.998 |
| Precision (%RSD) | < 15% (for LLOQ < 20%) | < 10% |
| Accuracy (% Recovery) | 85-115% (for LLOQ 80-120%) | 95-105% |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | Analyte-dependent |
| Specificity | No interfering peaks at the retention time of the analyte or IS | Confirmed by blank samples |
Conclusion
This compound is a robust and reliable internal standard for the quantitative analysis of 3-hydroxy fatty acids and other related lipids by GC-MS. Its structural similarity to the target analytes ensures that it effectively compensates for variations throughout the analytical workflow. By following the detailed protocols and validation principles outlined in this guide, researchers can achieve highly accurate and precise quantitative results, enhancing the quality and reliability of their scientific findings.
References
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Application Note: A Robust Protocol for the Silylation of Hydroxyl Fatty Acids for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Abstract
Hydroxyl fatty acids (HFAs) are critical lipid molecules involved in diverse biological and industrial processes. Their analysis, however, is often complicated by their low volatility and high polarity, which leads to poor chromatographic performance. Chemical derivatization, specifically silylation, is an essential sample preparation step that replaces active hydrogen atoms on hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group.[1][2] This transformation significantly enhances the volatility and thermal stability of HFAs, making them amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[2][3][4] This document provides a comprehensive guide to the theory, reagent selection, and a detailed, field-proven protocol for the efficient silylation of HFAs.
Part 1: The Foundational Chemistry of Silylation
Why Derivatization is Essential
Direct GC-MS analysis of underivatized hydroxyl fatty acids is challenging. The polar hydroxyl (-OH) and carboxyl (-COOH) functional groups lead to strong intermolecular hydrogen bonding.[5] This results in:
-
Low Volatility: The molecules require excessively high temperatures to vaporize, often leading to thermal degradation before they can be analyzed.[2][5]
-
Poor Peak Shape: Interactions with active sites (free silanol groups) within the GC inlet and column cause significant peak tailing, compromising resolution and quantification.[1]
Silylation addresses these issues by converting the polar -OH and -COOH groups into nonpolar trimethylsilyl (TMS) ethers and TMS esters, respectively.[2][5] This chemical modification blocks hydrogen bonding, thereby increasing volatility and minimizing unwanted column interactions, which results in sharp, symmetrical chromatographic peaks.[1][6]
Mechanism of Action
Silylation is a nucleophilic substitution reaction where the oxygen of the hydroxyl or carboxyl group acts as a nucleophile, attacking the silicon atom of the silylating agent.[7][8] The reaction displaces a leaving group from the silylating reagent, forming a stable silyl ether or ester and a non-interfering byproduct. The general reaction is illustrated below.
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Application of (S)-Methyl 3-hydroxytetetradecanoate in Fatty Acid Oxidation Studies
Introduction
(S)-Methyl 3-hydroxytetradecanoate is a methylated form of a long-chain 3-hydroxy fatty acid, specifically the (S)-enantiomer of 3-hydroxytetradecanoic acid.[1][2] Its significance in biomedical research stems from its role as a key intermediate in the mitochondrial β-oxidation of long-chain fatty acids. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound in studying fatty acid oxidation (FAO), particularly in the context of inherited metabolic disorders.
Fatty acid oxidation is a critical metabolic pathway for energy production, especially during periods of fasting or stress.[3][4][5] Inborn errors of this pathway can lead to severe clinical manifestations, including hypoketotic hypoglycemia, cardiomyopathy, and sudden infant death.[3][4][6][7][8] Therefore, understanding the intricacies of FAO is paramount for diagnosing these disorders and developing effective therapeutic interventions.
This compound serves as a crucial biomarker and research tool for investigating defects in long-chain fatty acid oxidation. Its accumulation is a hallmark of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency and Mitochondrial Trifunctional Protein (MTP) deficiency, two severe FAO disorders.[6][7][8][9][10][11][12][13][14]
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C15H30O3 | [1][2][15][16] |
| Molecular Weight | 258.40 g/mol | [1][15][16][17] |
| CAS Number | 76835-67-1 | [1][2] |
| Appearance | Off-White to Pale Yellow Solid | [17][18] |
| Storage Temperature | 2-8°C, desiccated | [17][18] |
Biochemical Significance
The mitochondrial trifunctional protein (MTP) is an enzyme complex essential for the oxidation of long-chain fatty acids.[7][8][11][19] It catalyzes the last three steps of the β-oxidation spiral: long-chain enoyl-CoA hydratase, long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), and long-chain 3-ketoacyl-CoA thiolase activities.[8][9][11][12]
A deficiency in the LCHAD enzyme, or a defect in the MTP complex as a whole, leads to the accumulation of long-chain 3-hydroxyacyl-CoAs.[7][9][11][13] These intermediates are then hydrolyzed and can be detected in blood and urine as 3-hydroxy fatty acids and their carnitine esters. This compound is the methyl ester derivative of one such accumulating metabolite.
The Role in LCHAD and MTP Deficiencies
-
LCHAD Deficiency: This is an autosomal recessive disorder caused by mutations in the HADHA gene, which encodes the alpha subunit of the MTP that contains the LCHAD catalytic site.[4][6][7][19] The deficiency results in the isolated impairment of the LCHAD step.[9][12]
-
MTP Deficiency: This disorder results from mutations in either the HADHA or HADHB genes, affecting all three enzymatic activities of the MTP complex.[8][9][11][19]
In both conditions, the impaired oxidation of long-chain fatty acids leads to a buildup of toxic intermediates, including 3-hydroxytetradecanoyl-carnitine.[7][9][14][20][21][22] The detection of elevated levels of this and other long-chain 3-hydroxyacylcarnitines in newborn screening is a primary indicator of these disorders.[4][14][23]
Caption: Mitochondrial β-oxidation of long-chain fatty acids.
Applications in Research and Drug Development
This compound is a valuable tool for various applications in the study of fatty acid metabolism.
Internal Standard for Mass Spectrometry-Based Metabolomics
In clinical and research settings, the accurate quantification of 3-hydroxy fatty acids is crucial for the diagnosis and monitoring of LCHAD and MTP deficiencies.[3][7] Stable isotope-labeled or odd-chain analogues of this compound are ideal internal standards for gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[24][25]
Causality behind Experimental Choices:
-
Why a Methyl Ester? The methylation of the carboxylic acid group increases the volatility of the analyte, which is essential for GC analysis. It can also improve ionization efficiency in some MS applications.
-
Why an Internal Standard? An internal standard that is chemically similar to the analyte of interest but has a different mass is added to samples at a known concentration. This allows for the correction of variations in sample preparation and instrument response, leading to more accurate and precise quantification.
In Vitro Fatty Acid Oxidation Assays
Studying the effects of potential therapeutic compounds on fatty acid oxidation requires robust in vitro assay systems.[5][10] this compound can be used as a substrate in these assays to directly probe the activity of LCHAD and the MTP complex.
Self-Validating System:
-
Positive Control: Use cell lines or tissue homogenates with known wild-type LCHAD/MTP activity.
-
Negative Control: Use cell lines or tissue homogenates from patients with confirmed LCHAD or MTP deficiency, or utilize known inhibitors of FAO like etomoxir.[5]
-
Dose-Response: When testing a potential drug, a dose-response curve should be generated to determine the concentration at which the compound has a significant effect.
Substrate for Enzyme Kinetics Studies
Purified LCHAD or MTP enzymes can be used in kinetic assays with this compound as a substrate to determine key enzymatic parameters such as Km and Vmax. This is essential for characterizing the effects of mutations on enzyme function and for screening potential enzyme activators or inhibitors.
Experimental Protocols
Protocol 1: Quantification of 3-Hydroxytetradecanoic Acid in Plasma using GC/MS with this compound as an Internal Standard
This protocol outlines a stable isotope dilution GC/MS method for the quantitative analysis of 3-hydroxytetradecanoic acid in plasma.[24]
Materials:
-
Plasma samples
-
This compound (for calibration curve)
-
Stable isotope-labeled (e.g., ¹³C₁₅) this compound (internal standard)
-
Organic solvents (e.g., hexane, methanol)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
GC/MS system
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma, add a known amount of the internal standard.
-
Perform a liquid-liquid extraction to isolate the fatty acids.
-
Evaporate the organic solvent to dryness.
-
-
Derivatization:
-
Reconstitute the dried extract in the derivatizing agent.
-
Heat the mixture to facilitate the formation of trimethylsilyl (TMS) derivatives of the hydroxyl and carboxyl groups. This increases volatility and improves chromatographic separation.
-
-
GC/MS Analysis:
-
Inject the derivatized sample into the GC/MS system.
-
Use a suitable GC column and temperature program to separate the analytes.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions of the analyte and the internal standard.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators.
-
Calculate the concentration of 3-hydroxytetradecanoic acid in the unknown samples using the calibration curve.
-
Caption: Workflow for GC/MS analysis of 3-hydroxy fatty acids.
Protocol 2: In Vitro Fatty Acid Oxidation Assay in Cultured Fibroblasts
This protocol describes a method to measure the oxidation of this compound in cultured fibroblasts, which can be adapted from general FAO assay protocols.[5][10][26][27][28]
Materials:
-
Cultured fibroblasts (from patients and healthy controls)
-
This compound
-
Radiolabeled tracer (e.g., -Methyl 3-hydroxytetradecanoate)
-
Cell culture medium
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture:
-
Plate fibroblasts in multi-well plates and grow to confluence.
-
-
Assay Incubation:
-
Wash the cells and replace the medium with a reaction buffer containing this compound and a tracer amount of the radiolabeled substrate.
-
Incubate the plates for a defined period (e.g., 2-4 hours) at 37°C.
-
-
Measurement of Oxidation Products:
-
The β-oxidation of the substrate will release radiolabeled acetyl-CoA, which can be further metabolized to ¹⁴CO₂ or incorporated into other cellular components.
-
The amount of ¹⁴CO₂ produced can be captured and quantified by scintillation counting. Alternatively, the production of acid-soluble metabolites can be measured.
-
-
Data Analysis:
-
Compare the rate of oxidation in patient cells to that in control cells.
-
When testing a drug, compare the oxidation rate in treated cells to untreated cells.
-
Conclusion
This compound is an indispensable tool for researchers and clinicians working in the field of fatty acid metabolism. Its application as a biomarker and a research substrate has significantly advanced our understanding of LCHAD and MTP deficiencies. The protocols and principles outlined in this application note provide a solid foundation for the effective use of this compound in both basic research and the development of novel therapeutics for these devastating disorders.
References
-
National Institutes of Health, National Center for Biotechnology Information. (2022, September 1). Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency. GeneReviews®. [Link]
-
Alberta Health Services. Long Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) & Tri-Functional Protein Deficiency (TFP). [Link]
-
AccessPediatrics. Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency (LCHADD). [Link]
-
Metabolic Support UK. Long Chain 3 Hydroxyacyl CoA Dehydrogenase Deficiency. [Link]
-
Health Resources and Services Administration. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency. Newborn Screening. [Link]
-
National Institutes of Health, PubChem. This compound. [Link]
-
Creative Bioarray. Fatty Acid Oxidation Assay. [Link]
-
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-
National Institutes of Health, National Center for Biotechnology Information. (2016). Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. PMC. [Link]
-
Dong, L., & Liu, F. (2006, December 14). Fatty acid oxidation assay V.1. Protocols.io. [Link]
-
Mayo Clinic Laboratories. FAO - Overview: Fatty Acid Oxidation Probe Assay, Fibroblast Culture. [Link]
-
Assay Genie. Fatty Acid Oxidation (FAO) Assay Kit. [Link]
-
Wikipedia. Mitochondrial trifunctional protein deficiency. [Link]
-
Health Resources and Services Administration. Mitochondrial trifunctional protein deficiency. Newborn Screening. [Link]
-
National Institute of Standards and Technology. Methyl 3-hydroxytetradecanoate. NIST WebBook. [Link]
-
MedlinePlus. Mitochondrial trifunctional protein deficiency. [Link]
-
Spiekerkoetter, U., et al. (2018, July 20). Fatal pitfalls in newborn screening for mitochondrial trifunctional protein (MTP)/long-chain 3-Hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. PMC. [Link]
-
National Institutes of Health, National Center for Biotechnology Information. Mitochondrial trifunctional protein deficiency (Concept Id: C1969443). [Link]
-
National Institute of Standards and Technology. Methyl 3-hydroxytetradecanoate. NIST WebBook. [Link]
-
Pajak, A., et al. (2023, August 21). New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency. ResearchGate. [Link]
-
ChemBK. METHYL-(R)-3-HYDROXYTETRADECANOATE. [Link]
-
Tyni, T., & Pihko, H. (1999). Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency. PubMed. [Link]
-
Jones, P. M., & Bennett, M. J. (2010). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. PubMed. [Link]
-
MDPI. Construction of a Library of Fatty Acid Esters of Hydroxy Fatty Acids. [Link]
-
PubMed. (2024, March 10). Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases. [Link]
-
MDPI. (2023, August 25). New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency. [Link]
-
Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. [Link]
-
National Institutes of Health, National Center for Biotechnology Information. (2019). Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. PMC. [Link]
-
Frontiers. (2021, March 18). Newborn Screening for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase and Mitochondrial Trifunctional Protein Deficiencies Using Acylcarnitines Measurement in Dried Blood Spots—A Systematic Review of Test Accuracy. [Link]
-
Agilent. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]
-
PubMed. Elevated hydroxyacylcarnitines in a carrier of LCHAD deficiency during acute liver disease of pregnancy. [Link]
-
News-Medical.Net. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. [Link]
-
Human Metabolome Database. Showing metabocard for 3-Hydroxytetradecanoic acid (HMDB0061656). [Link]
-
ResearchGate. The use of fatty acid methyl esters as biomarkers to determine aerobic, facultatively aerobic and anaerobic communities in wastewater treatment systems. [Link]
-
Organic Syntheses. Butanoic acid, 3-hydroxy-, methyl ester, (R). [Link]
-
National Institutes of Health, PubChem. (+-)-3-Hydroxytetradecanoic acid. [Link]
-
MDPI. (2021, October 26). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. [Link]
-
E-Journal of Chemistry. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices. [Link]
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Troubleshooting & Optimization
Troubleshooting poor derivatization of 3-hydroxy fatty acids
Welcome to the technical support center for the analysis of 3-hydroxy fatty acids (3-OH-FAs). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the derivatization of 3-OH-FAs for gas chromatography-mass spectrometry (GC-MS) analysis. The inherent chemical properties of 3-OH-FAs, specifically the presence of both a carboxyl and a hydroxyl group, necessitate derivatization to increase their volatility and thermal stability for reliable quantification[1][2]. This guide provides in-depth, experience-based solutions to common challenges in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Signal for My Derivatized 3-Hydroxy Fatty Acid
Question: I am performing a GC-MS analysis of 3-hydroxy fatty acids, but I'm seeing a very low signal, or no peak at all, for my target analyte. What are the potential causes and how can I troubleshoot this?
Answer: This is a common and frustrating issue that can arise from several points in your workflow, from sample preparation to the instrument parameters. Let's break down the likely culprits.
Causality Behind the Issue: The primary reason for low or no signal is often incomplete derivatization or degradation of the analyte or its derivative. 3-OH-FAs have two reactive functional groups: a carboxylic acid and a hydroxyl group. For successful GC-MS analysis, both groups must be derivatized to reduce their polarity and increase volatility[3][4]. If the derivatization is incomplete, the partially derivatized or underivatized analyte will have poor chromatographic behavior, potentially sticking to the injector liner or the column, or decomposing at high temperatures[2].
Troubleshooting Workflow:
Here is a systematic approach to diagnosing the problem:
Caption: Troubleshooting flowchart for low or no analyte signal.
-
Verify Derivatization Reagent Quality: Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly susceptible to degradation from moisture[2][5].
-
Action: Use a fresh vial of the derivatizing agent. Check the chromatogram for a large peak corresponding to the reagent. Its absence or significantly reduced size can indicate degradation[2].
-
-
Ensure Anhydrous Conditions: Silylating reagents react readily with water, which will consume the reagent and prevent it from reacting with your analyte[5].
-
Action: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Purge reaction vials with an inert gas like nitrogen or argon before sealing.
-
-
Optimize Reaction Conditions: The efficiency of the derivatization reaction is dependent on temperature and time.
-
Action: A good starting point for silylation is heating at 60-80°C for 30-60 minutes[2][6]. You may need to optimize these conditions for your specific 3-OH-FA. To determine the optimal derivatization time, you can analyze aliquots of a sample at different time points and plot the peak area against time. The ideal time is when the peak area plateaus[7].
-
-
Check for Active Sites in the GC System: The polar hydroxyl and carboxyl groups of underivatized or partially derivatized 3-OH-FAs can interact with active sites (e.g., silanol groups) in the GC inlet liner, column, or transfer line, leading to peak tailing and signal loss[2].
-
Action: Use a deactivated inlet liner. Condition your GC column according to the manufacturer's instructions to ensure it is free of active sites.
-
-
Investigate Matrix Effects: Components in your sample matrix can interfere with the derivatization reaction or the ionization of your analyte in the mass spectrometer, leading to signal suppression[8][9].
Issue 2: Poor Reproducibility and Peak Tailing
Question: My results are not reproducible, and I'm observing significant peak tailing for my derivatized 3-hydroxy fatty acids. What could be causing this?
Answer: Poor reproducibility and peak tailing are often linked and typically point to issues with the stability of the derivatives or interactions within the analytical system.
Causality Behind the Issue: Trimethylsilyl (TMS) derivatives, while excellent for increasing volatility, can be susceptible to hydrolysis, especially in the presence of trace amounts of moisture[5][12]. This degradation can occur in the autosampler vial while waiting for injection, leading to inconsistent results. Peak tailing is a classic sign of active sites in the GC system interacting with polar analytes, which in this case would be your underivatized or partially derivatized 3-OH-FAs[3].
Troubleshooting Steps:
-
Derivative Stability: The stability of TMS derivatives can be a concern, especially over longer analytical runs.
-
GC System Inertness: As mentioned previously, active sites in the GC pathway are a primary cause of peak tailing.
-
Action: Regularly replace the inlet liner and septum. Trim a small portion (a few centimeters) from the front of the GC column. If tailing persists, consider using a more inert column.
-
-
Injection Technique: The injection parameters can influence the transfer of your analyte onto the column.
-
Action: Optimize the injector temperature. A temperature that is too low may not efficiently volatilize your derivatized analyte, while a temperature that is too high could cause degradation. A typical starting range is 250-300°C[2].
-
Issue 3: Incomplete Derivatization of Both Functional Groups
Question: I suspect that my derivatization is incomplete. How can I confirm this and what are the best strategies to ensure both the hydroxyl and carboxyl groups of my 3-hydroxy fatty acid are derivatized?
Answer: Incomplete derivatization is a frequent hurdle. Confirming it and then addressing the root cause is key to accurate quantification.
Confirmation of Incomplete Derivatization:
-
Mass Spectra Analysis: Examine the mass spectrum of your analyte peak. The presence of ions corresponding to the loss of water (M-18) or a carboxyl group (M-45) from the underivatized molecule is a strong indicator of incomplete derivatization. For a fully silylated 3-OH-FA, you should see characteristic fragments of the TMS derivative.
-
Multiple Peaks: The presence of multiple, often broad and tailing peaks for a single analyte can indicate the presence of both partially and fully derivatized species.
Strategies for Complete Derivatization:
-
Choice of Reagent and Catalyst: For silylation, a combination of a silylating agent and a catalyst is often more effective.
-
Two-Step Derivatization: A highly effective approach is to derivatize the carboxyl and hydroxyl groups in separate steps.
-
Step 1: Esterification: Convert the carboxylic acid to a methyl ester (FAME). This can be achieved using reagents like methanolic HCl or boron trifluoride (BF3) in methanol[7][17].
-
Step 2: Silylation: After forming the FAME, derivatize the hydroxyl group using a silylating agent like BSTFA or MSTFA. This two-step process often leads to a more complete and stable final product.
-
| Derivatization Strategy | Reagents | Typical Conditions | Pros | Cons |
| One-Step Silylation | BSTFA + 1% TMCS or MSTFA | 60-80°C for 30-60 min[2][6] | Simpler, faster workflow. | May be less effective for some 3-OH-FAs, potential for incomplete derivatization. |
| Two-Step: Esterification then Silylation | 1. Methanolic HCl or BF3-Methanol2. BSTFA or MSTFA | 1. 60°C for 5-10 min[7]2. 60-80°C for 30-60 min | More complete and robust derivatization. | More complex and time-consuming workflow. |
Table 1: Comparison of Derivatization Strategies for 3-Hydroxy Fatty Acids.
Experimental Protocols
Protocol 1: One-Step Silylation of 3-Hydroxy Fatty Acids
This protocol is suitable for routine analysis where high throughput is desired.
-
Evaporate the sample extract containing the 3-OH-FAs to dryness under a stream of nitrogen.
-
Add 100 µL of a silylating agent mixture (e.g., BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at 80°C for 60 minutes[6].
-
Cool the vial to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS.
Protocol 2: Two-Step Esterification and Silylation of 3-Hydroxy Fatty Acids
This protocol is recommended for achieving the most complete derivatization, especially for quantitative studies.
-
Evaporate the sample extract to dryness under a stream of nitrogen.
-
Esterification:
-
Add 2 mL of 12% w/w Boron trichloride-methanol solution[7].
-
Heat at 60°C for 10 minutes.
-
Cool, then add 1 mL of water and 1 mL of hexane.
-
Vortex thoroughly and allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial and evaporate to dryness under nitrogen.
-
-
Silylation:
-
Add 100 µL of BSTFA to the dried methyl ester.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
Visualizing the Derivatization Process
Caption: Comparison of one-step and two-step derivatization workflows.
References
-
Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. LIPID MAPS. [Link]
-
Gas-liquid chromatography-mass spectrometry of hydroxy fatty acids as their methyl esters tert.-butyldimethylsilyl ethers. PubMed. [Link]
-
Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry. National Institutes of Health. [Link]
-
Derivatization of fatty acids and its application for conjugated linoleic acid studies in ruminant meat lipids. ResearchGate. [https://www.researchgate.net/publication/338953185_Derivatization_of_fatty_acids_and_its_application_for_conjugated_linoleic_acid_studies_in_ruminant_meat_lipids]([Link]_ lipids)
-
Analysis of hydroxy fatty acids as pentafluorobenzyl ester, trimethylsilyl ether derivatives by electron ionization gas chromatography/mass spectrometry. PubMed. [Link]
-
Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry. PubMed. [Link]
-
Alkylsilyl derivatives for gas chromatography. ResearchGate. [Link]
-
Derivatization strategy combined with parallel reaction monitoring for the characterization of short-chain fatty acids and their hydroxylated derivatives in mouse. PubMed. [Link]
-
Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. National Institutes of Health. [Link]
-
Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. MDPI. [Link]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. MDPI. [Link]
-
A derivatization strategy for comprehensive identification of 2- and 3-hydroxyl fatty acids by LC-MS. ResearchGate. [Link]
-
A Guide to Derivatization Reagents for GC. Restek. [Link]
-
(PDF) Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry. ResearchGate. [Link]
-
How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. BioProcess International. [Link]
-
Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures. PubMed. [Link]
-
Matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. [Link]
-
A Look at Matrix Effects. LCGC International. [Link]
-
Hydroxyl Protecting Groups. University of Rochester. [Link]
-
Screening of the reaction conditions: optimization of the silylation step. ResearchGate. [Link]
-
Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Greyhound Chromatography. [Link]
-
Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. National Institutes of Health. [Link]
-
Efficient Stereochemical Analysis of Hydroxy Fatty Acids Using PGME and PAME Derivatization. National Institutes of Health. [Link]
-
Effects of steric bulk and conformational rigidity on fatty acid omega hydroxylation by a cytochrome P450 4A1 fusion protein. PubMed. [Link]
-
Deprotection of Silyl Ethers. Gelest. [Link]
-
GC-MS Sample Preparation. Organomation. [Link]
-
What is the best procedure for silylation of hydroxy compounds ?. ResearchGate. [Link]
-
Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]
-
Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry. PubMed. [Link]
-
omega-hydroxy fatty acids. Chromatography Forum. [Link]
-
Comparison of Derivatization Methods for Groomed Latent Print Residues Analysis via Gas Chromatography. Semantic Scholar. [Link]
-
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]
-
What is the best method for the derivatization of fatty acids to FAMEs for GC analysis?. ResearchGate. [Link]
-
(PDF) Derivatization Methods in GC and GC/MS. ResearchGate. [Link]
-
GCMS problem running fatty acids. Chromatography Forum. [Link]
-
FA derivatization. Cyberlipid. [Link]
-
Construction of a Library of Fatty Acid Esters of Hydroxy Fatty Acids. MDPI. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
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- 10. Derivatization strategy combined with parallel reaction monitoring for the characterization of short-chain fatty acids and their hydroxylated derivatives in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
- 17. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GC-MS Parameters for Fatty Acid Methyl Esters (FAMEs)
Welcome to the technical support center for the analysis of Fatty Acid Methyl Esters (FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during FAME analysis.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the qualitative and quantitative analysis of fatty acids. Due to the low volatility and polar nature of free fatty acids, a derivatization step to convert them into FAMEs is crucial for successful GC analysis.[1][2][3] This process enhances volatility and reduces polarity, leading to improved chromatographic separation and peak shape.[1][2][3] This guide will walk you through the critical parameters of FAME analysis, from sample preparation to data interpretation, and provide solutions to common problems.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of fatty acids to FAMEs necessary for GC-MS analysis?
A1: Direct analysis of free fatty acids by GC-MS is challenging due to their high polarity and low volatility, which can lead to poor peak shape, tailing, and adsorption onto the GC column.[1][3] Derivatization to FAMEs neutralizes the polar carboxyl group, increasing the volatility of the analytes and making them more amenable to GC separation based on boiling point and degree of unsaturation.[1][2]
Q2: What are the most common methods for preparing FAMEs?
A2: The two primary methods for FAME preparation are:
-
Acid-catalyzed esterification/transesterification: This is a widely used method that can esterify free fatty acids and transesterify esterified fatty acids simultaneously.[1] A common reagent for this is Boron Trifluoride (BF₃) in methanol.[1][2][4]
-
Base-catalyzed transesterification: This method is rapid but is only effective for the transesterification of lipids and not for free fatty acids.[3]
Q3: How do I select the appropriate GC column for FAME analysis?
A3: The choice of GC column is critical for achieving optimal separation of FAMEs. For comprehensive analysis, highly polar stationary phases, such as those containing cyanopropyl, are the industry standard.[4][5] These columns provide the necessary selectivity to resolve complex mixtures based on carbon chain length, degree of unsaturation, and cis/trans isomerism.[4][5] Mid-polar columns can also offer a good balance of performance for general-purpose FAME profiling.[4] Column dimensions (length, internal diameter, and film thickness) also play a crucial role in resolution and analysis time.[4]
Q4: What are the key GC-MS parameters to optimize for FAME analysis?
A4: Several parameters need careful optimization for robust and reliable FAME analysis. These include:
-
Inlet Temperature: The inlet temperature should be high enough to ensure rapid volatilization of the FAMEs without causing thermal degradation. A typical starting point is 250 °C.[6][7]
-
Oven Temperature Program: A temperature ramp is essential to separate FAMEs with a wide range of boiling points. The program should be optimized to achieve baseline separation of all target analytes.[6][8]
-
Carrier Gas Flow Rate: The flow rate of the carrier gas (usually Helium) affects the efficiency of the separation. It should be set to an optimal linear velocity for the chosen column.[9]
-
Mass Spectrometer Parameters: Ion source temperature and ionization voltage can be optimized to increase the response for specific FAMEs.[10] For quantitative analysis, Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity.[11][12]
Troubleshooting Guide
This section addresses common problems encountered during GC-MS analysis of FAMEs, providing potential causes and actionable solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My FAME peaks are showing significant tailing. What could be the cause and how can I fix it?
A: Peak tailing is a common issue in GC analysis and can arise from several factors:
-
Cause: Active sites in the GC system (e.g., contaminated inlet liner, column degradation).
-
Solution: Replace the inlet liner and septum. If the problem persists, the column may need to be conditioned or replaced.[3]
-
-
Cause: Mismatch between the polarity of the sample solvent and the stationary phase.
-
Cause: Co-elution with interfering compounds.
-
Solution: Optimize the oven temperature program to improve separation. A slower ramp rate can often resolve co-eluting peaks.
-
Issue 2: Low Sensitivity or No Peaks Detected
Q: I am injecting my FAME sample, but I am seeing very small peaks or no peaks at all. What should I check?
A: Low or no signal can be due to issues with sample preparation, injection, or the instrument itself.
-
Cause: Incomplete derivatization.
-
Cause: Sample degradation in the inlet.
-
Solution: The inlet temperature might be too high, causing thermal degradation of unsaturated FAMEs. Try reducing the inlet temperature.
-
-
Cause: Leaks in the GC system.
-
Solution: Perform a leak check of the system, paying close attention to the inlet and detector connections.
-
-
Cause: Issues with the mass spectrometer.
-
Solution: Check the tuning of the mass spectrometer and ensure the detector is functioning correctly.
-
Issue 3: Incorrect FAME Identification
Q: The mass spectral library search is giving me ambiguous or incorrect identifications for my FAME peaks. How can I improve the accuracy of identification?
A: Relying solely on library matches can sometimes be misleading, especially for isomers.
-
Cause: Co-elution of isomers.
-
Cause: Poor quality mass spectra.
-
Solution: Ensure your peaks are of sufficient intensity and not distorted. A clean background is also important for good library matches.
-
-
Solution: The most reliable way to confirm FAME identity is to compare the retention times and mass spectra of your sample peaks with those of a certified FAME standard mixture run under the same analytical conditions.[15] Retention time indexing (Kovats index) can also be a valuable tool for identification.[15]
Issue 4: Baseline Noise or Drift
Q: My chromatogram has a high or drifting baseline, which is affecting my ability to integrate low-level peaks. What is causing this?
A: A noisy or drifting baseline is often indicative of column bleed or contamination.
-
Cause: Column bleed.
-
Explanation: This occurs when the stationary phase of the column degrades and elutes, creating a rising baseline, especially at higher temperatures.
-
Solution: Ensure that the oven temperature does not exceed the column's specified upper limit. Conditioning the column according to the manufacturer's instructions can also help reduce bleed. If the bleed is excessive, the column may need to be replaced.
-
-
Cause: System contamination.
-
Explanation: Contamination can originate from the carrier gas, gas traps, septum, or the sample itself.
-
Solution: Run a blank solvent injection to see if the baseline issues persist. If so, check the purity of your solvent and carrier gas. Replace the septum and clean the inlet liner.
-
Experimental Protocols
Protocol 1: Acid-Catalyzed FAME Preparation using Boron Trifluoride (BF₃)-Methanol
This protocol is a widely used method for the simultaneous esterification of free fatty acids and transesterification of glycerolipids.[1]
Materials:
-
Lipid sample (1-25 mg)
-
12-14% Boron Trifluoride in Methanol (BF₃-Methanol)
-
Heptane or Hexane
-
Saturated NaCl solution
-
Anhydrous Sodium Sulfate
-
Screw-capped glass tube with PTFE liner
Procedure:
-
Weigh 1-25 mg of the lipid sample into the glass tube.[1][2] If the sample is in an aqueous solution, it must be dried first.[1][2]
-
Add 2 mL of 12-14% BF₃-Methanol reagent to the tube.[1]
-
Cap the tube tightly and heat at 100°C for 5-10 minutes.[4]
-
Cool the tube to room temperature.
-
Add 2 mL of heptane (or hexane) to extract the FAMEs and 2 mL of saturated NaCl solution to aid phase separation.[4]
-
Vortex vigorously for 30 seconds.
-
Allow the layers to separate and carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.[2]
-
The sample is now ready for GC-MS analysis.
Visualizations
GC-MS Workflow for FAME Analysis
Caption: A generalized workflow for the GC-MS analysis of fatty acids.
Troubleshooting Logic for Poor Peak Shape
Caption: A decision tree for troubleshooting poor peak shapes in FAME analysis.
Data Summary Table
Table 1: Recommended GC-MS Parameters for FAME Analysis
| Parameter | Recommended Setting | Rationale |
| GC Column | Highly polar (e.g., cyanopropyl stationary phase) | Provides optimal separation of FAMEs, including cis/trans isomers.[4][5] |
| Column Dimensions | 30-100 m length, 0.25 mm ID, 0.20-0.25 µm film thickness | Longer columns provide better resolution for complex mixtures.[6] |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Inlet Temperature | 250 - 260 °C | Ensures efficient vaporization of FAMEs without thermal degradation.[6] |
| Injection Mode | Split | Prevents column overloading, especially with concentrated samples.[6] |
| Oven Program | Start at a lower temperature (e.g., 140 °C) and ramp up to a higher temperature (e.g., 240 °C) | Separates FAMEs over a wide range of volatilities.[6] |
| MS Ion Source Temp. | 230 °C | A common starting point, can be optimized for specific analytes.[16] |
| MS Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library searching.[17] |
| MS Acquisition Mode | Full Scan for identification, SIM for quantification | Full scan provides qualitative data, while SIM enhances sensitivity for target compounds.[11][12] |
References
-
PubMed. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Retrieved from [Link]
-
PubMed. (2015). Fast derivatization of fatty acids in different meat samples for gas chromatography analysis. Retrieved from [Link]
-
Agilent. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters Application. Retrieved from [Link]
-
ResearchGate. (2015). What is the best method for fatty acid derivatization into FAMES for GC-MS analysis. Retrieved from [Link]
-
NIH. (n.d.). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Results of GC-MS/MS FAMEs method optimization. Retrieved from [Link]
-
SHIMADZU CORPORATION. (n.d.). Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. Retrieved from [Link]
-
NIH. (2022). Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Select FAME. Retrieved from [Link]
-
Chrom Tech. (n.d.). Agilent Select FAME GC Column. Retrieved from [Link]
-
Restek. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]
-
LECO. (n.d.). Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. Retrieved from [Link]
-
LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. Retrieved from [Link]
-
ResearchGate. (2019). How to identify FAME chain (i.e C12:0 or C18:0) from GC-MS data? Retrieved from [Link]
-
ResearchGate. (2002). Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry. Retrieved from [Link]
-
Agilent. (2019). Fatty Acid Methyl Esters (FAMEs) Analysis on an Agilent 8890 GC and Its Application to Real Samples. Retrieved from [Link]
-
Springer. (n.d.). Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. Retrieved from [Link]
-
ResearchGate. (n.d.). High-efficiency FAME analysis using capillary GC. Retrieved from [Link]
-
Sandia National Laboratories. (n.d.). Fatty Acid Methyl Ester (FAME). Retrieved from [Link]
-
Shimadzu. (n.d.). How to Obtain Good Peak Shapes. Retrieved from [Link]
-
ResearchGate. (2017). I got a lot of peaks when I analyzed FAME through GC-MS.How to identify our peak? Retrieved from [Link]
-
Agilent. (2011). GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585. Retrieved from [Link]
-
Chromatography Forum. (2013). GCMS problem running fatty acids. Retrieved from [Link]
-
MDPI. (n.d.). Growth Performance and Biochemical Profiles of Fairy Shrimp (Streptocephalus sirindhornae) Fed Natural Diets at Low and High Stocking Densities. Retrieved from [Link]
-
ResearchGate. (n.d.). Intensity and peak area of analytes at 200 °C and 250 °C of inlet temperature, respectively. Retrieved from [Link]
-
LabRulez GCMS. (n.d.). Stay ahead in developing green energy solutions: Fatty acid methyl ester (FAME) analysis for jet fuel using gas chromatography-mass spectrometry. Retrieved from [Link]
-
Phenomenex. (2022). Sharper Peak Shape & Sensitivity in Gas Chromatography. Retrieved from [Link]
-
Agilent. (2023). Why it matters and how to get good peak shape. Retrieved from [Link]
-
Restek. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]
-
Agilent. (2020). It's Peak Season for Great Peak Shape. Retrieved from [Link]
-
ChromSolutions Ltd. (n.d.). GC/MS (EI) Interpretation Quick Reference Guide. Retrieved from [Link]
-
YouTube. (2021). How Do You Interpret GC-MS Data? - Chemistry For Everyone. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
YouTube. (2022). How To Interpret a Mass Spectrum (Organic Chemistry Spectral Analysis). Retrieved from [Link]
-
Chromatography Forum. (2016). Inlet temperature GCMS. Retrieved from [Link]
-
MDPI. (n.d.). Assessment of the Yield and Bioactive Compounds of Jambu (Acmella oleracea) Flowers and Leaves Extracted with CO 2 , 1,1,1,2-Tetrafluoroethane (R-134a), and Propane. Retrieved from [Link]
Sources
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Technical Support Center: Overcoming Matrix Effects in 3-Hydroxy Fatty Acid Analysis
Welcome to the technical support center for the analysis of 3-hydroxy fatty acids (3-OH-FAs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of measuring 3-OH-FAs in biological matrices. Here, we provide in-depth, experience-driven answers to common challenges, focusing on the pervasive issue of matrix effects in LC-MS/MS analysis.
Section 1: Understanding the Challenge: Matrix Effects in 3-OH-FA Analysis
This section lays the groundwork for understanding why matrix effects are a significant hurdle in the accurate quantification of 3-hydroxy fatty acids.
Q1: What are matrix effects, and why are they a particular problem for 3-OH-FA analysis?
A1: A matrix effect is the alteration of an analyte's ionization efficiency by the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In liquid chromatography-mass spectrometry (LC-MS), this interference occurs within the ion source, leading to either ion suppression (a loss of signal) or ion enhancement (an increase in signal).[1][4] Both phenomena can severely compromise the accuracy, precision, and sensitivity of quantification.[4][5]
For 3-OH-FAs, which are often analyzed in complex biological matrices like plasma, serum, or tissue homogenates, the primary culprits are phospholipids.[6][7][8] Phospholipids are abundant in these samples and share similar hydrophobic properties with 3-OH-FAs, causing them to co-extract and co-elute during reversed-phase chromatography.[7] In the electrospray ionization (ESI) source, these high-concentration phospholipids compete with the lower-concentration 3-OH-FAs for droplet surface area and charge, typically leading to significant ion suppression.[2][8] This can result in the underestimation of 3-OH-FA concentrations or even false-negative results.[1][7]
Q2: How can I determine if my 3-OH-FA analysis is suffering from matrix effects?
A2: There are two primary, robust methods to assess the presence and magnitude of matrix effects:
-
Post-Extraction Spike Analysis: This is the "gold standard" quantitative approach.[3][9] You compare the peak area of an analyte spiked into a blank matrix extract (after the extraction procedure) with the peak area of the same analyte in a clean solvent. A significant difference indicates a matrix effect.[5]
-
Post-Column Infusion: This is a qualitative method to identify specific regions of ion suppression in your chromatogram.[4][9] A constant flow of your 3-OH-FA standard is infused into the mobile phase stream after the analytical column but before the MS ion source. You then inject a blank, extracted matrix sample. Any dip in the constant signal baseline indicates a retention time where matrix components are eluting and causing ion suppression.[4][9]
Knowing where suppression occurs allows you to adjust your chromatography to move your analyte's peak away from that zone.[4]
Section 2: Proactive Strategies: Building a Robust 3-OH-FA Method
The most effective way to combat matrix effects is to prevent them from occurring in the first place. This involves intelligent sample preparation and chromatographic optimization.
Q3: What is the single most important decision I can make to mitigate matrix effects?
A3: Without question, the use of a stable isotope-labeled internal standard (SIL-IS) is the most powerful tool to compensate for matrix effects.[4][10] A SIL-IS is a version of your target 3-OH-FA where some atoms (e.g., 1H, 12C) have been replaced with heavy isotopes (e.g., 2H/D, 13C).
Causality: The SIL-IS is chemically identical to the analyte and will therefore have the same chromatographic retention time and ionization efficiency.[11] It will experience the exact same degree of ion suppression or enhancement as the native analyte.[4] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect is normalized, leading to accurate and precise quantification.[10][11] Several studies have demonstrated the successful application of this stable isotope dilution method for 3-OH-FA analysis in plasma and serum.[12][13][14]
Q4: Beyond using a SIL-IS, which sample preparation technique is best for removing interferences?
A4: While simple protein precipitation (PPT) is fast, it is the most prone to leaving behind high levels of phospholipids and causing significant matrix effects.[5][7][8] More selective techniques are highly recommended.
| Technique | Principle | Pros | Cons | Typical Application for 3-OH-FAs |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[8] | Fast, simple, inexpensive. | High risk of matrix effects ; does not remove phospholipids effectively.[7][8] | Not recommended for quantitative bioanalysis unless followed by further cleanup. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases based on differential solubility.[15] | Can provide cleaner extracts than PPT. | Can be labor-intensive, requires large solvent volumes, may have emulsion issues. | A classic approach using solvents like chloroform/methanol can be effective but requires careful optimization.[16][17] |
| Solid-Phase Extraction (SPE) | Selective retention of analytes on a solid sorbent, while interferences are washed away.[10][18] | Highly effective cleanup ; can concentrate the analyte; high recovery and reproducibility.[10][18] | Requires method development; more expensive than PPT. | Recommended method. Reversed-phase (e.g., C18) or anion-exchange cartridges are commonly used.[18] |
| Phospholipid Removal Plates/Cartridges | Specialized SPE devices with sorbents (e.g., zirconia-coated silica) that specifically bind and remove phospholipids.[6] | Excellent and specific removal of the main source of matrix effects; simple pass-through or capture protocols.[6] | Higher cost. | Highly effective for plasma/serum. Can be used after an initial protein precipitation step for a very clean sample.[6][19] |
Expert Recommendation: For the highest data quality in 3-OH-FA analysis, a Solid-Phase Extraction (SPE) protocol or the use of dedicated phospholipid removal products is strongly advised.
Workflow for 3-OH-FA Analysis from Plasma
Here is a visual representation of a robust workflow designed to minimize matrix effects.
Caption: Recommended workflow for 3-OH-FA analysis.
Section 3: Troubleshooting Guide
Even with a well-designed method, problems can arise. This section addresses specific issues in a Q&A format.
Q5: I see low recovery of my 3-OH-FAs after SPE. What's wrong?
A5: Low recovery from SPE is typically due to one of four issues in your protocol. Let's troubleshoot step-by-step:
-
Improper Cartridge Conditioning/Equilibration: Did you properly "wet" the sorbent and then condition it with a solvent similar to your sample loading solution? Skipping this prevents the C18 chains from being properly solvated, leading to poor retention of the 3-OH-FAs.
-
Sample pH is Too High: 3-OH-FAs are carboxylic acids. For strong retention on a reversed-phase (C18) sorbent, the carboxyl group must be protonated (neutral). Ensure the pH of your sample is acidified to at least 2 pH units below the pKa of the carboxylic acid (~pH 4.8), so a sample pH of <3 is ideal. If the analyte is negatively charged, it will have little affinity for the nonpolar sorbent and will pass through to waste.
-
Wash Solvent is Too Strong: Are you washing the cartridge with a solvent that has too much organic content? This can prematurely elute your 3-OH-FAs along with the interferences. Try reducing the percentage of organic solvent in your wash step.
-
Elution Solvent is Too Weak: Conversely, if your elution solvent is not strong enough (i.e., not nonpolar enough), you will not fully desorb the 3-OH-FAs from the sorbent. Ensure you are using a sufficiently nonpolar solvent, like acetonitrile or methanol, often with a small amount of acid or base to modulate the charge state for efficient elution.
Q6: My signal is inconsistent between injections, even with a SIL-IS. What could be the cause?
A6: Inconsistent signal, even when using a SIL-IS, often points to issues happening before the internal standard can compensate, or issues with the instrument itself.
-
Analyte Instability: Are your 3-OH-FAs stable in the final reconstituted sample solvent? If they are degrading in the autosampler vial over the course of the run, you will see a downward drift in signal. Test this by re-injecting the first sample at the end of the sequence.
-
In-source Contamination: Phospholipids and other matrix components can build up on the ion source components (e.g., the orifice or capillary).[6][7] This fouling can lead to increasingly erratic and suppressed signals over the course of an analytical batch.[20] If you see signal degradation over time, it's a strong indicator that your sample cleanup is insufficient and the source needs to be cleaned.
-
Carryover: If a high concentration sample is followed by a low concentration one and the low sample shows an artificially high reading, you may have carryover. This can be due to analyte adsorption in the injector, loop, or on the column. Optimize your needle wash procedure with a strong organic solvent.
Q7: Can I improve my signal without changing my sample prep? I need more sensitivity.
A7: Yes, several strategies can enhance sensitivity, sometimes dramatically:
-
Chromatographic Separation: The goal is to separate your 3-OH-FA peak from the region of ion suppression.[21] If your post-column infusion experiment shows suppression early in the gradient, try using a shallower gradient to increase retention and move the analyte into a "cleaner" region of the chromatogram.[21] Using high-efficiency UPLC columns can create sharper peaks, which reduces the chance of co-elution with interfering compounds and can decrease ion suppression.[22]
-
Chemical Derivatization: 3-OH-FAs have inherently poor ionization efficiency. Derivatizing the carboxylic acid group can significantly improve MS response.[23][24] Reagents can be used to add a permanently positive charge or a more easily ionizable group to the molecule, allowing for detection in positive ion mode with much higher sensitivity.[23][25] Some derivatization strategies have been shown to increase sensitivity by hundreds of folds.[25] This also has the benefit of shifting the analyte's retention time, often moving it away from interferences.
Derivatization Logic for Enhanced Sensitivity
This diagram illustrates how derivatization alters the analyte to improve its detection characteristics.
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- 25. researchgate.net [researchgate.net]
Technical Support Center: Improving Peak Resolution of Hydroxylated Fatty Acid Isomers
Welcome to the Technical Support Center dedicated to enhancing the peak resolution of hydroxylated fatty acid (HFA) isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the separation and analysis of these structurally similar lipids. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common hurdles in your analytical workflows.
Introduction: The Challenge of Hydroxylated Fatty Acid Isomer Separation
Hydroxylated fatty acids are a diverse class of lipids with critical roles in various physiological and pathological processes. Their structural similarity, particularly among positional (regioisomers) and stereoisomers (enantiomers), presents a significant analytical challenge. Co-elution of these isomers can lead to inaccurate quantification and misidentification, hindering the understanding of their specific biological functions. This guide provides a comprehensive resource to help you navigate these complexities and achieve optimal peak resolution.
Part 1: Troubleshooting Guide - Common Peak Resolution Problems and Solutions
This section addresses frequent issues encountered during the chromatographic separation of HFA isomers and offers practical solutions.
Q1: I am seeing broad, poorly resolved peaks for my HFA positional isomers using Reversed-Phase HPLC. What are the likely causes and how can I fix this?
A1: Poor resolution of positional isomers in reversed-phase high-performance liquid chromatography (RP-HPLC) is a common problem. The primary factors influencing this are the column chemistry, mobile phase composition, and other chromatographic parameters.
Causality Behind the Issue: Positional isomers of HFAs often have very similar hydrophobicities, which is the primary separation principle in RP-HPLC. The subtle differences in the position of the hydroxyl group may not provide sufficient interaction differences with the stationary phase for baseline separation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor HFA isomer resolution.
Detailed Solutions:
-
Mobile Phase Optimization:
-
Solvent Composition: The choice and ratio of organic solvents in your mobile phase are critical. Acetonitrile, methanol, and isopropanol are common choices. Systematically varying the gradient slope and the organic solvent composition can significantly impact selectivity.[1][2][3] A shallower gradient often improves the separation of closely eluting peaks.[4]
-
Additives: The addition of small amounts of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape by suppressing the ionization of the carboxylic acid group.[2][3] For separating isomers based on double bond geometry, silver ion chromatography (Ag-HPLC) can be highly effective, where the mobile phase typically contains a non-polar solvent with a polar modifier like acetonitrile.
-
-
Column Selection:
-
Stationary Phase: While C18 columns are widely used, other stationary phases may offer better selectivity for HFA isomers. Consider columns with different bonding chemistries, such as C8, phenyl-hexyl, or polar-embedded phases.
-
Particle Size and Column Length: Using columns with smaller particle sizes (e.g., sub-2 µm) or longer columns can increase column efficiency and, consequently, resolution. However, this will also lead to higher backpressure.[4]
-
-
Temperature and Flow Rate:
-
Temperature: Lowering the column temperature can increase retention and sometimes improve resolution, although it may also lead to broader peaks.[4] Conversely, increasing the temperature can decrease viscosity and improve efficiency. The optimal temperature should be determined empirically.
-
Flow Rate: Reducing the flow rate can enhance resolution by allowing more time for interactions between the analytes and the stationary phase.[4]
-
Table 1: Recommended Starting Conditions for RP-HPLC Method Development for HFA Positional Isomers
| Parameter | Recommendation | Rationale |
| Column | C18 or Phenyl-Hexyl (e.g., 150 x 2.1 mm, 1.8 µm) | Provides good hydrophobic retention and potential for π-π interactions with phenyl-hexyl phases. |
| Mobile Phase A | Water with 0.1% Formic Acid | Suppresses ionization for better peak shape. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Varying the organic solvent can alter selectivity. |
| Gradient | Start with a shallow gradient (e.g., 5-95% B over 30 min) | Allows for the separation of closely eluting isomers. |
| Flow Rate | 0.2 - 0.4 mL/min | Lower flow rates can improve resolution. |
| Column Temp. | 30 - 50 °C | Optimize for best efficiency and peak shape. |
| Injection Vol. | 1 - 5 µL | Avoid column overload which can cause peak distortion.[5] |
Part 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the separation of HFA isomers.
Q2: How can I separate enantiomers of hydroxylated fatty acids?
A2: The separation of HFA enantiomers requires a chiral environment. This is most commonly achieved using chiral chromatography.
-
Chiral Stationary Phases (CSPs): HPLC columns with chiral stationary phases are the most direct way to separate enantiomers.[6][7] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective for resolving the enantiomers of hydroxy fatty acids.[8][9] A screening approach with different chiral columns and mobile phases is often necessary to find the optimal separation conditions.[10]
-
Chiral Derivatization: An alternative approach is to derivatize the HFA with a chiral reagent to form diastereomers. These diastereomers can then be separated on a standard achiral column (e.g., C18).[6] However, this method requires an additional reaction step and the chiral derivatizing agent must be of high optical purity.
Q3: What is the best way to improve the resolution of cis/trans isomers of unsaturated HFAs?
A3: The separation of cis/trans isomers can be challenging.
-
Gas Chromatography (GC): Highly polar cyanopropyl-substituted capillary GC columns are very effective for separating cis/trans isomers of fatty acid methyl esters (FAMEs).[8][11][12] A time-temperature programmed GC method often provides better resolution than isothermal conditions.[11][12]
-
Silver Ion Chromatography (Ag-HPLC): This technique is highly specific for separating compounds based on the number, position, and geometry of double bonds. The silver ions interact with the π-electrons of the double bonds, leading to differential retention of cis and trans isomers.
Q4: Should I derivatize my hydroxylated fatty acids before analysis?
A4: Derivatization is often necessary, particularly for GC analysis, but can also be beneficial for LC-MS.
-
For GC Analysis: HFAs are not volatile enough for direct GC analysis. They must be derivatized to increase their volatility and thermal stability.[13][14] A two-step derivatization is common: first, the carboxylic acid is esterified (e.g., to a methyl ester), and then the hydroxyl group is silylated (e.g., to a trimethylsilyl (TMS) ether).[10][15][16]
-
For LC-MS Analysis: While not always required, derivatization can improve chromatographic performance and detection sensitivity.[17] For example, derivatizing the carboxyl group can enhance ionization efficiency in positive ion mode mass spectrometry.
Part 3: Advanced Separation Techniques
When conventional chromatography is insufficient, more advanced techniques can provide the necessary resolution.
Q5: When should I consider using Supercritical Fluid Chromatography (SFC) for HFA isomer separation?
A5: SFC is an excellent alternative to LC and GC for lipid analysis, offering several advantages.
Causality Behind the Technique: SFC uses a supercritical fluid (typically CO2) as the mobile phase, which has properties intermediate between a gas and a liquid. This results in lower viscosity and higher diffusivity, leading to faster and more efficient separations.[18]
Applications for HFA Isomers:
-
Regioisomers and Stereoisomers: SFC is particularly well-suited for the separation of both positional and chiral isomers of lipids.[15][18] Chiral SFC, using chiral stationary phases, can provide rapid enantiomeric separations, often in under 5 minutes.[19][20]
-
Lipid Class Fractionation: SFC can effectively separate different lipid classes, which can be useful for sample cleanup or comprehensive lipid profiling.[21][22]
Table 2: Typical SFC Conditions for HFA Isomer Separation
| Parameter | Recommendation | Reference |
| Column | Chiral (e.g., Lux i-Amylose-3) for enantiomers; BEH for regioisomers | [18][20] |
| Mobile Phase | Supercritical CO2 with a polar modifier (e.g., Methanol, Acetonitrile) | [18][22] |
| Modifier Gradient | 5-50% modifier over a short time (e.g., 5-10 min) | [22] |
| Back Pressure | 1500 - 2000 psi | [22] |
| Column Temp. | 40 - 60 °C | [22] |
Q6: Can Ion Mobility Spectrometry (IMS) help in differentiating HFA isomers?
A6: Yes, ion mobility spectrometry, especially when coupled with mass spectrometry (IMS-MS), is a powerful tool for distinguishing isomers that are difficult to separate by chromatography alone.
Causality Behind the Technique: IMS separates ions in the gas phase based on their size, shape, and charge. Isomers with different three-dimensional structures will have different collision cross-sections (CCS), allowing for their separation.[23]
Workflow for IMS-MS Analysis:
Caption: Workflow for HFA isomer analysis using LC-IMS-MS.
Applications for HFA Isomers:
-
Distinguishing Regioisomers and Enantiomers: IMS can separate HFA isomers with different hydroxyl group positions and stereochemistries.
-
Confirmation of Isomeric Identity: The collision cross-section (CCS) value obtained from IMS provides an additional identifying parameter along with retention time and m/z, increasing confidence in isomer identification.[23]
Part 4: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Derivatization of Hydroxylated Fatty Acids for GC-MS Analysis
This protocol describes a common two-step derivatization to form fatty acid methyl ester (FAME) and trimethylsilyl (TMS) ether derivatives.[10][15][16]
Materials:
-
Dried lipid extract
-
Boron trichloride-methanol (12% w/w) or anhydrous HCl in methanol (methanolic HCl)
-
Hexane
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Pyridine
-
Anhydrous sodium sulfate
Procedure:
-
Esterification (FAME Synthesis): a. To 1-10 mg of the dried lipid extract in a glass reaction vial, add 2 mL of BCl3-methanol solution. b. Cap the vial tightly and heat at 60 °C for 10-15 minutes. c. Cool the vial to room temperature. d. Add 1 mL of water and 1 mL of hexane. e. Vortex thoroughly to extract the FAMEs into the hexane layer. f. Carefully transfer the upper hexane layer to a clean vial. g. Dry the hexane extract over anhydrous sodium sulfate.
-
Silylation (TMS Ether Synthesis): a. Evaporate the hexane from the FAME extract under a gentle stream of nitrogen. b. To the dried FAMEs, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS. c. Cap the vial and heat at 60 °C for 30 minutes. d. Cool to room temperature. The sample is now ready for GC-MS analysis.
Protocol 2: Interpreting Mass Spectra of Derivatized HFA Isomers
The fragmentation patterns of derivatized HFAs in mass spectrometry can provide crucial information for identifying the position of the hydroxyl group.
For TMS-derivatized FAMEs (GC-MS with Electron Ionization):
-
The mass spectrum will show characteristic fragment ions resulting from cleavage on either side of the carbon bearing the -OTMS group.
-
The masses of these fragment ions can be used to pinpoint the location of the original hydroxyl group.[24] For example, in the mass spectrum of a TMS derivative of methyl 12-hydroxyoctadecanoate, you would expect to see significant fragments corresponding to the cleavage between C11-C12 and C12-C13.
For Underivatized HFAs (LC-MS/MS with Collision-Induced Dissociation):
-
Tandem mass spectrometry (MS/MS) of the deprotonated molecule [M-H]- can generate fragment ions that are indicative of the hydroxyl group's position.
-
The fragmentation pathways often involve cleavages adjacent to the hydroxyl group.
References
-
GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. (2017). Journal of the American Oil Chemists' Society. [Link]
-
Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. (2013). Grasas y Aceites. [Link]
-
Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. (2000). Analytical Biochemistry. [Link]
-
Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography. (1997). Microbiology and Immunology. [Link]
-
The Chromatographic Resolution of Chiral Lipids. (1992). AOCS Lipid Library. [Link]
-
Preparative supercritical fluid chromatography for lipid class fractionation—a novel strategy in high-resolution mass spectrometry based lipidomics. (2020). Analytical and Bioanalytical Chemistry. [Link]
-
Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. (n.d.). INIS-IAEA. [Link]
-
Spectroscopy and spectrometry of lipids. Part 2. Mass spectrometry of fatty acid derivatives. (2015). OCL. [Link]
-
Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. (1988). Journal of Lipid Research. [Link]
-
HPLC analysis. (n.d.). Cyberlipid. [Link]
-
Steps for HPLC Method Development. (n.d.). Pharmaguideline. [Link]
-
Quantitative gas chromatography-mass spectrometry isomer-specific measurement of hydroxy fatty acids in biological samples and food as a marker of lipid peroxidation. (1998). Analytical Biochemistry. [Link]
-
Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023). Metabolites. [Link]
-
High-Performance Liquid Chromatographic Separation of 2-Hydroxy Fatty Acid Enantiomers on a Chiral Slurry- Packed Capillary Column. (1987). Journal of the American Oil Chemists' Society. [Link]
-
Lipidomics by Supercritical Fluid Chromatography. (2015). Molecules. [Link]
-
High-Throughput and Comprehensive Lipidomic Analysis Using Ultrahigh-Performance Supercritical Fluid Chromatography−Mass Spectrometry. (2015). Analytical Chemistry. [Link]
-
Chiral supercritical fluid chromatography-mass spectrometry with liquid chromatography fractionation for the characterization of enantiomeric composition of fatty acid esters of hydroxy fatty acids. (2025). Analytica Chimica Acta. [Link]
-
Analysis of fatty acids by column liquid chromatography. (2005). Journal of Chromatography A. [Link]
-
Ion Mobility-Mass Spectrometry : Methods and Protocols. (2020). Springer. [Link]
-
Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. (2016). Metabolites. [Link]
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (2019). Molecules. [Link]
-
Chiral supercritical fluid chromatography-mass spectrometry with liquid chromatography fractionation for the characterization of enantiomeric composition of fatty acid esters of hydroxy fatty acids. (2025). Analytica Chimica Acta. [Link]
-
GC Derivatization. (n.d.). University of Arizona. [Link]
-
HPLC Method Development Step by Step. (2022). YouTube. [Link]
-
Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers. (2023). Frontiers in Molecular Biosciences. [Link]
-
Mass spectra of FAME-TMS derivatives of hydroxyl fatty acid peaks from Figure 2. (2002). ResearchGate. [Link]
-
Advances of supercritical fluid chromatography in lipid profiling. (2018). Journal of Pharmaceutical Analysis. [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube. [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2021). Molecules. [Link]
-
Chemical Labeling Assisted Detection and Identification of Short Chain Fatty Acid Esters of Hydroxy Fatty Acid in Rat Colon and Cecum Contents. (2020). Metabolites. [Link]
-
separation of positional isomers. (2017). Chromatography Forum. [Link]
-
Improve GC separations with derivatization for selective response and detection in novel matrices. (2016). ResearchGate. [Link]
-
Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. (1981). The Journal of Organic Chemistry. [Link]
-
Recommendations for Reporting Ion Mobility Mass Spectrometry Measurements. (2019). ChemRxiv. [Link]
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- 8. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Quantification of 3-Hydroxy Fatty Acids (3-OH-FAs)
Welcome to the technical support center for the quantification of 3-hydroxy fatty acids (3-OH-FAs). This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered during the analysis of these important bioactive lipids. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, empowering you to troubleshoot and optimize your own experiments effectively.
Frequently Asked Questions (FAQs)
Q1: My 3-OH-FA signal is very low in my LC-MS/MS analysis. What are the likely causes and how can I improve sensitivity?
A1: Low signal intensity in the LC-MS/MS analysis of 3-OH-FAs is a common challenge, often stemming from their low abundance in biological samples and potential issues with ionization efficiency. Here’s a breakdown of potential causes and solutions:
-
Suboptimal Sample Preparation: Inefficient extraction can lead to significant analyte loss. Ensure your extraction protocol is optimized for 3-OH-FAs. This typically involves protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE). For LLE, ensure the pH of the sample is acidified to approximately 2.4 to neutralize the carboxylic acid group of the 3-OH-FA, which enhances its extraction into an organic solvent.[1]
-
Poor Ionization Efficiency: 3-OH-FAs can exhibit poor ionization in negative electrospray ionization (ESI) mode. While underivatized analysis is possible, derivatization of the hydroxyl group can significantly enhance signal intensity.[2]
-
Matrix Effects: Co-eluting endogenous components from the sample matrix can suppress the ionization of your target 3-OH-FAs.[1][3][4] This is a significant issue in complex matrices like plasma. To diagnose this, perform a post-extraction spike experiment. If ion suppression is confirmed, consider the following:
-
Improved Chromatographic Separation: Modify your LC gradient to better separate the 3-OH-FAs from the interfering matrix components.[1]
-
Dilution: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering molecules.[1]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is highly recommended to compensate for matrix effects and improve quantitative accuracy.[1]
-
Q2: I'm using GC-MS to analyze 3-OH-FAs and I'm seeing poor peak shape and tailing. What's going on?
A2: Poor peak shape in GC-MS analysis of 3-OH-FAs is almost always due to the polar nature of the free fatty acids. The carboxyl and hydroxyl groups can interact with active sites in the GC system, leading to peak tailing and reduced sensitivity.[5][6]
The solution is derivatization . Before GC-MS analysis, you must convert the 3-OH-FAs into more volatile and less polar derivatives. A common and effective method is a two-step derivatization:
-
Esterification: The carboxylic acid group is converted to a methyl ester (FAME). A common reagent for this is Boron Trifluoride (BF3) in methanol.[5]
-
Silylation: The hydroxyl group is converted to a trimethylsilyl (TMS) ether. A common reagent for this is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).[7]
This dual derivatization significantly improves the volatility and chromatographic behavior of the 3-OH-FAs, resulting in sharper, more symmetrical peaks.
Q3: I'm trying to differentiate between 2-hydroxy and 3-hydroxy fatty acid isomers. How can I achieve this?
A3: Distinguishing between 2-OH-FA and 3-OH-FA isomers is a significant analytical challenge due to their high structural similarity.[8] Here are strategies for both LC-MS/MS and GC-MS:
-
LC-MS/MS: Achieving baseline chromatographic separation is key. Utilize a high-resolution analytical column (e.g., a C18 reversed-phase column with a small particle size) and a shallow gradient to maximize the separation of these isomers.[9] The retention times will be different, with the 3-OH-FA typically eluting slightly earlier than the 2-OH-FA of the same carbon chain length.
-
GC-MS: After derivatization (as FAMEs and TMS ethers), the mass spectra of the isomers will show distinct fragmentation patterns. For example, the TMS ether of a 3-OH-FA will often produce a characteristic fragment ion corresponding to the cleavage between the C3 and C4 carbons. By using selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS), you can selectively detect and quantify each isomer based on these unique fragments.[7][10]
Q4: My quantitative results for 3-OH-FAs are inconsistent between batches. What could be causing this variability?
A4: Inconsistent quantitative results often point to a lack of a robust internal standard strategy and uncontrolled variations in sample preparation.
-
The Critical Role of a Stable Isotope-Labeled Internal Standard (SIL-IS): The gold standard for accurate quantification of 3-OH-FAs is the use of a stable isotope-labeled internal standard for each analyte of interest.[11][12][13] A SIL-IS has nearly identical chemical and physical properties to the unlabeled analyte, meaning it will co-elute and experience the same extraction inefficiencies and matrix effects.[1] By calculating the ratio of the analyte peak area to the SIL-IS peak area, you can correct for these variations and achieve highly precise and accurate quantification.
-
Inconsistent Sample Preparation: Ensure that every step of your sample preparation is consistent across all samples and batches. This includes precise pipetting, consistent incubation times and temperatures for derivatization, and uniform evaporation of solvents. Any variability in these steps can introduce errors.
Q5: I'm analyzing mammalian samples for 3-OH-FAs as a marker for endotoxin. Are there any endogenous interferences I should be aware of?
A5: Yes, this is a critical consideration. While 3-OH-FAs are components of lipopolysaccharide (LPS) from Gram-negative bacteria and can be used as endotoxin markers, they are also intermediates in mammalian mitochondrial fatty acid β-oxidation.[11][14][15] This means that 3-OH-FAs can be present in mammalian samples even in the absence of bacterial infection.
Therefore, when using 3-OH-FA analysis to determine endotoxin levels in mammalian samples, it is crucial to:
-
Establish a baseline: Analyze samples from germ-free or control animals to determine the endogenous levels of 3-OH-FAs.[14]
-
Use appropriate controls: Include positive and negative controls in your experimental design.
-
Consider the context: Interpret the 3-OH-FA levels in the context of other markers of infection or inflammation.
Troubleshooting Guides
Troubleshooting Low Analyte Recovery
| Issue | Potential Cause | Recommended Solution |
| Low signal for all 3-OH-FAs | 1. Inefficient extraction. | 1a. Ensure proper acidification of the sample to a pH of ~2.4 before liquid-liquid extraction.[1] 1b. Evaluate different extraction solvents (e.g., ethyl acetate, hexane/isopropanol). 1c. Consider solid-phase extraction (SPE) for cleaner extracts. |
| 2. Incomplete derivatization (for GC-MS). | 2a. Optimize derivatization time and temperature. 2b. Ensure derivatization reagents are fresh and not exposed to moisture.[6] 2c. Use a derivatization catalyst if necessary. | |
| 3. Analyte degradation. | 3. Minimize sample handling time and keep samples on ice. Use antioxidants like BHT during extraction if oxidation is a concern. |
Troubleshooting Chromatographic Issues
| Issue | Potential Cause | Recommended Solution |
| Peak fronting or tailing | 1. Column overload. | 1. Dilute the sample or inject a smaller volume. |
| 2. Incompatible injection solvent. | 2. Dissolve the final extract in the initial mobile phase. | |
| 3. Column contamination. | 3. Use a guard column and implement a column washing protocol. | |
| Split peaks | 1. Clogged inlet frit. | 1. Replace the inlet frit of the column. |
| 2. Void in the column packing. | 2. Replace the analytical column. | |
| Baseline drift | 1. Temperature fluctuations. | 1. Use a column oven to maintain a stable temperature. |
| 2. Mobile phase not equilibrated. | 2. Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. |
Experimental Workflows
Diagram 1: General Workflow for 3-OH-FA Quantification
Caption: A generalized workflow for the quantification of 3-OH-FAs.
Diagram 2: Decision Tree for Troubleshooting Low Signal
Caption: A decision tree for troubleshooting low signal intensity.
Quantitative Data Summary
Table 1: Typical GC-MS Parameters for Derivatized 3-OH-FAs
| Parameter | Setting | Rationale |
| Column | HP-5MS or equivalent | A non-polar column provides good separation based on boiling point. |
| Injection Mode | Splitless | Maximizes the amount of analyte reaching the column for improved sensitivity. |
| Oven Program | Initial 80°C, ramp to 290°C | A temperature gradient is necessary to elute 3-OH-FAs of varying chain lengths.[7] |
| Ionization Mode | Electron Impact (EI) | Provides reproducible fragmentation patterns for identification. |
| Detection Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring characteristic fragment ions.[7][13] |
Table 2: Typical LC-MS/MS Parameters for 3-OH-FAs
| Parameter | Setting | Rationale |
| Column | C18 reversed-phase | Provides good retention and separation of fatty acids. |
| Mobile Phase A | Water with 0.1% formic acid | Acidified mobile phase promotes protonation for positive ion mode or improves peak shape in negative ion mode. |
| Mobile Phase B | Acetonitrile/Methanol with 0.1% formic acid | Organic solvent for eluting the analytes. |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | The carboxylic acid group is readily deprotonated. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive for quantification.[8] |
References
-
Jones, P. M., & Bennett, M. J. (2010). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in Molecular Biology, 603, 229–243. [Link]
-
Kumps, A., Duez, P., & Mardens, Y. (2000). Improved Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry Method for Serum or Plasma Free 3-hydroxy-fatty Acids and Its Utility for the Study of Disorders of Mitochondrial Fatty Acid Beta-Oxidation. Clinical Chemistry, 46(1), 109-115. [Link]
-
Kumps, A., Duez, P., & Mardens, Y. (2000). Improved Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry Method for Serum or Plasma Free 3-Hydroxy-Fatty Acids and Its Utility for the Study of Disorders of Mitochondrial Fatty Acid β-Oxidation. Clinical Chemistry, 46(1), 109-115. [Link]
-
Jones, P. M., & Bennett, M. J. (2011). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. LIPID MAPS, 1-7. [Link]
-
Jones, P. M., & Bennett, M. J. (2011). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry. Clinica Chimica Acta, 412(1-2), 1-7. [Link]
-
Wang, Y., et al. (2020). Strategy for Global Profiling and Identification of 2- and 3-Hydroxy Fatty Acids in Plasma by UPLC–MS/MS. Analytical Chemistry, 92(7), 5095–5103. [Link]
-
Kumps, A., Duez, P., & Mardens, Y. (2000). Improved Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry Method for Serum or Plasma Free 3-Hydroxy-Fatty Acids and Its Utility for the Study of Disorders of Mitochondrial Fatty Acid Beta-Oxidation. Clinical Chemistry, 46(1), 109-115. [Link]
-
Al-Asmari, A. F., et al. (2020). A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk. Molecules, 25(15), 3352. [Link]
-
Schweer, H., et al. (1985). Qualitative and quantitative measurement of hydroxy fatty acids, thromboxanes and prostaglandins using stable isotope dilutions and detection by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 344, 11-21. [Link]
-
Gkogkolou, P., & Böhm, M. (2012). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Biomolecules, 2(4), 587–604. [Link]
-
Larsson, L., et al. (2000). Analysis of 3-hydroxy fatty acids of 10, 12, 14, 16, and 18 carbon... ResearchGate. [Link]
-
Szponar, B., et al. (2002). Limitations in the use of 3-hydroxy fatty acid analysis to determine endotoxin in mammalian samples. Journal of Microbiological Methods, 50(3), 283-289. [Link]
-
ResearchGate. (n.d.). 4 LC-MS/MS analysis of hydroxy-fatty acids. ResearchGate. [Link]
-
Blair, I. A. (2008). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Future Science, 4(1), 33-41. [Link]
-
Merrill, A. H., et al. (1988). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Journal of Lipid Research, 29(8), 1115-1119. [Link]
-
Malachová, A., et al. (2014). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 62(25), 5793–5803. [Link]
-
Jones, P. M., & Bennett, M. J. (2011). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry. Semantic Scholar. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix Effects: The Achilles Heel of Quantitative High-Performance Liquid Chromatography-Electrospray-Tandem Mass Spectrometry. ResearchGate. [Link]
-
Waters Corporation. (2020). Understanding Sample Complexity: Determining Matrix Effects in Complex Food Samples. Waters Corporation Blog. [Link]
-
Li, W., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(18), 1461-1464. [Link]
-
Han, L., et al. (2020). Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping. Journal of Lipid Research, 61(1), 81-91. [Link]
-
Ostermann, A. I., et al. (2018). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Analytical and Bioanalytical Chemistry, 410(21), 5127–5138. [Link]
-
Szponar, B., et al. (2002). Limitations in the use of 3-hydroxy fatty acid analysis to determine endotoxin in mammalian samples. ResearchGate. [Link]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Recovery of Methyl Esters from Biological Samples
Welcome to the technical support center for the robust analysis of fatty acid methyl esters (FAMEs) from biological samples. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of lipid analysis, from initial sample handling to final data interpretation. Here, we synthesize field-proven insights and established methodologies to help you troubleshoot common issues and optimize your experimental workflow for maximal recovery and accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step for successful methyl ester recovery?
A1: The most critical first step is the initial lipid extraction from the biological matrix. The choice of method dictates which lipids are available for subsequent derivatization. For comprehensive analysis of total fatty acids, the Folch (chloroform:methanol 2:1) or Bligh & Dyer (chloroform:methanol:water 1:2:0.8) methods are considered the gold standards.[1][2] Incomplete extraction is a primary cause of low recovery before any other step is even attempted. It is crucial to use high-purity, HPLC-grade solvents to avoid introducing contaminants that can interfere with analysis.[1]
Q2: Should I use an acid-catalyzed or base-catalyzed method for transesterification?
A2: The choice between acid- and base-catalyzed transesterification depends on the nature of the fatty acids in your sample.
-
Base-catalyzed transesterification (e.g., using NaOH or KOH in methanol) is very fast and efficient for converting triglycerides into FAMEs.[3] However, it is ineffective for free fatty acids.[3][4]
-
Acid-catalyzed transesterification (e.g., using BF₃, HCl, or H₂SO₄ in methanol) is a more universal approach that converts both free fatty acids and acyl lipids (like triglycerides and phospholipids) into FAMEs.[3] This method generally requires longer reaction times and higher temperatures.[3]
For a total fatty acid profile, an acid-catalyzed method or a two-step method (saponification with a base followed by methylation with an acid) is recommended to ensure all fatty acid species are derivatized.[1][5]
Q3: Why is the use of an internal standard essential?
A3: An internal standard (IS) is non-negotiable for accurate quantification.[1] It is added to the sample before the extraction process begins and accounts for sample loss at every stage, from extraction and derivatization to injection.[1][6] Odd-chain fatty acids like C13:0, C17:0, or C19:0 are commonly used as they are typically not present in most biological samples.[1] Without an IS, the quantitative data generated is at high risk of being biologically meaningless.[1]
Q4: How can I prevent the degradation of polyunsaturated fatty acids (PUFAs)?
A4: PUFAs, such as omega-3 and omega-6 fatty acids, are highly susceptible to oxidation during sample preparation.[1] To prevent their degradation, it is critical to:
-
Work at low temperatures (e.g., on ice) whenever possible.[1]
-
Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvents (typically at 50-100 ppm).[1]
-
Minimize the sample's exposure to light and oxygen; processing under a nitrogen atmosphere is ideal.[7]
-
Use fresh, high-purity solvents, as stored solvents can form peroxides that accelerate oxidation.[8]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Overall FAME Yield
Q: I've completed my FAME preparation and GC analysis, but the total peak area, even when normalized to the internal standard, is consistently low. What are the likely causes?
A: Low overall yield is a multifaceted problem that can arise at several points in your workflow. Here’s a systematic approach to troubleshooting:
Possible Cause 1: Incomplete Lipid Extraction
-
Why it happens: The initial solvent extraction failed to efficiently remove all lipids from the sample matrix. This is common in complex tissues. The widely used ether extraction method, for example, can incompletely extract lipids of nutritional value, especially fatty acid salts.[9]
-
Solution:
-
Re-evaluate your extraction method. For most biological tissues, a Folch or Bligh & Dyer extraction is more exhaustive than simpler solvent washes.[1][2]
-
Ensure thorough homogenization. Tissues must be completely homogenized to maximize the surface area exposed to the extraction solvent.
-
Check solvent-to-sample ratio. An insufficient volume of extraction solvent will lead to incomplete extraction. Increase the solvent volume and consider performing a second or even third extraction of the sample pellet, combining the supernatants.[7]
-
Possible Cause 2: Inefficient Transesterification
-
Why it happens: The derivatization reaction did not go to completion. This can be due to inappropriate catalyst choice, insufficient reaction time or temperature, or the presence of inhibitors like water.
-
Solution:
-
Match the catalyst to your sample. If your sample contains a significant amount of free fatty acids, a base-catalyzed method alone will result in low yield. Switch to an acid-catalyzed method (like 5% methanolic HCl or 14% BF₃ in methanol) or a two-step process.[3][5]
-
Optimize reaction conditions. Acid-catalyzed reactions often require heating (e.g., 60-80°C) for a specific duration (e.g., 1-2 hours).[3][10] Ensure your reaction is proceeding for the recommended time at the correct temperature. A common protocol involves heating at 80°C for 1-2 hours.[3][10]
-
Minimize water content. Water can hydrolyze the newly formed esters and interfere with both acid and base catalysts.[11] While some specialized one-step methods are designed to work in the presence of water,[11][12][13] most conventional protocols require dry samples and solvents. Lyophilize (freeze-dry) wet samples if possible.
-
Possible Cause 3: Loss During Work-Up/Extraction
-
Why it happens: FAMEs are lost during the neutralization and extraction steps following the reaction.
-
Solution:
-
Careful Neutralization: If you need to neutralize an acid catalyst (e.g., with NaHCO₃ or Na₂CO₃ solution), do so gently to avoid vigorous effervescence that can cause sample loss.[14] Over-basification can lead to hydrolysis of the esters.[14]
-
Efficient Extraction: FAMEs are typically extracted into a non-polar solvent like hexane or heptane.[6][15] Perform the extraction at least twice, vortexing thoroughly each time, to ensure complete transfer of FAMEs from the aqueous/methanolic phase to the organic phase.[15]
-
Phase Separation: Ensure complete separation of the organic and aqueous layers before collecting the organic phase. Centrifugation can help sharpen the interface.
-
Workflow Diagram: Troubleshooting Low FAME Yield
Caption: Systematic troubleshooting workflow for low FAME recovery.
Issue 2: Poor Reproducibility Between Replicates
Q: My replicate samples are giving highly variable results. What is causing this lack of precision?
A: Poor reproducibility points to inconsistent handling or systematic errors in your workflow. Precision is key for reliable comparative studies.
Possible Cause 1: Sample Heterogeneity
-
Why it happens: The biological tissue or sample is not uniform, and subsamples taken for analysis are not representative of the whole.
-
Solution: Homogenize the entire sample thoroughly before taking aliquots for replicate analysis. For solid tissues, this may involve grinding the tissue to a fine powder under liquid nitrogen.
Possible Cause 2: Inconsistent Pipetting and Transfers
-
Why it happens: Small volumes of solvents, catalysts, or internal standards are being added inaccurately. This is a major source of error, especially when scaling down methods.[4][16]
-
Solution:
-
Calibrate your pipettes regularly.
-
Use automated sample preparation if available. Automation significantly reduces operator-dependent variability and improves reproducibility.[4][16]
-
When transferring the final FAME extract, be consistent in the volume you take and avoid collecting any of the aqueous phase.
-
Possible Cause 3: Variable Reaction Conditions
-
Why it happens: Replicates are not being subjected to identical reaction conditions. For example, using a heating block with uneven temperature distribution can cause different reaction rates across samples.[16]
-
Solution: Use a calibrated oven or a water bath for heating to ensure uniform temperature for all samples. Ensure timing for incubation steps is identical for all replicates.
Data Presentation: Impact of Automation on Reproducibility
| Preparation Method | Replicate 1 (Normalized Area) | Replicate 2 (Normalized Area) | Replicate 3 (Normalized Area) | Average RSD (%) |
| Manual Preparation | 1.05 | 0.91 | 1.12 | > 10% |
| Automated Preparation | 1.02 | 1.01 | 1.03 | < 2% |
| This table illustrates the typical improvement in relative standard deviation (RSD) seen when moving from manual to automated sample preparation, as reported in studies validating such methods.[4] |
Issue 3: Evidence of Incomplete Derivatization (e.g., Broad or Tailing Peaks)
Q: My chromatogram shows sharp FAME peaks, but also some broad, tailing peaks at later retention times. Could these be underivatized fatty acids?
A: Yes, this is a classic sign of incomplete derivatization. Free fatty acids, being more polar than their methyl ester counterparts, interact more strongly with the GC column, resulting in poor peak shape and long retention times.[3][4]
Possible Cause 1: Insufficient Catalyst or Reagent
-
Why it happens: The amount of catalyst (e.g., BF₃ or methanolic HCl) was insufficient to convert the total amount of fatty acids present in the sample.
-
Solution: Ensure the volume of the derivatization reagent is adequate for the amount of lipid being processed. If you are working with high-lipid content samples, you may need to increase the amount of reagent or dilute the sample.
Possible Cause 2: Reaction Time is Too Short
-
Why it happens: The reaction was stopped before all fatty acids could be methylated. Acid-catalyzed reactions, in particular, require time to proceed to completion.
-
Solution: Increase the incubation time. For a standard acid-catalyzed reaction, ensure at least 60 minutes at 60-80°C.[1][3] You can run a time-course experiment (e.g., 30, 60, 90, 120 minutes) to determine the optimal reaction time for your specific sample type.
Possible Cause 3: Presence of Water
-
Why it happens: As mentioned before, water interferes with the reaction. It can consume the catalyst and promote the reverse reaction (hydrolysis).
-
Solution: Use anhydrous reagents and ensure the sample is as dry as possible before adding the methylation mix. Using 2,2-dimethoxypropane in the reaction mixture can help scavenge water.[10][17]
Experimental Protocol: A Robust Two-Step Derivatization Method
This protocol is designed to ensure the complete derivatization of all lipid classes into FAMEs.
-
Saponification (Base Hydrolysis):
-
Methylation (Acid Catalysis):
-
Extraction:
-
Cool the sample. Add 1 mL of saturated NaCl solution and 2 mL of hexane.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.
-
Workflow Diagram: Two-Step Derivatization Process
Caption: Workflow for a comprehensive two-step FAME preparation.
References
-
Keene, C. D., et al. (2012). An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells. Journal of Lipid Research, 53(7), 1413-1420. Retrieved from [Link]
-
Masood, A., & Salem, N., Jr. (2008). Validation of a one step method for preparation of fatty acid methyl esters from intact mammalian soft tissues. Lipids, 43(2), 171-180. Retrieved from [Link]
-
Perkins, R., Summerhill, K., & Angove, J. (2011). Improving the Efficiency of Fatty Acid Methyl Ester Preparation Using Automated Sample Preparation Techniques. LCGC International, 24(4). Retrieved from [Link]
-
Agilent Technologies. (2011). Improving the Analysis of Fatty Acid Methyl Esters Using Automated Sample Preparation Techniques. Application Note. Retrieved from [Link]
-
Zellner, A., et al. (2022). Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis. Analytical and Bioanalytical Chemistry, 414(21), 6337-6347. Retrieved from [Link]
-
David, F., Sandra, P., & Wylie, P. (2011). Improving the Analysis of Fatty Acid Methyl Esters Using Automated Sample Preparation Techniques. Agilent Technologies Presentation. Retrieved from [Link]
-
Van Wychen, S., & Laurens, L. M. L. (2013). Determination of Total Lipids as Fatty Acid Methyl Esters (FAME) by in situ Transesterification. National Renewable Energy Laboratory. Retrieved from [Link]
-
Rico, J. E., et al. (2018). Technical note: Common analytical errors yielding inaccurate results during analysis of fatty acids in feed and digesta samples. Journal of Animal Science, 96(8), 3469-3474. Retrieved from [Link]
-
DuLab, University of Hawaii. (2023). Lipid extraction and FAME assay training. Retrieved from [Link]
-
Kramer, J. K. G., et al. (2008). A direct method for fatty acid methyl ester synthesis: application to wet meat tissues, oils, and feedstuffs. Lipids, 43(2), 171-180. Retrieved from [Link]
-
Palmquist, D. L. (2003). Challenges with fats and fatty acid methods. Journal of Animal Science, 81(12), 3150-3154. Retrieved from [Link]
-
Kramer, J. K. G., et al. (2008). A direct method for fatty acid methyl ester synthesis: application to wet meat tissues, oils, and feedstuffs. Journal of Animal Science, 86(3), 821-829. Retrieved from [Link]
-
Kramer, J. K. G., et al. (2008). A direct method for fatty acid methyl ester synthesis: application to wet meat tissues, oils, and feedstuffs. Semantic Scholar. Retrieved from [Link]
-
Garces, R., & Mancha, M. (1993). One-step lipid extraction and fatty acid methyl esters preparation from fresh plant tissues. Analytical Biochemistry, 211(1), 139-143. Retrieved from [Link]
-
Murphy, R. C. (2018). Solvent Challenges Associated with the Storing and Extraction of Lipids. YouTube. Retrieved from [Link]
-
Welch Labs. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from [Link]
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Technical Support Center: (S)-Methyl 3-hydroxytetradecanoate Integrity During Extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, experience-driven advice for preventing the degradation of (S)-Methyl 3-hydroxytetradecanoate during extraction procedures. Our goal is to equip you with the knowledge to not only follow protocols but to understand the underlying chemical principles that govern the stability of this valuable chiral molecule.
Introduction: The Challenge of Preserving Chirality and Structure
This compound is a chiral molecule of significant interest in various research fields. Its structure, containing a secondary alcohol at the C3 position and a methyl ester, presents specific challenges during extraction. The primary concerns are maintaining the stereochemical integrity of the chiral center and preventing chemical degradation through pathways such as hydrolysis, epimerization, and β-elimination. This guide provides a structured approach to troubleshooting and optimizing your extraction workflows to ensure the purity and stability of your target compound.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and extraction of this compound.
Q1: What are the main degradation pathways for this compound during extraction?
A1: The three primary degradation pathways of concern are:
-
Hydrolysis: The methyl ester group is susceptible to both acid and base-catalyzed hydrolysis, which would convert the molecule to its corresponding carboxylic acid, 3-hydroxytetradecanoic acid.[1][2][3] This is particularly problematic if the methyl ester form is required for subsequent analytical or synthetic steps.
-
Epimerization: The chiral center at the C3 position is adjacent to a carbonyl group, making the C2 proton acidic. Under certain conditions (typically basic), deprotonation can occur, leading to the formation of a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of (S) and (R) enantiomers, a process known as racemization or epimerization.[4]
-
β-Elimination: The presence of a hydroxyl group at the β-position relative to the carbonyl group makes the molecule susceptible to elimination reactions, especially under harsh acidic or basic conditions and elevated temperatures. This would result in the formation of α,β-unsaturated and/or β,γ-unsaturated methyl esters.[5]
Q2: What are the initial signs that my this compound is degrading during extraction?
A2: Degradation can be indicated by several observations:
-
Chromatographic Analysis (GC/LC): The appearance of new peaks in your chromatogram is a primary indicator. A peak corresponding to 3-hydroxytetradecanoic acid suggests hydrolysis. The emergence of a peak with a similar mass but a different retention time could indicate the formation of the (R)-enantiomer due to epimerization (if using a chiral column) or constitutional isomers from β-elimination.
-
Mass Spectrometry (MS): Unexpected molecular ions in your mass spectrum can point to degradation products. For example, a mass corresponding to the free acid or a dehydrated product would be indicative of hydrolysis or elimination, respectively. The NIST WebBook provides mass spectral data for methyl 3-hydroxytetradecanoate that can be used as a reference.[6][7]
-
Low Yield: A consistently lower-than-expected yield of the desired product after extraction can be a sign of degradation or inefficient extraction.
Q3: Can I use standard fatty acid methyl ester (FAME) extraction protocols?
A3: While many FAME protocols can be adapted, they must be approached with caution.[8][9][10] Standard FAME preparation methods often involve strong acids (like BF3 in methanol or anhydrous HCl) or bases (like sodium methoxide) and high temperatures, which can promote the degradation pathways mentioned above.[11][12] It is crucial to modify these protocols to use milder conditions.
Troubleshooting Guide: A Symptom-Based Approach
This section provides a structured guide to diagnosing and resolving common issues encountered during the extraction of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Extraction | Analyze the aqueous phase and any solid matrix for the presence of the target compound. | Optimize the solvent system. A mixture of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., methyl tert-butyl ether or ethyl acetate) can improve extraction efficiency.[10] Ensure sufficient mixing and phase separation. |
| Hydrolysis to the Carboxylic Acid | Analyze the sample by LC-MS or GC-MS (after derivatization of the acid) to detect 3-hydroxytetradecanoic acid.[13] | Maintain a neutral pH during extraction. If an acidic or basic step is unavoidable, perform it at low temperatures and for the shortest possible duration. Consider using a buffered aqueous solution. |
| Adsorption to Glassware or Matrix Components | Rinse all glassware with a polar solvent (e.g., methanol or acetone) and analyze the rinse for the target compound. | Silanize glassware to reduce active sites. If extracting from a complex matrix, consider a pre-extraction cleanup step to remove interfering substances. |
| β-Elimination | Look for mass signals corresponding to the dehydrated product in your MS data. | Avoid high temperatures and strong acids or bases. If heating is necessary, use the lowest effective temperature. |
Issue 2: Presence of Impurities in the Final Extract
| Potential Cause | Diagnostic Check | Recommended Solution |
| Epimerization (Racemization) | Analyze the sample using a chiral GC or LC column to separate the (S) and (R) enantiomers. | Strictly avoid basic conditions, especially at elevated temperatures. If a basic wash is necessary, use a weak base (e.g., sodium bicarbonate solution) and perform it quickly at low temperatures (e.g., on an ice bath). |
| Co-extraction of Other Lipids | Analyze the extract by GC-MS or LC-MS to identify the impurities. | Incorporate a sample clean-up step after the initial extraction. Solid-phase extraction (SPE) with a silica or diol-based sorbent can be effective for separating compounds based on polarity.[14] |
| Contamination from Solvents or Reagents | Run a blank extraction (without the sample) and analyze it under the same conditions. | Use high-purity, HPLC-grade solvents and fresh reagents. |
Visualizing Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound.
Caption: Potential degradation routes for this compound.
Recommended Extraction Protocol: A Mild and Efficient Approach
This protocol is designed to minimize degradation while ensuring efficient extraction.
I. Materials and Reagents
-
Sample containing this compound
-
Hexane (HPLC grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Saturated sodium bicarbonate (NaHCO₃) solution (chilled)
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen gas for solvent evaporation
II. Step-by-Step Methodology
-
Sample Preparation:
-
If your sample is aqueous, adjust the pH to ~7 using a dilute acid or base.
-
If your sample is a solid matrix, homogenize it in a suitable solvent (e.g., a mixture of chloroform and methanol). This initial extraction should be performed at room temperature or below.[15]
-
-
Liquid-Liquid Extraction:
-
Transfer the sample to a separatory funnel.
-
Add an equal volume of a 1:1 (v/v) mixture of hexane and MTBE.
-
Gently invert the funnel 15-20 times to mix the phases, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate completely.
-
Drain the aqueous (lower) layer.
-
Repeat the extraction of the aqueous layer twice more with the hexane/MTBE mixture, combining the organic extracts.
-
-
Washing the Organic Extract:
-
Wash the combined organic extract with a small volume of chilled, saturated NaHCO₃ solution to neutralize any acidic components. Perform this step quickly.
-
Wash the organic extract with a small volume of brine to remove any remaining water and salts.
-
-
Drying and Concentration:
-
Dry the organic extract over anhydrous Na₂SO₄.
-
Decant or filter the dried extract into a clean flask.
-
Evaporate the solvent under a gentle stream of nitrogen gas at room temperature or in a slightly warmed water bath (not exceeding 30-35°C). Avoid evaporating to complete dryness if possible to prevent loss of the compound.
-
III. Workflow Visualization
The following diagram outlines the recommended extraction workflow.
Caption: Optimized extraction workflow for this compound.
Concluding Remarks
The successful extraction of this compound hinges on a thorough understanding of its chemical vulnerabilities. By employing mild extraction conditions, maintaining neutral pH, and avoiding excessive heat, researchers can significantly reduce the risk of degradation. The troubleshooting guides and recommended protocol provided here serve as a starting point for the development of robust and reliable extraction methods tailored to your specific sample matrix and downstream applications. Always validate your method by analyzing for potential degradation products to ensure the integrity of your results.
References
-
Kawabata, T., Yahiro, K., & Fuji, K. (n.d.). Memory of chirality: enantioselective alkylation reactions at an asymmetric carbon adjacent to a carbonyl group. Journal of the American Chemical Society. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 20). 12.3: Isomerization at the α-Carbon. Retrieved from [Link]
-
Stenutz, R. (n.d.). Fatty acid analysis using methyl esters. Retrieved from [Link]
-
Lennen, R., & Pfleger, B. (2013). Quantification of Bacterial Fatty Acids by Extraction and Methylation. Bio-protocol, 3(19), e899. Retrieved from [Link]
-
NIST. (n.d.). Methyl 3-hydroxytetradecanoate. NIST Chemistry WebBook. Retrieved from [Link]
-
European Patent Office. (1998, October 14). Hydrolysis of methyl esters for production of fatty acids. EP0675867B1. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US5508455A - Hydrolysis of methyl esters for production of fatty acids.
-
D'Angelo, A. (n.d.). Protocol for Extracting Ester-Linked Fatty Acid Methyl Esters. Retrieved from [Link]
-
III Analytical Methods. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, May 3). 4.1: β-Elimination Reactions. Retrieved from [Link]
-
Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of lipid research, 51(3), 635–640. Retrieved from [Link]
-
WIPO. (n.d.). WO/1994/014743 HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. Patentscope. Retrieved from [Link]
-
PubChem. (n.d.). (+-)-3-Hydroxytetradecanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Evaldsson, I., et al. (2002). A simplified method for quantitative analysis of fatty acids in various matrices. Journal of Microbiological Methods, 50(3), 283-9. Retrieved from [Link]
Sources
- 1. data.epo.org [data.epo.org]
- 2. US5508455A - Hydrolysis of methyl esters for production of fatty acids - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fatty acid analysis using methyl esters [stenutz.eu]
- 6. Methyl 3-hydroxytetradecanoate [webbook.nist.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rhizolab.com [rhizolab.com]
- 11. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (+-)-3-Hydroxytetradecanoic acid | C14H28O3 | CID 16064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. env.go.jp [env.go.jp]
- 15. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
Addressing co-elution issues in 3-hydroxy fatty acid chromatography
Introduction: The Challenge of 3-Hydroxy Fatty Acid Co-elution
Welcome to the technical support center for 3-hydroxy fatty acid (3-OH-FA) analysis. 3-OH-FAs are critical intermediates in fatty acid β-oxidation and their accurate measurement is vital for diagnosing metabolic disorders and for research in cellular metabolism.[1][2] However, their analysis by liquid chromatography-mass spectrometry (LC-MS) is frequently complicated by co-elution, where multiple compounds elute from the chromatography column at the same time. This is particularly challenging for 3-OH-FAs due to the existence of numerous structurally similar isomers, including positional isomers (e.g., 2-OH-FAs) and stereoisomers (enantiomers), which often share similar physicochemical properties.[3]
This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you resolve co-elution issues and achieve robust, accurate quantification of 3-OH-FAs in your experiments.
Frequently Asked Questions (FAQs)
Q1: What exactly is co-elution in 3-OH-FA chromatography?
A: Co-elution is a situation where two or more different analytes are not sufficiently separated by the liquid chromatography column and pass into the detector (mass spectrometer) at the same time. For 3-OH-FAs, this often involves the co-elution of a target 3-OH-FA with its positional isomers (like 2-OH-FAs), enantiomers (D/L forms), or other fatty acids of similar chain length and saturation.
Q2: Why are 3-OH-FAs so susceptible to co-elution problems?
A: The primary reason is structural similarity. Isomers of 3-OH-FAs have the same mass-to-charge ratio (m/z) and often exhibit very similar polarity and hydrophobicity. Standard reversed-phase chromatography, which separates based on hydrophobicity, may not have enough selectivity to resolve these subtle structural differences, leading to overlapping chromatographic peaks.[3]
Q3: What are the analytical consequences of unresolved co-elution?
A: Co-elution directly compromises data quality, leading to:
-
Inaccurate Quantification: The mass spectrometer detects a combined signal from all co-eluting compounds, leading to an overestimation of the true concentration of your target analyte.
-
Incorrect Identification: If co-eluting compounds are isobaric (have the same mass), it can lead to misidentification of peaks, especially if relying solely on mass-to-charge ratio for confirmation.
-
Poor Method Specificity: The analytical method is not specific for the target analyte, which is a major issue for clinical and diagnostic applications where accuracy is paramount.[2]
Troubleshooting Guide: Resolving Peak Co-elution
This section provides a systematic approach to diagnosing and solving common co-elution problems encountered during 3-OH-FA analysis.
Problem 1: Poor Resolution Between Positional Isomers (e.g., 2-OH-FA and 3-OH-FA)
-
Probable Cause: The analytical column and mobile phase conditions lack the necessary selectivity to differentiate the small difference in polarity caused by the hydroxyl group's position.
-
Solution Pathway:
-
Optimize Chromatography:
-
Gradient Modification: Switch from an isocratic to a shallow gradient elution. A slower, more gradual increase in the organic solvent percentage can significantly improve the resolution of closely eluting compounds.
-
Mobile Phase Additives: The addition of small amounts of modifiers like formic acid can alter the ionization state of the fatty acids and improve peak shape and separation.[4]
-
Column Chemistry: If optimization fails, switch to a column with a different stationary phase. A phenyl-hexyl or embedded polar group (EPG) phase may offer different selectivity compared to a standard C18 column.
-
-
Implement Chemical Derivatization: Derivatization can introduce structural characteristics that make isomers easier to separate chromatographically or distinguish by mass spectrometry.[5] A derivatization strategy can be designed to produce unique fragment ions for 2-OH and 3-OH FAs, allowing for their differentiation even if they co-elute.[5][6]
-
Problem 2: Co-elution of Enantiomers (D- and L- Stereoisomers)
-
Probable Cause: Standard chromatographic stationary phases are achiral and cannot distinguish between enantiomers, which have identical physical properties in a non-chiral environment.
-
Solution Pathway:
-
Chiral Chromatography: This is the most direct solution.
-
Chiral Stationary Phase (CSP): Employ an HPLC column with a chiral stationary phase. These columns are specifically designed to interact differently with each enantiomer, resulting in different retention times.[7][8][9][10] This approach has been successfully used to separate the D and L isomers of various hydroxy fatty acids.[7][11]
-
Chiral Mobile Phase Additive: Less commonly, a chiral additive can be used in the mobile phase to form transient diastereomeric complexes with the analytes, allowing for separation on a standard achiral column.
-
-
Chiral Derivatization: React the 3-OH-FA mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) reversed-phase column.[8]
-
Problem 3: Overlapping Peaks from Complex Biological Matrices
-
Probable Cause: Insufficient sample cleanup allows endogenous matrix components (e.g., other lipids, proteins) to interfere with the analysis, causing peak distortion or directly co-eluting with the target 3-OH-FAs.
-
Solution Pathway:
-
Enhance Sample Preparation: The goal is to isolate the 3-OH-FAs from the bulk of the sample matrix.
-
Liquid-Liquid Extraction (LLE): Use a robust LLE protocol, such as the Folch or Bligh-Dyer methods, which use a chloroform/methanol/water system to efficiently extract lipids.[12][13] A three-phase liquid extraction can further fractionate lipids by polarity.[13]
-
Solid-Phase Extraction (SPE): SPE provides a more selective cleanup than LLE. Use an appropriate SPE sorbent (e.g., silica for normal-phase, C18 for reversed-phase, or a mixed-mode ion-exchange cartridge) to bind and elute the fatty acid fraction, leaving interferences behind.
-
-
Utilize High-Resolution Mass Spectrometry (HRMS): If co-elution persists, an HRMS platform like a Q-TOF or Orbitrap can distinguish between your target analyte and an interfering compound if they have even a slight difference in elemental composition, despite having the same nominal mass.[4][14]
-
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for addressing co-elution issues.
Caption: Troubleshooting workflow for co-elution.
Experimental Protocols
Protocol 1: Derivatization of 3-OH-FAs with 3-Nitrophenylhydrazine (3-NPH) for Enhanced RP-LC Separation and MS Sensitivity
This protocol improves the chromatographic properties of 3-OH-FAs and enhances their ionization efficiency in positive ion mode mass spectrometry.[15]
Objective: To derivatize the carboxyl group of 3-OH-FAs to improve reversed-phase retention and MS detection.
Materials:
-
Dried lipid extract
-
3-Nitrophenylhydrazine (3-NPH) solution
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution (as a condensing agent)[15]
-
Pyridine (as a catalyst)
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Hexane, HPLC grade
Procedure:
-
Reconstitution: Reconstitute the dried lipid extract in 50 µL of acetonitrile.
-
Derivatization Cocktail: Prepare a fresh cocktail containing 3-NPH, EDC, and pyridine in acetonitrile.
-
Reaction: Add 50 µL of the derivatization cocktail to the reconstituted sample. Vortex briefly.
-
Incubation: Incubate the mixture at 40°C for 30 minutes. The EDC activates the carboxylic acid, allowing it to react with 3-NPH.[15]
-
Quenching & Extraction: Stop the reaction by adding 200 µL of water. Extract the derivatized 3-OH-FAs by adding 500 µL of hexane, vortexing for 1 minute, and centrifuging to separate the phases.
-
Drying: Carefully transfer the upper hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution for LC-MS: Reconstitute the dried derivatized sample in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile) for injection.
Derivatization Workflow Diagram
Caption: Chemical derivatization workflow.
Data Presentation: Column Selection Guide
Choosing the right column is the first and most critical step in preventing co-elution. The table below compares common stationary phases for 3-OH-FA analysis.
| Stationary Phase | Separation Principle | Best For Resolving | Pros | Cons |
| Standard C18 | Hydrophobicity | FAs of different chain lengths and saturation. | Robust, widely available, good for general profiling. | Poor selectivity for positional and stereoisomers. |
| Phenyl-Hexyl | Hydrophobicity & π-π interactions | Unsaturated FAs, positional isomers. | Alternative selectivity to C18, can resolve some isomers. | Can have lower retention for saturated FAs. |
| Embedded Polar Group (EPG) | Hydrophobicity & polar interactions | Polar lipids, positional isomers. | Compatible with highly aqueous mobile phases, unique selectivity. | May require specific mobile phase conditions. |
| Chiral (e.g., Pirkle-type) | Chiral recognition | Enantiomers (D vs. L isomers).[9] | The only reliable way to separate enantiomers chromatographically. | Expensive, may require non-standard mobile phases (e.g., hexane/isopropanol).[8] |
Advanced Strategies for Persistent Co-elution
When conventional methods are insufficient, more advanced analytical techniques can provide the necessary resolving power.
| Technique | Description | Application for 3-OH-FAs |
| Two-Dimensional LC (2D-LC) | Involves using two columns with different separation mechanisms (e.g., HILIC x RP-LC). The effluent from the first column is selectively transferred to the second column for further separation.[4] | Can separate complex lipid extracts first by class (HILIC) and then by chain length/saturation (RP-LC), dramatically increasing peak capacity and resolving matrix interferences. |
| High-Resolution MS (HRMS) | Instruments like Orbitrap or TOF provide very high mass accuracy, allowing for the differentiation of molecules with the same nominal mass but different elemental formulas.[4][14] | Can distinguish a target 3-OH-FA from a co-eluting, isobaric interference (e.g., a different lipid class) based on their exact masses. |
| Ion Mobility Spectrometry (IMS) | Separates ions in the gas phase based on their size, shape, and charge (their collision cross-section or CCS).[4] | Provides an additional dimension of separation post-chromatography. Can resolve co-eluting isomers that have identical m/z values but different three-dimensional shapes. |
References
-
Masui, R., & Yano, I. (1993). Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography. Microbiology and Immunology, 37(8), 627-634. [Link]
-
Matsuyama, T., Sogawa, M., & Yano, I. (1995). Chromatographic determination of optical configuration of 3-hydroxy fatty acids composing microbial surfactants. FEMS Microbiology Letters, 131(3), 299-303. [Link]
-
Yano, I., Imaizumi, S., Masui, R., & Kato, K. (1993). Optical Configuration Analysis of Hydroxy Fatty Acids in Bacterial Lipids by Chiral Column High-Performance Liquid Chromatography. Journal of the Japan Oil Chemists' Society, 42(10), 823-831. [Link]
-
Wang, Y., et al. (2022). A derivatization strategy for comprehensive identification of 2- and 3-hydroxyl fatty acids by LC-MS. Talanta, 243, 123358. [Link]
-
Christie, W. W. (2011). The Chromatographic Resolution of Chiral Lipids. AOCS Lipid Library. [Link]
-
Li, X., et al. (2020). Strategy for Global Profiling and Identification of 2- and 3-Hydroxy Fatty Acids in Plasma by UPLC–MS/MS. Analytical Chemistry, 92(7), 5288-5296. [Link]
-
Li, M., & Yang, K. (2023). Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. Journal of Pharmaceutical Analysis, 13(1), 1-13. [Link]
-
Minkler, P. E., et al. (2010). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in Molecular Biology, 603, 229-243. [Link]
-
Shimadzu Corporation. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. [Link]
-
Theofylaktos, D., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5717. [Link]
-
Theofylaktos, D., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. ResearchGate. [Link]
-
Oliw, E. H. (2015). Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by fatty acid dioxygenases. Methods in Molecular Biology, 1231, 79-88. [Link]
-
Theofylaktos, D., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. PMC - NIH. [Link]
-
Zhang, P., et al. (2024). Optimizing MS-Based Multi-Omics: Comparative Analysis of Protein, Metabolite, and Lipid Extraction Techniques. International Journal of Molecular Sciences, 25(1), 597. [Link]
-
Minkler, P. E., et al. (2008). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry. Clinica Chimica Acta, 396(1-2), 59-64. [Link]
-
Le, H. D., & Schug, K. A. (2012). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Methods in Molecular Biology, 829, 3-15. [Link]
-
Hempel, C. A., et al. (2021). Protocols for sample preparation and compound-specific stable-isotope analyses (δ2H, δ13C) of fatty acids in biological and environmental samples. PLOS ONE, 16(7), e0254242. [Link]
-
Christie, W. W. (2011). Fatty Acid Analysis by HPLC. AOCS Lipid Library. [Link]
-
Orekhova, A. S., et al. (2022). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. International Journal of Molecular Sciences, 23(23), 15309. [Link]
-
Reis, A., et al. (2017). Three-phase liquid extraction: a simple and fast method for lipidomic workflows. Journal of Lipid Research, 58(2), 465-475. [Link]
-
Jayathilake, C., & Gnanasampathan, S. (2017). Sample Preparation Techniques for the Determination of Fats in Food. ResearchGate. [Link]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
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- 5. researchgate.net [researchgate.net]
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- 9. Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by fatty acid dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Minimizing Endogenous Lipid Interference in Mass Spectrometry
Welcome to the technical support center dedicated to overcoming the challenges of endogenous lipid interference in mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into identifying, troubleshooting, and minimizing the impact of lipids on your analytical results.
The Challenge of Endogenous Lipids
Endogenous lipids, particularly phospholipids, are a major source of matrix effects in LC-MS analysis of biological samples.[1] Their high abundance and inherent physicochemical properties can lead to significant ion suppression, compromising assay sensitivity, accuracy, and reproducibility.[2] Over time, the accumulation of lipids can foul the analytical column and the mass spectrometer's ion source, leading to poor peak shape, retention time shifts, and increased instrument downtime.[3][4]
This guide provides a structured approach to mitigating these issues through effective sample preparation and a deeper understanding of the underlying mechanisms.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering step-by-step solutions and the rationale behind them.
Issue 1: Poor Analyte Signal and Suspected Ion Suppression
-
Symptom: You observe low signal intensity for your analyte, especially at lower concentrations, inconsistent results between replicate injections, or a significant drop in signal when analyzing biological samples compared to neat standards.
-
Cause: Co-elution of endogenous lipids, particularly phospholipids, with your analyte of interest is a common cause of ion suppression in electrospray ionization (ESI).[1] These lipids compete with the analyte for ionization, reducing the number of analyte ions that reach the detector.[1]
-
Troubleshooting Steps:
-
Confirm Ion Suppression: Perform a post-column infusion experiment. Continuously infuse a standard solution of your analyte into the mobile phase stream after the analytical column. Inject a blank, protein-precipitated matrix sample. A drop in the analyte's signal at specific retention times indicates the presence of ion-suppressing components.[2]
-
Implement a Lipid Removal Strategy: If ion suppression is confirmed, select an appropriate lipid removal technique based on your analyte's properties and the sample matrix. The most common and effective methods are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and advanced Protein Precipitation (PPT) techniques.[5]
-
Optimize Chromatography: If sample preparation changes are not feasible, try to chromatographically separate your analyte from the bulk of the phospholipids. This can be achieved by modifying the gradient profile, changing the stationary phase, or using a different organic modifier.[1]
-
Issue 2: Inconsistent Analyte Recovery After Sample Preparation
-
Symptom: You observe variable and lower-than-expected recovery of your analyte after implementing a lipid removal technique.
-
Cause: The chosen sample preparation method may not be optimal for your analyte's physicochemical properties, leading to its loss during the extraction process. For example, a highly hydrophobic analyte might be retained along with lipids on certain SPE sorbents.[6]
-
Troubleshooting Steps:
-
Method Validation: It is crucial to validate your sample preparation method for your specific analyte. This includes assessing recovery, matrix effects, and process efficiency.[7]
-
Evaluate Different Techniques: Compare the recovery of your analyte using different lipid removal methods. For instance, if you are using LLE, try different organic solvents. If using SPE, test different sorbent chemistries (e.g., reversed-phase, ion-exchange, or mixed-mode).[8][9]
-
Optimize Elution/Extraction Solvents: In SPE, ensure your wash steps are strong enough to remove lipids without eluting your analyte, and that your elution solvent is strong enough to fully recover your analyte. In LLE, the choice of extraction solvent is critical and should be optimized based on the polarity of your analyte.[10]
-
Issue 3: Rapid Column Deterioration and System Contamination
-
Symptom: You notice a rapid decrease in column performance, characterized by peak broadening, tailing, or splitting, and an increase in backpressure. You may also observe a need for more frequent ion source cleaning.[4]
-
Cause: Inadequate removal of lipids from your samples leads to their accumulation on the analytical column and in the MS source.[3] This buildup can irreversibly damage the column and lead to persistent contamination of the mass spectrometer.[3]
-
Troubleshooting Steps:
-
Implement More Stringent Lipid Removal: If you are currently using a simple protein precipitation method, consider switching to a more effective technique like SPE or a specialized phospholipid removal plate.[6][11] These methods are designed to provide cleaner extracts.[5]
-
Use a Guard Column: A guard column installed before the analytical column can help trap strongly retained lipids and other matrix components, extending the life of your more expensive analytical column.
-
Regular System Cleaning: Implement a regular maintenance schedule for cleaning the ion source to prevent the buildup of contaminants.[4]
-
Frequently Asked Questions (FAQs)
Q1: Why are phospholipids the primary concern for lipid interference?
A1: Phospholipids are amphipathic molecules with a polar head group and nonpolar fatty acid tails.[9] In reversed-phase chromatography, they tend to elute in the middle of the gradient, a region where many small molecule drugs and metabolites also elute.[2] Their high concentration in biological fluids like plasma (~1 mg/mL) and their tendency to form micelles can significantly impact the ionization of co-eluting analytes.
Q2: What are the main techniques for removing endogenous lipids?
A2: The three primary techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[5]
-
Protein Precipitation (PPT): This is the simplest method, involving the addition of an organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.[11] While effective for protein removal, it is generally poor at removing lipids.[2] However, there are enhanced PPT methods that incorporate lipid-adsorbing materials.[3][11]
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases (typically aqueous and organic).[12] By choosing an appropriate organic solvent, lipids can be selectively partitioned away from more polar analytes.[13]
-
Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively retain the analyte of interest while allowing lipids and other interferences to be washed away, or vice versa.[12] SPE offers a high degree of selectivity and can provide very clean extracts.[5] There are various SPE sorbents available, including those specifically designed for phospholipid removal.[6][8]
Q3: How do I choose the best lipid removal technique for my application?
A3: The choice depends on several factors, including the physicochemical properties of your analyte (polarity, pKa), the nature of the sample matrix, the required level of cleanliness, and throughput needs.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Protein Precipitation (PPT) | Protein denaturation and precipitation by an organic solvent.[11] | Simple, fast, low cost.[11] | Inefficient lipid removal, high potential for ion suppression.[2][5] | High-throughput screening where some matrix effects can be tolerated. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte and lipids between two immiscible liquids.[12] | Better cleanup than PPT, can be selective.[14] | Can be labor-intensive, may require solvent evaporation and reconstitution, potential for emulsions. | Analytes with good solubility in a water-immiscible organic solvent. |
| Solid-Phase Extraction (SPE) | Selective retention of analyte or interferences on a solid sorbent.[12] | Provides the cleanest extracts, highly selective, significant reduction in ion suppression.[5] | Can be more time-consuming and expensive, requires method development.[6] | Low-level quantification, methods requiring high sensitivity and accuracy. |
| Supported Liquid Extraction (SLE) | A variation of LLE where the aqueous sample is coated on an inert solid support. | Easier to automate than LLE, avoids emulsion formation.[15] | Solvent selection is critical. | High-throughput applications requiring the selectivity of LLE. |
| Phospholipid Removal Plates/Cartridges | Specialized SPE sorbents or filtration media that specifically target and remove phospholipids.[6][11] | High efficiency for phospholipid removal, simple workflow.[6] | May not remove other classes of lipids or matrix components. | Applications where phospholipids are the primary source of interference. |
Q4: Can I combine different lipid removal techniques?
A4: Yes, a multi-step approach can be very effective for complex matrices. For example, you could perform a protein precipitation followed by a phospholipid removal SPE step.[6] This can provide a very clean sample for analysis.
Experimental Protocols
Protocol 1: Basic Protein Precipitation (PPT)
-
To 100 µL of plasma or serum, add 300 µL of cold acetonitrile (ACN).[11]
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for a Moderately Polar Analyte
-
To 100 µL of plasma, add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 1 minute to facilitate extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer (containing lipids and nonpolar compounds) to a waste container.
-
Repeat the extraction of the aqueous layer with another 500 µL of MTBE to ensure complete removal of lipids.
-
The remaining aqueous layer contains the more polar analyte.
Note: The choice of solvent and the number of extractions should be optimized for your specific analyte.
Protocol 3: Solid-Phase Extraction (SPE) for Phospholipid Removal
This protocol is a general guideline for using a phospholipid removal SPE plate. Always refer to the manufacturer's specific instructions.
-
Protein Precipitation: Precipitate proteins as described in the PPT protocol (Protocol 1).
-
Load: Directly load the supernatant from the protein precipitation step onto the phospholipid removal plate.
-
Elute: Apply a gentle vacuum or positive pressure to draw the sample through the sorbent. The phospholipids are retained on the sorbent, while the analyte of interest passes through into the collection plate.[6]
-
Analyze: The collected eluate is ready for direct injection or can be evaporated and reconstituted in a suitable solvent.
Visualizations
Caption: Workflow for mitigating lipid interference in LC-MS.
Sources
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Protein Precipitation - Biomics Inc. [biomicsinc.com]
- 4. zefsci.com [zefsci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. Bio-MS community | Basics: Removing lipids and detergents from peptide samples [sites.manchester.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. agilent.com [agilent.com]
- 12. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 13. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of three different lipid removal cleanup techniques prior to the analysis of sulfonamide drug residues in porcine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing 3-Hydroxy Fatty Acid (3-OHFA) Detection Sensitivity
Welcome to the technical support center for the analysis of 3-hydroxy fatty acids (3-OHFAs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and significantly improve the sensitivity and reliability of your 3-OHFA detection methods.
The Challenge of Detecting 3-Hydroxy Fatty Acids
3-Hydroxy fatty acids are crucial intermediates in mitochondrial fatty acid β-oxidation.[1] Accurate and sensitive measurement of these molecules in biological matrices is vital for diagnosing inborn errors of metabolism, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, and for research in related metabolic pathways.[1][2] However, their analysis is often hampered by low abundance, structural similarity to other fatty acids, and poor ionization efficiency, making sensitive detection a significant analytical hurdle.[3] This guide provides strategies to address these challenges head-on.
Troubleshooting Guide: A Problem-Solution Approach
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Signal Intensity for 3-OHFAs
Question: I am not seeing a discernible peak for my target 3-OHFA, or the signal-to-noise ratio is very low. What are the likely causes and how can I fix this?
Answer: Low signal intensity is a common and frustrating problem in 3-OHFA analysis. The root cause can often be traced back to one or more of the following areas: sample preparation, derivatization efficiency, or mass spectrometry settings.
Troubleshooting Steps:
-
Evaluate Your Sample Preparation: Biological matrices like plasma, serum, or tissue are complex and can contain numerous interfering substances that suppress the ionization of your target analytes (a phenomenon known as the matrix effect).[4]
-
Ineffective Extraction: Are you confident your extraction method is efficiently isolating the 3-OHFAs from the bulk of the matrix? For complex samples, a simple protein precipitation may not be sufficient. Consider implementing a more robust sample cleanup technique like Solid-Phase Extraction (SPE).[5]
-
Analyte Degradation: 3-OHFAs, particularly thioesters like 3-hydroxyacyl-CoAs, can be unstable in aqueous solutions.[6] Ensure your samples are processed promptly and stored at appropriate low temperatures to minimize degradation.
-
-
Optimize Your Derivatization Strategy: Due to their inherent chemical properties, 3-OHFAs often exhibit poor ionization efficiency, especially in mass spectrometry.[7] Chemical derivatization is a critical step to enhance their detectability.
-
Incomplete Reaction: Your derivatization reaction may be incomplete. Review the reaction conditions, including temperature, time, and reagent concentrations. For silylation in GC-MS, ensure your sample is completely dry, as moisture can quench the reaction.
-
Choice of Reagent: The choice of derivatization reagent is paramount.
-
For GC-MS: Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) are commonly used to create volatile derivatives.[8][9]
-
For LC-MS: The goal is to introduce a readily ionizable moiety. This can significantly boost the signal in electrospray ionization (ESI).[10][11] Reagents that introduce a permanent positive charge can lead to substantial sensitivity gains in positive ion mode.[12]
-
-
-
Refine Your Mass Spectrometry Parameters:
-
Ionization Mode: For LC-MS analysis of long-chain acyl-CoAs, positive electrospray ionization (ESI) mode often provides significantly higher sensitivity compared to the negative mode.[6] This is because the positive ion mode efficiently generates the protonated molecular ion [M+H]⁺.[6]
-
Source Conditions: Optimize the ESI source parameters, such as capillary voltage, gas flow rates, and temperature, to maximize the signal for your specific 3-OHFA derivatives.
-
Collision Energy (for MS/MS): If you are using tandem mass spectrometry (MS/MS), optimize the collision energy for each specific 3-OHFA to ensure efficient fragmentation and production of characteristic product ions.
-
Issue 2: Poor Chromatographic Peak Shape
Question: My 3-OHFA peaks are broad, tailing, or splitting. How can I improve the chromatography?
Answer: Poor peak shape can negatively impact both sensitivity and the accuracy of quantification. This is often related to the chromatographic conditions or interactions between the analyte and the analytical column.
Troubleshooting Steps:
-
Column Choice and Mobile Phase (for LC-MS):
-
Column Chemistry: A C8 or C18 reversed-phase column is generally effective for separating 3-OHFAs.[6]
-
Mobile Phase pH: The pH of the mobile phase can significantly influence the peak shape of acidic analytes like 3-OHFAs. Experiment with different pH values to find the optimal condition for your specific analytes.
-
Mobile Phase Additives: The addition of volatile buffers like ammonium formate or ammonium acetate to the mobile phase can improve peak shape and ionization efficiency.[6]
-
-
Injection and Solvent Effects:
-
Injection Volume: Injecting a large volume of a solvent that is much stronger than the initial mobile phase can cause peak distortion. If possible, dissolve your final extract in a solvent that is compatible with or weaker than the initial mobile phase.
-
Analyte Overload: Injecting too much analyte can lead to fronting or tailing peaks. Try diluting your sample to see if the peak shape improves.
-
-
System Cleanliness:
-
Column Contamination: Contaminants from previous injections can build up on the column and affect peak shape. Implement a regular column washing procedure.
-
Guard Column: Using a guard column can help protect your analytical column from contaminants and extend its lifetime.
-
Issue 3: High Background Noise and Interferences
Question: I am observing a high baseline and numerous interfering peaks in my chromatogram, which makes it difficult to detect my low-level 3-OHFAs. What can I do to clean up my analysis?
Answer: High background noise and interferences are often a direct result of the complexity of the biological matrix.[13] A multi-pronged approach focusing on sample cleanup and selective detection is necessary.
Troubleshooting Steps:
-
Enhance Your Sample Cleanup:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing matrix components that can cause background noise and ion suppression.[5] Different SPE sorbents (e.g., reversed-phase, ion-exchange) can be used depending on the properties of your 3-OHFA and the nature of the interferences.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective for partitioning your analytes of interest away from interfering substances.[14]
-
-
Optimize Your Chromatographic Separation:
-
Gradient Elution (for LC-MS): A well-optimized gradient elution can help to separate your target 3-OHFAs from co-eluting matrix components.
-
High-Resolution Mass Spectrometry (HRMS): If available, using a high-resolution mass spectrometer can help to distinguish your analyte signal from background ions with the same nominal mass.
-
-
Utilize Selective Detection (MS/MS):
-
Multiple Reaction Monitoring (MRM): For triple quadrupole mass spectrometers, MRM is a highly selective and sensitive detection mode.[15] By monitoring a specific precursor-to-product ion transition, you can significantly reduce background noise and enhance the signal-to-noise ratio for your target 3-OHFA.
-
Frequently Asked Questions (FAQs)
Q1: Which is better for 3-OHFA analysis: GC-MS or LC-MS?
A1: Both GC-MS and LC-MS are powerful techniques for 3-OHFA analysis, and the best choice depends on your specific needs.
-
GC-MS: This is a well-established and robust technique, particularly for the analysis of total 3-OHFA content after hydrolysis and derivatization (e.g., silylation).[1][8] It offers excellent chromatographic resolution and is highly sensitive.
-
LC-MS/MS: This technique is often preferred for the analysis of intact 3-OHFAs and their esters without the need for hydrolysis. It can also be more amenable to high-throughput analysis.[15] The development of effective derivatization strategies has significantly improved the sensitivity of LC-MS for these compounds.[16]
Q2: How important are stable isotope-labeled internal standards?
A2: The use of stable isotope-labeled internal standards is highly recommended and is considered the gold standard for accurate quantification of 3-OHFAs in complex matrices.[1][2][17] These internal standards have nearly identical chemical and physical properties to the native analytes, so they co-elute and experience similar ionization effects. This allows for correction of variations in sample extraction, derivatization, and instrument response, leading to more precise and accurate results.
Q3: Can I analyze both free and total 3-OHFAs from the same sample?
A3: Yes, it is possible to determine both free and total 3-OHFA concentrations. A common approach involves splitting the sample into two aliquots.[8] One aliquot is analyzed directly to measure the free 3-OHFAs. The other aliquot is subjected to alkaline hydrolysis to release the esterified 3-OHFAs, and then the total 3-OHFA content is measured.[8]
Q4: What are some common derivatization reagents for enhancing LC-MS sensitivity of 3-OHFAs?
A4: Several derivatization reagents have been developed to improve the LC-MS detection of fatty acids by introducing a readily ionizable group. Some examples include:
-
Reagents for introducing a positive charge: These reagents often contain a quaternary amine group, which leads to excellent sensitivity in positive ion ESI mode.[12]
-
Hydrazine-based reagents: These can react with the carboxylic acid group under mild conditions.[16]
-
Aniline derivatives: Both 12C- and 13C-aniline can be used for accurate quantification based on isotope dilution.[16]
The choice of reagent will depend on the specific 3-OHFA, the matrix, and the desired sensitivity.
Detailed Protocols and Workflows
Protocol 1: Solid-Phase Extraction (SPE) for 3-OHFA Cleanup from Plasma
This protocol provides a general framework for SPE cleanup. Optimization may be required for specific applications.
-
Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) with 1-2 mL of methanol, followed by 1-2 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Acidify the plasma sample (e.g., with HCl) and load it onto the conditioned SPE cartridge.[8]
-
Washing: Wash the cartridge with a non-eluting solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.
-
Elution: Elute the 3-OHFAs with an appropriate organic solvent (e.g., ethyl acetate or methanol).[8]
-
Drying: Dry the eluate under a gentle stream of nitrogen. The sample is now ready for derivatization.
Protocol 2: Silylation Derivatization for GC-MS Analysis
-
Ensure the dried extract from the SPE step is completely free of moisture.
-
Add 100 µL of a silylation reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[8]
-
Seal the vial and heat at 60-80°C for 30-60 minutes.[8]
-
Cool the sample to room temperature before injecting it into the GC-MS.
Workflow Visualization
The following diagrams illustrate the general workflows for 3-OHFA analysis.
Caption: Principle of derivatization for enhanced detection.
Quantitative Data Summary
| Parameter | Typical Range/Value | Reference |
| Linearity of Assay | 0.2 to 50 µmol/L | [2] |
| Coefficient of Variation (CV) | 1.0–13.3% | [8] |
| LC-MS Derivatization Sensitivity Gain | Up to 2500-fold | [12] |
References
-
Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. LIPID MAPS. [Link]
-
Strategy for Global Profiling and Identification of 2- and 3-Hydroxy Fatty Acids in Plasma by UPLC–MS/MS. ACS Publications. [Link]
-
Analysis of 3‐hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: Preparation of stable isotope standards. PMC - NIH. [Link]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. PMC - NIH. [Link]
-
3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. PubMed. [Link]
-
Improved stable isotope dilution-gas chromatography-mass spectrometry method for serum or plasma free 3-hydroxy-fatty acids and its utility for the study of disorders of mitochondrial fatty acid beta-oxidation. PubMed. [Link]
-
Strategy for Global Profiling and Identification of 2- and 3-Hydroxy Fatty Acids in Plasma by UPLC-MS/MS | Request PDF. ResearchGate. [Link]
-
A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry. ResearchGate. [Link]
-
An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells. PMC - NIH. [Link]
-
Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding. PubMed. [Link]
-
A UPLC/MS/MS method for comprehensive profiling and quantification of fatty acid esters of hydroxy fatty acids in white adipose tissue. PubMed. [Link]
-
A new strategy for ionization enhancement by derivatization for mass spectrometry. National Library of Medicine. [Link]
-
Addition of Quantitative 3-Hydroxy-Octadecanoic Acid to the Stable Isotope Gas Chromatography-Mass Spectrometry Method for Measuring 3-Hydroxy Fatty Acids. ResearchGate. [Link]
-
A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. NIH. [Link]
-
Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. PMC - NIH. [Link]
-
Troubleshooting Tool For Low Sensitivity. Scribd. [Link]
-
A Step-By-Step Guide to Developing a Sample Preparation Method. XRF Scientific. [Link]
-
MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. U.S. Environmental Protection Agency. [Link]
-
LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. [Link]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. MDPI. [Link]
-
The use of chemical derivatization to enhance liquid chromatography/tandem mass spectrometric determination of 1-hydroxypyrene, a biomarker for polycyclic aromatic hydrocarbons in human urine. PubMed. [Link]
-
Update on solid-phase extraction for the analysis of lipid classes and related compounds. ResearchGate. [Link]
-
Agilent ICP-MS Interactive Troubleshooting tool for Low sensitivity. 1.1 aaaaa. [Link]
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Common challenges in bioanalytical method development. Simbec-Orion. [Link]
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Recent developments in methods for analysis of perfluorinated persistent pollutants. SpringerLink. [Link]
-
Sensitivity Enhancement for Separation-Based Analytical Techniques Utilizing Solid-Phase Enrichment Approaches and Analyte Derivatization for Trace Analysis in Various Matrices. MDPI. [Link]
-
A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk. MDPI. [Link]
-
Modern analytical methods for the detection of food fraud and adulteration by food category. Wiley Online Library. [Link]
-
A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC - NIH. [Link]
-
Solid-Phase Extraction. Chemistry LibreTexts. [Link]
-
Solid-Phase Extraction (SPE) Method Development. Waters Corporation. [Link]
-
Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. MDPI. [Link]
-
Current developments of bioanalytical sample preparation techniques in pharmaceuticals. ScienceDirect. [Link]
-
Challenges encountered in the analysis of phthalate esters in foodstuffs and other biological matrices. PubMed. [Link]
-
Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]
-
Recent advances in analytical techniques for high throughput experimentation. Wiley Online Library. [Link]
-
Problems with analysis of biological matrices. Slideshare. [Link]
-
Overcoming the limitations of current analytical methods. Haley Aldrich. [Link]
-
Chemical Derivatization for Enhancing Sensitivity During LC/ESI-MS/MS Quantification of Steroids in Biological Samples: A Review. PubMed. [Link]
-
Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. PMC - NIH. [Link]
Sources
- 1. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved stable isotope dilution-gas chromatography-mass spectrometry method for serum or plasma free 3-hydroxy-fatty acids and its utility for the study of disorders of mitochondrial fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Bioactivity of (S)- and (R)-Methyl 3-hydroxytetradecanoate Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chirality in 3-Hydroxy Fatty Acid Esters
Methyl 3-hydroxytetradecanoate is a 15-carbon fatty acid methyl ester with a hydroxyl group at the third carbon position. This hydroxyl group introduces a chiral center, resulting in two stereoisomers: (S)-Methyl 3-hydroxytetradecanoate and (R)-Methyl 3-hydroxytetradecanoate. In the realm of bioactive lipids, stereochemistry is a critical determinant of biological function, dictating how a molecule interacts with stereospecific enzymes, receptors, and other cellular machinery. The subtle difference in the spatial arrangement of the hydroxyl group in these enantiomers is predicted to lead to distinct and significant variations in their bioactivity.
Core Bioactivity Comparison: A Tale of Two Enantiomers
Based on current research into 3-hydroxy fatty acids and their derivatives, a clear divergence in the biological roles of the (S) and (R) enantiomers of Methyl 3-hydroxytetradecanoate can be anticipated. The (R)-enantiomer is predominantly associated with intercellular signaling, particularly in microbial communication, while the (S)-enantiomer is a recognized intermediate in fundamental metabolic pathways.
| Bioactivity Category | This compound (Predicted) | (R)-Methyl 3-hydroxytetradecanoate (Evidence-Based) |
| Primary Role | Intracellular Metabolism | Intercellular Signaling (Quorum Sensing) |
| Key Biological Process | Fatty Acid β-oxidation | Bacterial Virulence Regulation |
| Interaction with Enzymes | Substrate for 3-hydroxyacyl-CoA dehydrogenases | Precursor for signaling molecule synthesis |
| Immune System Interaction | Likely limited direct signaling role | Potential immunomodulatory activity (as free acid) |
(R)-Methyl 3-hydroxytetradecanoate: A Key Player in Bacterial Communication
The most well-documented bioactivity of the (R)-enantiomer is its role as a quorum-sensing molecule in the plant pathogenic bacterium Ralstonia solanacearum.[1] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. In R. solanacearum, (R)-Methyl 3-hydroxymyristate (an alternative name for the compound) acts as a diffusible signal that regulates the production of virulence factors.[1]
This stereospecificity is crucial, as the bacterial receptors and enzymes involved in the quorum-sensing cascade are tailored to recognize the (R)-configuration. While direct studies on the (S)-enantiomer in this system are lacking, it is highly probable that it would exhibit significantly lower or no activity as a quorum-sensing signal due to steric hindrance at the receptor binding site.
Furthermore, the free acid form, (R)-3-hydroxytetradecanoic acid, has been implicated in inflammatory pathways independent of lipopolysaccharide (LPS). It is suggested to interact with Toll-like receptors (TLRs) and activate NF-kB signaling, leading to the secretion of pro-inflammatory cytokines.[2] This suggests a potential role for (R)-Methyl 3-hydroxytetradecanoate in modulating host immune responses, likely following hydrolysis to the free acid.
This compound: An Intermediate in Cellular Metabolism
In contrast to the signaling role of its (R)-counterpart, the (S)-enantiomer is a known intermediate in the mitochondrial fatty acid β-oxidation pathway.[2] This fundamental metabolic process is responsible for breaking down fatty acids to produce energy. Specifically, (S)-3-hydroxyacyl-CoA dehydrogenase, a key enzyme in this pathway, recognizes and acts upon the (S)-stereoisomer of 3-hydroxyacyl-CoA derivatives.[3]
The stereospecificity of 3-hydroxyacyl-CoA dehydrogenases is well-established, with distinct enzymes responsible for the metabolism of L- (S) and D- (R) hydroxyacyl-CoAs.[4] This enzymatic specificity strongly suggests that this compound, upon conversion to its CoA thioester, would be readily metabolized through β-oxidation, while the (R)-enantiomer would not be a substrate for this primary metabolic pathway.
dot
Figure 1: Predicted divergent pathways for (S)- and (R)-Methyl 3-hydroxytetradecanoate.
Stereochemistry and Immune Recognition: Insights from Lipid A
The importance of the 3-hydroxy fatty acid stereochemistry is further underscored by studies on lipid A, the bioactive component of LPS from Gram-negative bacteria. The amide-linked D-3-hydroxytetradecanoic acid, which corresponds to the (R)-configuration, is a characteristic and critical component for the endotoxic and antitumor activities of lipid A.[5] In comparative studies of synthetic lipid A analogs, the derivative containing the D-3-hydroxytetradecanoyl group (R-configuration) exhibited significantly higher biological activity than its L-counterpart (S-configuration).[5] This provides strong evidence that immune receptors, such as the TLR4/MD-2 complex, have a stringent stereochemical requirement for recognizing 3-hydroxy fatty acids.
Experimental Protocols
To empirically validate the predicted differential bioactivities of (S)- and (R)-Methyl 3-hydroxytetradecanoate, the following experimental protocols are recommended:
Quorum Sensing Activity Assay
This assay will determine the ability of each enantiomer to induce a quorum sensing response in a reporter strain of Ralstonia solanacearum.
Methodology:
-
Bacterial Strain: Utilize a Ralstonia solanacearum reporter strain carrying a plasmid with a promoter responsive to the native quorum-sensing signal, fused to a reporter gene (e.g., lacZ for colorimetric assay or gfp for fluorescence).
-
Treatment: Culture the reporter strain in a suitable medium to a low cell density. Aliquot the culture into a 96-well plate. Add varying concentrations of this compound, (R)-Methyl 3-hydroxytetradecanoate, a vehicle control (e.g., ethanol or DMSO), and a positive control (synthetic (R)-Methyl 3-hydroxytetradecanoate if available, or a culture supernatant from a wild-type R. solanacearum strain).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 28°C with shaking) for a defined period to allow for gene expression.
-
Reporter Gene Measurement:
-
For lacZ: Add a substrate such as ONPG (o-nitrophenyl-β-D-galactopyranoside) and measure the absorbance at 420 nm to quantify β-galactosidase activity.
-
For gfp: Measure fluorescence using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis: Plot the reporter gene activity against the concentration of each enantiomer to determine the EC50 (half-maximal effective concentration) for quorum sensing activation.
dot
Figure 2: Workflow for the Quorum Sensing Activity Assay.
In Vitro Immune Cell Stimulation Assay
This assay will assess the potential of each enantiomer to induce an inflammatory response in mammalian immune cells, such as macrophages.
Methodology:
-
Cell Line: Use a murine or human macrophage cell line (e.g., RAW 264.7 or THP-1).
-
Cell Culture and Plating: Culture the cells in appropriate media and seed them into 96-well plates. For THP-1 cells, differentiate them into macrophages using PMA (phorbol 12-myristate 13-acetate) prior to the experiment.
-
Treatment: Treat the cells with various concentrations of this compound, (R)-Methyl 3-hydroxytetradecanoate, a vehicle control, and a positive control (e.g., LPS).
-
Incubation: Incubate the cells for a suitable period (e.g., 24 hours) to allow for cytokine production.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentrations against the concentrations of each enantiomer to evaluate their pro-inflammatory potential.
Conclusion and Future Directions
The available evidence strongly suggests that (S)- and (R)-Methyl 3-hydroxytetradecanoate possess distinct and non-overlapping primary bioactivities. The (R)-enantiomer is a key signaling molecule in bacterial communication and may play a role in host-pathogen interactions, while the (S)-enantiomer is an intermediate in a fundamental metabolic pathway.
For drug development professionals, this stereochemical divergence has significant implications. For instance, targeting the quorum-sensing system of pathogenic bacteria could involve the development of antagonists for the receptor of (R)-Methyl 3-hydroxytetradecanoate. Conversely, understanding the metabolic fate of the (S)-enantiomer is crucial for assessing the pharmacokinetic and pharmacodynamic properties of any therapeutic agent based on a 3-hydroxytetradecanoate scaffold.
Further research is warranted to directly compare the bioactivities of these two enantiomers in various biological systems. Such studies will not only provide a more complete understanding of their individual roles but also open up new avenues for the development of stereospecific therapeutic interventions.
References
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National Center for Biotechnology Information. (n.d.). A (S)-3-Hydroxybutyrate Dehydrogenase Belonging to the 3-Hydroxyacyl-CoA Dehydrogenase Family Facilitates Hydroxyacid Degradation in Anaerobic Bacteria. PubMed Central. Retrieved from [Link]
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Kiso, M., Nishiguchi, H., Hasegawa, A., Okumura, H., & Azuma, I. (n.d.). Biological Activities of Fundamental, Carbohydrate Skeleton of Lipid A Containing Amide-linked 3-Hydroxytetradecanoic Acid. J-STAGE. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Further characterization of the peroxisomal 3-hydroxyacyl-CoA dehydrogenases from rat liver. Relationship between the different dehydrogenases and evidence that fatty acids and the C27 bile acids di- and tri-hydroxycoprostanic acids are metabolized by separate multifunctional proteins. PubMed. Retrieved from [Link]
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Kai, K., Ohnishi, H., Shimatani, M., et al. (2015). Methyl 3-Hydroxymyristate, a Diffusible Signal Mediating phc Quorum Sensing in Ralstonia solanacearum. PubMed. Retrieved from [Link]
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Introduction: The Analytical Challenge of Hydroxylated Fatty Acids
An In-Depth Guide to the Derivatization of Hydroxylated Fatty Acids for Mass Spectrometry Analysis
Hydroxylated fatty acids (HFAs) are a diverse class of lipid mediators involved in a myriad of physiological and pathological processes, including inflammation, immune response, and metabolic regulation. Accurate and sensitive quantification of these molecules in complex biological matrices is paramount for advancing our understanding of their roles in health and disease. However, their inherent physicochemical properties—namely high polarity, low volatility, and thermal instability—present significant analytical hurdles, particularly for gas chromatography-mass spectrometry (GC-MS).[1][2] While liquid chromatography-mass spectrometry (LC-MS) can often analyze these compounds directly, derivatization is frequently employed to enhance ionization efficiency, improve chromatographic separation, and achieve the low limits of detection required for biological research.[3][4][5]
This guide provides a comprehensive comparison of the most effective derivatization strategies for HFAs. We will delve into the underlying chemical principles, provide field-proven experimental protocols, and offer a critical evaluation of each method's strengths and weaknesses to empower researchers to make informed decisions for their specific analytical goals.
I. Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization is not optional; it is a prerequisite. The high temperatures of the GC inlet and column would degrade underivatized HFAs. A robust derivatization strategy for HFAs in GC-MS is typically a two-step process: first, an esterification of the carboxylic acid group, followed by the silylation of the hydroxyl group(s).[6]
Method 1: Two-Step Esterification and Silylation
This is the most common and reliable approach for preparing HFAs for GC-MS analysis. The two-step process ensures that both polar functional groups are rendered non-polar and volatile.
Step 1: Esterification to Fatty Acid Methyl Esters (FAMEs)
-
The Causality Behind Esterification: The primary goal of this step is to neutralize the highly polar carboxylic acid functional group.[7] By converting it to a methyl ester, we significantly reduce the molecule's boiling point and prevent intermolecular hydrogen bonding, which would otherwise lead to poor chromatographic peak shape and adsorption onto active sites within the GC system.[2][7]
-
Reagent Selection: Boron trifluoride (BF₃) in methanol is a widely used and effective reagent for the simultaneous esterification of free fatty acids and transesterification of esterified fatty acids.[8] While other reagents like methanolic HCl or H₂SO₄ are also used, BF₃-methanol often provides rapid and complete reactions.[9]
Step 2: Silylation of Hydroxyl Groups
-
The Causality Behind Silylation: After esterification, the hydroxyl group remains as a polar site on the fatty acid backbone. This "active hydrogen" can still engage in hydrogen bonding, leading to peak tailing and reduced sensitivity. Silylation replaces this active hydrogen with a non-polar trimethylsilyl (TMS) group, creating a TMS ether.[10] This modification increases the molecule's volatility and thermal stability, making it ideal for GC analysis.[6] The resulting derivatives also produce characteristic fragmentation patterns in electron ionization (EI)-MS, which can be invaluable for structural elucidation.[11]
-
Reagent Selection: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often fortified with 1% trimethylchlorosilane (TMCS) as a catalyst, is the gold standard for silylating hydroxyl groups.[6][11][12] It is highly reactive and its byproducts are volatile, preventing interference in the chromatogram. For applications requiring enhanced derivative stability or unique mass spectral fragments, tert-butyldimethylsilyl (tBDMS) reagents can be used, which form more stable tBDMS ethers and yield prominent [M-57]⁺ ions, aiding in molecular weight determination.[13]
Experimental Protocol: Two-Step FAME-TMS Derivatization
A. Esterification with Boron Trifluoride-Methanol
-
Sample Preparation: Start with an extracted and dried lipid sample (typically 50-500 µg) in a glass reaction vial with a PTFE-lined cap.
-
Reagent Addition: Add 1 mL of 14% Boron Trifluoride (BF₃) in methanol to the dried sample.
-
Reaction: Tightly cap the vial and heat at 100°C for 30 minutes in a heating block or oven.
-
Extraction: After cooling to room temperature, add 1 mL of water and 2 mL of hexane. Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Sample Collection: Centrifuge briefly to separate the phases and carefully transfer the upper hexane layer to a clean vial.
-
Drying: Evaporate the hexane to complete dryness under a gentle stream of nitrogen. The sample is now ready for silylation.
B. Silylation with BSTFA + 1% TMCS
-
Reagent Addition: To the dried FAME sample, add 50 µL of pyridine (or acetonitrile) and 50 µL of BSTFA (with 1% TMCS).[11]
-
Reaction: Tightly cap the vial and heat at 70°C for 45 minutes.[6]
-
Analysis: After cooling to room temperature, the sample containing the TMS-derivatized FAMEs can be directly injected into the GC-MS.
Workflow for Two-Step GC-MS Derivatization
Caption: Workflow for FAME-TMS derivatization for GC-MS.
II. Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS)
While many HFAs can be analyzed directly by LC-MS in negative ion mode, derivatization can be a powerful tool to overcome challenges like low ionization efficiency or to enable analysis in positive ion mode, which can offer greater sensitivity and specificity for certain analytes or instrument platforms.[4][14]
Method 2: Pentafluorobenzyl Bromide (PFBBr) for Enhanced Sensitivity
-
The Causality Behind PFBBr Derivatization: This method targets the carboxylic acid group to form a pentafluorobenzyl (PFB) ester. The highly electronegative fluorine atoms on the PFB group make the derivative an excellent electron capturer.[15] This property dramatically enhances the signal in negative ion mode mass spectrometry, especially when using an electron capture atmospheric pressure chemical ionization (ecAPCI) source, leading to exceptionally low detection limits.[16][17] This makes it ideal for quantifying trace-level HFAs in biological samples.[18]
Experimental Protocol: PFBBr Derivatization
-
Sample Preparation: Start with the dried lipid extract in a 2 mL glass vial.
-
Reagent Preparation: Prepare a solution of 10% N,N-Diisopropylethylamine (DIPEA) in acetonitrile (catalyst) and a solution of 10% PFBBr in acetonitrile (reagent).
-
Reaction: Add 100 µL of the PFBBr solution and 20 µL of the DIPEA solution to the dried sample.
-
Incubation: Cap the vial and heat at 45°C for 60 minutes.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the derivatized sample in a suitable mobile phase (e.g., Methanol/Water) for LC-MS analysis.
Workflow for PFBBr Derivatization
Caption: Workflow for PFBBr derivatization for LC-MS.
Method 3: Charge-Reversal Derivatization with AMPP
-
The Causality Behind Charge-Reversal: Typically, fatty acids are analyzed in negative ion mode by deprotonating the carboxylic acid. However, this can be inefficient, and the negative ion chromatogram is often crowded with interfering species. Charge-reversal (or charge-switch) derivatization uses a reagent like N-(4-aminomethylphenyl)pyridinium (AMPP) to convert the anionic carboxylate into a stable, permanently cationic pyridinium derivative.[16][19] This allows for highly sensitive and selective analysis in positive ion mode ESI-MS, moving the analyte signal away from the complex background noise often seen in negative mode.[4][14]
Experimental Protocol: AMPP Derivatization
-
Sample Preparation: Start with the dried lipid extract in a 2 mL glass vial.
-
Reagent Addition: Add 25 µL of 45 mM AMPP solution and 25 µL of 20 mM 1-hydroxybenzotriazole (HOBt) as a coupling agent.[17]
-
Incubation: Cap the vial and heat at 40-60°C for 40-60 minutes.[17]
-
Analysis: After cooling, the sample can be diluted with the initial mobile phase and directly injected for LC-MS analysis in positive ion mode.
Workflow for AMPP Charge-Reversal Derivatization
Caption: Workflow for AMPP derivatization for LC-MS.
IV. Comparative Analysis of Derivatization Methods
The choice of derivatization method is critically dependent on the analytical platform available and the specific research question. The table below provides a comprehensive summary to guide this decision-making process.
| Parameter | FAME-TMS (GC-MS) | PFBBr Ester (LC-MS/GC-MS) | AMPP Amide (LC-MS) |
| Target Group(s) | Carboxyl (-COOH) & Hydroxyl (-OH) | Carboxyl (-COOH) | Carboxyl (-COOH) |
| Analytical Platform | GC-MS | LC-MS, GC-MS | LC-MS |
| Principle | Increases volatility & thermal stability | Enhances electron capture for high sensitivity in negative ion mode[15] | Introduces a permanent positive charge for sensitive positive ion mode detection[4][14] |
| Reaction Conditions | Two steps, requires heating to 70-100°C | Single step, mild heating (45°C) | Single step, mild heating (40-60°C) |
| Derivative Stability | TMS ethers are moisture-sensitive and relatively labile[20] | PFB esters are generally stable | Pyridinium derivatives are very stable |
| Key Advantages | - Comprehensive derivatization of all polar groups- Well-established libraries for EI-MS identification[11] | - Exceptional sensitivity for trace analysis- Versatile for both LC and GC platforms[16][21] | - High sensitivity in positive mode- Moves signal away from negative mode interferences- Generates characteristic fragments[19] |
| Potential Limitations | - Two-step process is more time-consuming- TMS derivatives are sensitive to hydrolysis- Not suitable for LC-MS | - Can have poor limits of detection on some instruments[16][17]- Potential for matrix effects | - May increase matrix effects and reduce precision[16][17]- Does not derivatize the hydroxyl group |
Conclusion and Recommendations
The derivatization of hydroxylated fatty acids is a critical step that transforms challenging analytes into molecules well-suited for sensitive and robust mass spectrometric analysis.
-
For comprehensive profiling and structural characterization , the two-step FAME-TMS derivatization for GC-MS remains the method of choice. Its ability to produce volatile derivatives that are compatible with extensive electron ionization libraries is unparalleled for compound identification.
-
For targeted, ultra-sensitive quantification of trace HFAs , PFBBr derivatization is an outstanding option. The significant enhancement in negative ion mode sensitivity makes it ideal for detecting low-abundance species in complex biological samples, compatible with both LC-MS and GC-MS.
-
When high sensitivity in positive ion mode is desired , or when the negative ion background is particularly complex, charge-reversal derivatization with AMPP for LC-MS provides a powerful alternative. It offers a robust and sensitive method to quantify parent HFAs, leveraging the cleaner background of positive mode analysis.
Ultimately, the selection of an appropriate derivatization strategy must be a deliberate choice, aligning the chemical properties of the derivatives with the capabilities of the analytical instrumentation and the ultimate goals of the research.
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Meckelmann, S. W., et al. (2017). Comparison of derivatization/ionization techniques for liquid chromatography tandem mass spectrometry analysis of oxylipins. Prostaglandins & Other Lipid Mediators, 130, 8-15. [Link]
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Destaillats, F., et al. (2021). Application of analytical derivatizations to the quantitative and qualitative determination of fatty acids. Journal of Chromatography A, 1655, 462506. [Link]
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Wang, Y., et al. (2021). A derivatization strategy for comprehensive identification of 2- and 3-hydroxyl fatty acids by LC-MS. Analytica Chimica Acta, 1183, 338959. [Link]
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ResearchGate. Comparison of derivatization/ionization techniques for liquid chromatography tandem mass spectrometry analysis of oxylipins. Request PDF. [Link]
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Yang, W., et al. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. Journal of the American Oil Chemists' Society, 94(11), 1345-1356. [Link]
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Bansal, R., & Evans, J. E. (1995). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 670(2), 205-212. [Link]
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Wood, R., & Lee, T. (1983). Gas-liquid chromatography-mass spectrometry of hydroxy fatty acids as their methyl esters tert.-butyldimethylsilyl ethers. Journal of Lipid Research, 24(5), 686-692. [Link]
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Carballo-Sánchez, M. T., et al. (2021). Comparison of critical methods developed for fatty acid analysis: A review. Comprehensive Reviews in Food Science and Food Safety, 20(2), 1893-1924. [Link]
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Park, J. Y., & Kim, J. (2010). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. Journal of AOAC International, 93(2), 569-575. [Link]
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Shaik, J. S., et al. (2020). Methods of the Analysis of Oxylipins in Biological Samples. International Journal of Molecular Sciences, 21(21), 8089. [Link]
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Folmes, C. D. L., et al. (2018). Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry. Metabolites, 8(4), 69. [Link]
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Gikas, E., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5717. [Link]
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Wheelan, P., et al. (1995). Analysis of hydroxy fatty acids as pentafluorobenzyl ester, trimethylsilyl ether derivatives by electron ionization gas chromatography/mass spectrometry. Journal of the American Society for Mass Spectrometry, 6(1), 40-51. [Link]
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Christie, W. W. (2020). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. [Link]
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Gikas, E., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5717. [Link]
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Li, Y., et al. (2021). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Foods, 10(11), 2758. [Link]
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Wissdorf, W., et al. (2020). Non-targeted and targeted analysis of oxylipins in combination with charge-switch derivatization by ion mobility high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry, 412(16), 3857-3867. [Link]
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Gikas, E., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5717. [Link]
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ResearchGate. What is the best method for the derivatization of fatty acids to FAMEs for GC analysis?. Q&A. [Link]
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Li, X., et al. (2022). A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples. Analytical Methods, 14(38), 3788-3798. [Link]
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Michigan State University. Protocol MSU_MSMC_010: Extraction of short chain fatty acids (SCFAs) and conversion to pentafluorobenzyl derivatives. MSU RTSF Mass Spectrometry and Metabolomics Core. [Link]
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Phenomenex. Derivatization for Gas Chromatography. Technical Note. [Link]
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Tsikas, D. (2017). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates. Journal of Chromatography B, 1043, 187-201. [Link]
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Validating (S)-Methyl 3-hydroxytetradecanoate as a Novel Biomarker for Metabolic Disorders: A Comparative Guide
This guide provides a comprehensive framework for the validation of (S)-Methyl 3-hydroxytetradecanoate as a potential biomarker for metabolic disorders, particularly Type 2 Diabetes (T2D) and Non-Alcoholic Fatty Liver Disease (NAFLD). We will objectively compare its hypothetical performance benchmarks against established biomarkers and provide detailed experimental protocols to guide researchers through the validation process. This document is intended for researchers, scientists, and drug development professionals seeking to explore and validate novel biomarkers in the field of metabolic disease.
Introduction: The Unmet Need for Novel Metabolic Biomarkers
Metabolic disorders such as T2D and NAFLD represent a significant and growing global health burden. Early and accurate diagnosis is crucial for effective management and prevention of disease progression. While established biomarkers like Hemoglobin A1c (HbA1c) for T2D and the FIB-4 index for liver fibrosis in NAFLD are widely used, they have limitations in terms of sensitivity, specificity, and the ability to reflect the full spectrum of disease pathophysiology.[1][2][3][4] This necessitates the discovery and validation of novel biomarkers that can offer improved diagnostic accuracy, risk stratification, and insights into the underlying molecular mechanisms of metabolic disease.
This compound: A Candidate Biomarker at the Intersection of Metabolism and Inflammation
This compound is the methyl ester of (R)-3-hydroxytetradecanoic acid.[5][6][7] The parent molecule, 3-hydroxytetradecanoic acid, is a fascinating intermediate in fatty acid biosynthesis and a key component of lipopolysaccharides (LPS), which are major constituents of the outer membrane of gram-negative bacteria.[5][8] This unique position at the crossroads of host metabolism and the gut microbiome makes it a compelling candidate for investigation as a biomarker for metabolic disorders.
The rationale for investigating this compound is built on the following hypotheses:
-
Gut Microbiome Dysbiosis: Alterations in the gut microbiome are increasingly implicated in the pathogenesis of metabolic disorders. Changes in the composition and activity of gut bacteria could lead to altered levels of circulating 3-hydroxytetradecanoic acid, a component of bacterial LPS.
-
Metabolic Endotoxemia: Increased intestinal permeability, a common feature in metabolic disease, can lead to the translocation of bacterial LPS into the circulation, a condition known as metabolic endotoxemia. This low-grade chronic inflammation is a key driver of insulin resistance and liver damage.
-
Inflammation and Insulin Resistance: Circulating LPS can trigger inflammatory pathways that interfere with insulin signaling, contributing to the development and progression of T2D and NAFLD.
Therefore, quantifying this compound in circulation could provide a sensitive measure of gut dysbiosis-associated inflammation and its impact on metabolic health.
The Biomarker Validation Workflow: A Phased Approach
The validation of a novel biomarker is a rigorous, multi-step process that can be broadly categorized into analytical validation, clinical validation, and clinical utility assessment. This workflow is guided by principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[9][10][11][12]
Caption: A streamlined workflow for biomarker validation.
Comparative Analysis: Benchmarking Against Established Biomarkers
For this compound to be considered a valuable addition to the clinical armamentarium, its performance must be rigorously compared to existing biomarkers.
Type 2 Diabetes Mellitus: Comparison with HbA1c
Current Standard: HbA1c reflects average blood glucose levels over the preceding 2-3 months and is a cornerstone of T2D diagnosis and management.
Performance of HbA1c:
| Performance Metric | Reported Value | Citations |
| Sensitivity | 24% - 90% | [1][2][3][4][13] |
| Specificity | 79% - 100% | [1][2][3][4][13] |
| AUROC | 0.75 - 0.88 | [13] |
Validation Goals for this compound: To be a competitive biomarker for T2D, this compound should ideally demonstrate:
-
Improved Sensitivity: Particularly in identifying individuals in the early stages of insulin resistance or pre-diabetes, where HbA1c may be less sensitive.
-
Comparable or Higher Specificity: To minimize false-positive results.
-
Mechanistic Insight: Provide information beyond glycemic control, reflecting the underlying inflammatory processes.
Non-Alcoholic Fatty Liver Disease (NAFLD): Comparison with FIB-4 and Cytokeratin-18
Current Standards:
-
FIB-4 Index: A simple, non-invasive scoring system calculated from age, AST, ALT, and platelet count to estimate the degree of liver fibrosis.[14][15][16][17][18]
-
Cytokeratin-18 (CK-18): A marker of hepatocyte apoptosis, which is a key feature of NAFLD progression to non-alcoholic steatohepatitis (NASH).[19][20][21][22][23]
Performance of FIB-4 and CK-18:
| Biomarker | Performance Metric | Reported Value | Citations |
| FIB-4 | AUROC for Advanced Fibrosis | 0.765 - 0.85 | [14][15][16][17][18] |
| Sensitivity for Advanced Fibrosis | 70% - 90% (at low cutoff) | [14][15][16][17][18] | |
| Specificity for Advanced Fibrosis | 80% - 98% (at high cutoff) | [14][15][16][17][18] | |
| Cytokeratin-18 | AUROC for NASH | 0.65 - 0.933 | [19][20][21][22][23] |
| Sensitivity for NASH | 58% - 64% | [19][20][21][22][23] | |
| Specificity for NASH | 68% - 85% | [19][20][21][22][23] |
Validation Goals for this compound: For NAFLD, a valuable biomarker would:
-
Differentiate NASH from simple steatosis: An area where non-invasive tests are urgently needed.
-
Detect early stages of fibrosis: To allow for timely intervention.
-
Reflect gut-liver axis dysfunction: Providing a unique mechanistic insight not captured by current markers.
Experimental Protocols for Validation
The following section provides detailed, step-by-step methodologies for the analytical validation of this compound.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the quantification of fatty acid methyl esters.
Protocol 1: Derivatization of this compound for GC-MS Analysis
-
Sample Preparation:
-
To 200 µL of plasma or serum, add an internal standard (e.g., deuterated 3-hydroxytetradecanoic acid).
-
Perform a lipid extraction using a modified Folch method with a mixture of methanol and dichloromethane (1:2 v/v).
-
Evaporate the organic solvent under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried lipid extract, add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol.
-
Incubate at 60°C for 30 minutes.
-
Add 1 mL of water and 2 mL of hexane, vortex thoroughly, and centrifuge.
-
Collect the upper hexane layer containing the fatty acid methyl esters.
-
-
GC-MS Analysis:
-
Inject 1 µL of the hexane extract onto the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Employ a temperature gradient program to separate the analytes.
-
Set the mass spectrometer to operate in selected ion monitoring (SIM) mode for sensitive and specific detection of the target analyte and internal standard.
-
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of small molecules in complex biological matrices.
Protocol 2: Quantification of this compound by LC-MS/MS
-
Sample Preparation:
-
To 100 µL of plasma or serum, add an internal standard.
-
Perform protein precipitation with 300 µL of ice-cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
-
Derivatization (Optional but recommended for improved sensitivity):
-
Reconstitute the dried extract in a suitable solvent.
-
Derivatize the hydroxyl and carboxyl groups using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to enhance volatility and ionization efficiency.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a reverse-phase LC column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for the analyte and internal standard.
-
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A Researcher's Guide to Navigating Antibody Cross-Reactivity Against 3-Hydroxy Fatty Acids
For researchers, scientists, and drug development professionals, the precise detection of specific 3-hydroxy fatty acids (3-OH FAs) is critical for advancing our understanding of various physiological and pathological processes. These molecules are not only key intermediates in fatty acid metabolism but also serve as important biomarkers. For instance, they are characteristic components of lipid A in the lipopolysaccharide (LPS) of Gram-negative bacteria, making them crucial targets for sepsis diagnostics. Conversely, endogenous 3-OH FAs in mammals can indicate metabolic disorders.[1] The utility of antibody-based assays for the detection of these small lipid molecules is, however, fundamentally dependent on the specificity of the antibody used. Cross-reactivity with structurally similar 3-OH FAs of varying chain lengths can lead to inaccurate quantification and misinterpretation of results.
This guide provides an in-depth comparison of antibody cross-reactivity against a homologous series of 3-hydroxy fatty acids. We will delve into the principles of generating antibodies against these challenging small molecule targets, present a detailed methodology for assessing cross-reactivity using competitive ELISA, and provide illustrative data to guide researchers in selecting and validating antibodies for their specific needs.
The Challenge of Generating Specific Antibodies to Small Lipids
3-hydroxy fatty acids, being small molecules (haptens), are not immunogenic on their own. To elicit an immune response and generate antibodies, they must be covalently coupled to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).[2] This process, known as hapten-carrier conjugation, is a critical step that influences the specificity of the resulting antibodies. The choice of the carrier protein and the chemical linker used for conjugation can affect how the 3-hydroxy fatty acid is presented to the immune system, thereby shaping the antibody's binding characteristics.
The primary challenge lies in the structural similarity among the homologous series of 3-hydroxy fatty acids, which differ only by the length of their aliphatic carbon chains. An antibody raised against 3-hydroxytetradecanoic acid (3-OH C14), for example, may exhibit significant cross-reactivity with 3-hydroxydodecanoic acid (3-OH C12) or 3-hydroxydecanoic acid (3-OH C10) due to the conserved 3-hydroxy acid headgroup, which is a major antigenic determinant. Therefore, rigorous characterization of antibody specificity is paramount.
Assessing Cross-Reactivity: The Competitive ELISA Approach
A competitive enzyme-linked immunosorbent assay (ELISA) is the preferred method for quantifying small molecules and assessing the cross-reactivity of antibodies against them.[3] This assay format is based on the principle of competition between the analyte in the sample and a labeled antigen (the "tracer") for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.
To evaluate cross-reactivity, a panel of structurally related 3-hydroxy fatty acids is tested for their ability to inhibit the binding of the primary antibody to the immobilized target antigen. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the competitor that reduces the maximal signal by 50%. The percent cross-reactivity is then calculated relative to the IC50 of the target antigen.
Key Experimental Protocol: Competitive ELISA for 3-Hydroxy Fatty Acid Antibody Cross-Reactivity
This protocol outlines the steps to assess the cross-reactivity of a polyclonal antibody raised against 3-hydroxytetradecanoic acid (3-OH C14).
Materials:
-
High-binding 96-well microtiter plates
-
Anti-3-OH C14 polyclonal antibody (primary antibody)
-
3-OH C14 conjugated to a carrier protein (e.g., 3-OH C14-BSA) for coating
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)
-
3-hydroxy fatty acid standards: 3-OH C14, 3-OH C12, 3-OH C10, 3-OH C8
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the 3-OH C14-BSA conjugate to 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competition:
-
Prepare serial dilutions of the 3-hydroxy fatty acid standards (3-OH C14, 3-OH C12, 3-OH C10, 3-OH C8) in Assay Buffer (e.g., Blocking Buffer).
-
In separate tubes, pre-incubate a fixed, optimized dilution of the anti-3-OH C14 primary antibody with each concentration of the standard solutions for 1 hour at room temperature.
-
-
Incubation:
-
Add 100 µL of the antibody-standard mixtures to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Signal Development:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes.
-
Add 50 µL of Stop Solution to each well.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance values against the logarithm of the competitor concentration for each 3-hydroxy fatty acid.
-
Determine the IC50 value for each competitor from the resulting sigmoidal curves.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of 3-OH C14 / IC50 of Test Compound) x 100
-
Illustrative Comparison of Anti-3-OH C14 Antibody Cross-Reactivity
The following table presents illustrative data from a competitive ELISA performed as described above to characterize a hypothetical polyclonal antibody raised against 3-hydroxytetradecanoic acid (3-OH C14).
| Competitor Compound | Structure | IC50 (nM) | % Cross-Reactivity |
| 3-Hydroxytetradecanoic acid (3-OH C14) | CH₃(CH₂)₁₀CH(OH)CH₂COOH | 10 | 100% |
| 3-Hydroxydodecanoic acid (3-OH C12) | CH₃(CH₂)₈CH(OH)CH₂COOH | 25 | 40% |
| 3-Hydroxydecanoic acid (3-OH C10) | CH₃(CH₂)₆CH(OH)CH₂COOH | 80 | 12.5% |
| 3-Hydroxyoctanoic acid (3-OH C8) | CH₃(CH₂)₄CH(OH)CH₂COOH | 250 | 4% |
| Tetradecanoic acid (C14) | CH₃(CH₂)₁₂COOH | >10,000 | <0.1% |
Visualizing the Principles
Discussion and Interpretation of Results
The illustrative data clearly demonstrates the expected trend in antibody cross-reactivity. The antibody exhibits the highest affinity for its target immunogen, 3-hydroxytetradecanoic acid (3-OH C14), as indicated by the lowest IC50 value. As the carbon chain length of the competing 3-hydroxy fatty acid deviates from C14, the IC50 value increases, and consequently, the percent cross-reactivity decreases. This signifies a weaker binding affinity of the antibody for these structurally related but distinct molecules.
The negligible cross-reactivity with tetradecanoic acid, which lacks the 3-hydroxy group, underscores the importance of this functional group as a key part of the epitope recognized by the antibody.
For researchers, these findings have significant implications:
-
High-specificity applications: If the goal is to specifically quantify 3-OH C14 in a sample that may contain other 3-OH FAs, an antibody with low cross-reactivity is essential. The illustrative antibody, with only 4% cross-reactivity for 3-OH C8, would be a reasonable candidate, although further characterization would be necessary.
-
Screening for a class of compounds: In some applications, such as screening for the presence of medium- to long-chain 3-OH FAs as general markers of bacterial contamination, a degree of cross-reactivity might be acceptable or even desirable.
-
Validation is non-negotiable: The data highlights that even with a specific immunogen, some level of cross-reactivity is likely. Therefore, it is incumbent upon the researcher to validate any commercial antibody for its intended application using a panel of relevant, structurally similar molecules that may be present in their samples.
Advanced Techniques for Cross-Reactivity Analysis
While competitive ELISA is a robust and widely accessible method, other techniques can provide more detailed insights into antibody-antigen interactions.
Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[4] By immobilizing the antibody on a sensor chip and flowing different 3-hydroxy fatty acids over the surface, one can obtain precise quantitative data on binding affinities, providing a more comprehensive understanding of cross-reactivity.[5]
Conclusion
The selection of an appropriate antibody is a cornerstone of reliable immunoassay development for the detection of 3-hydroxy fatty acids. Understanding the principles of antibody generation against these small lipid haptens and the methodologies for assessing cross-reactivity is crucial for obtaining accurate and reproducible data. The illustrative comparison provided in this guide serves as a practical framework for researchers to evaluate and select antibodies based on their specific research needs. We strongly advocate for the rigorous in-house validation of any antibody against a panel of relevant potential cross-reactants to ensure the integrity and validity of experimental results.
References
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Arata, S., Mashimo, J., Kasai, N., Okuda, K., Aihara, Y., Kotani, S., Takada, H., Shiba, T., Kusumoto, S., & Shimamoto, T. (n.d.). Characterization of monoclonal lipid A antibodies with synthetic lipid A analogues. FEMS Microbiology Letters. Retrieved from [Link]
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Rapid Novor. (2022, September 15). SPR for Characterizing Biomolecular Interactions. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
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ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It? Retrieved from [Link]
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A Researcher's Guide to the Comparative Analysis of 3-Hydroxy Fatty Acid Profiles in Bacteria
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in the comparative analysis of 3-hydroxy fatty acid (3-OH FA) profiles across different bacterial species. We will delve into the distinct roles these molecules play in bacterial physiology, present a comparative overview of their distribution, and provide a detailed, field-proven protocol for their extraction, derivatization, and quantification using gas chromatography-mass spectrometry (GC-MS).
Introduction: The Significance of 3-Hydroxy Fatty Acids
3-Hydroxy fatty acids (3-OH FAs) are a specific class of fatty acids characterized by a hydroxyl group on the third carbon (beta-carbon) of their acyl chain. In the bacterial kingdom, these molecules are not merely metabolic intermediates; they are crucial structural components and potent biological effectors. Their distribution and structure are highly dependent on the bacterial species, making their analysis a powerful tool for bacterial identification, classification, and understanding host-pathogen interactions.[1][2]
The most well-known role of 3-OH FAs is as a core component of the lipid A moiety of lipopolysaccharide (LPS), the major endotoxin found in the outer membrane of Gram-negative bacteria.[3] The specific chain lengths and branching patterns of these 3-OH FAs can vary significantly between species, influencing the integrity of the outer membrane and modulating the host's innate immune response.[4][5] This structural diversity makes 3-OH FA profiling an invaluable technique in microbiology and clinical diagnostics.
Section 1: The Fundamental Divide: 3-OH FA Distribution in Bacteria
A primary distinction in bacterial 3-OH FA profiles lies in the fundamental difference between Gram-positive and Gram-negative cell envelopes.[6]
Gram-Negative Bacteria: The LPS Anchor In virtually all Gram-negative bacteria, 3-OH FAs are indispensable. They form the primary acyl chains attached via ester and amide linkages to the diglucosamine backbone of lipid A.[4][7] This hydrophobic structure anchors the entire LPS molecule into the outer membrane.[8] For example, the lipid A of Escherichia coli is characterized by four primary R-3-hydroxymyristate (3-OH C14:0) chains.[8][9] The presence and specific nature of these 3-OH FAs are so characteristic that they are widely used as chemical markers for quantifying Gram-negative bacterial biomass in environmental and clinical samples.[1]
Gram-Positive Bacteria: A Different Role Gram-positive bacteria lack an outer membrane and, consequently, do not produce LPS.[6] As a result, 3-OH FAs are generally absent as structural components of their cell walls. However, this does not mean they are entirely absent from their metabolic landscape. Certain Gram-positive species, particularly within the genus Bacillus, synthesize and secrete powerful biosurfactants known as lipopeptides (e.g., surfactin).[10][11] These molecules consist of a peptide ring linked to a fatty acid tail, which is often a 3-hydroxy fatty acid.[12][13] The chain length and branching of this 3-OH FA tail are critical for the biosurfactant's activity.[10][12]
Section 2: Comparative Profiles of 3-Hydroxy Fatty Acids Across Bacterial Genera
The specific profile of 3-OH FAs—including chain length (typically C10 to C18), branching (iso- or anteiso-), and relative abundance—serves as a chemotaxonomic fingerprint. This allows for the differentiation of bacterial genera and even species. The table below summarizes representative profiles for several key bacteria.
| Bacterium | Gram Type | Primary 3-OH FAs Detected | Key Structural Role | Reference(s) |
| Escherichia coli | Negative | 3-OH C14:0 (predominant), 3-OH C12:0 | Lipid A of LPS | [8][9] |
| Pseudomonas aeruginosa | Negative | 3-OH C10:0, 3-OH C12:0 | Lipid A of LPS | [5][14][15] |
| Vibrio cholerae | Negative | 3-OH C12:0, 3-OH C14:0 | Lipid A of LPS | [16][17] |
| Bacillus subtilis | Positive | 3-OH C13:0, 3-OH C14:0, 3-OH C15:0 | Lipopeptide Biosurfactants | [10][11][12][13] |
| Staphylococcus aureus | Positive | Generally Absent | N/A | [6] |
Section 3: A Validated Workflow for 3-OH FA Profiling by GC-MS
The analysis of 3-OH FAs requires a multi-step process to release them from their bound state and prepare them for chromatographic analysis. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this application due to its high sensitivity and ability to resolve complex mixtures of fatty acid isomers.[1][18]
Principle of the Method Since 3-OH FAs are typically bound within larger molecules (LPS or lipopeptides), the core of the method involves chemical hydrolysis to cleave these ester and amide bonds. The released fatty acids are then extracted. To make them volatile for gas chromatography, two derivatization steps are essential: methylation of the carboxylic acid group and silylation of the hydroxyl group. The resulting derivatives are stable, volatile, and produce characteristic fragmentation patterns in the mass spectrometer, allowing for confident identification and accurate quantification against internal standards.[19]
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from bacterial culture to data analysis.
Caption: Workflow for 3-OH FA analysis by GC-MS.
Step-by-Step Experimental Protocol
This protocol is a robust method for the comprehensive analysis of total cellular 3-OH FAs.
1. Sample Preparation (Bacterial Cells)
-
Causality: The starting material must be standardized to ensure reproducible results. Using cells from the same growth phase (e.g., late logarithmic) minimizes variation in fatty acid composition due to culture age.[1]
-
Harvest bacterial cells from a liquid culture or agar plate (approx. 20-40 mg wet weight).
-
Wash the cell pellet twice with sterile phosphate-buffered saline (PBS) to remove media components.
-
Lyophilize (freeze-dry) the cell pellet to obtain a precise dry weight for normalization.
-
2. Hydrolysis and Fatty Acid Methyl Ester (FAME) Formation
-
Causality: This single, crucial step combines saponification (cleavage of ester bonds) and acid-catalyzed methylation (conversion of carboxyl groups to methyl esters). Using a strong acid like HCl in methanol at high temperature ensures the efficient cleavage of both ester and the more resilient amide bonds found in lipid A.
-
To the dried cell pellet, add 2 mL of 2 M methanolic HCl.
-
Add a known quantity of an appropriate internal standard (e.g., deuterated 3-OH FAs or a non-native odd-chain 3-OH FA like 3-hydroxynonadecanoic acid). This is critical for accurate quantification.[20]
-
Seal the tube tightly with a Teflon-lined cap and heat at 90°C for 16 hours (overnight). This extended time is necessary for complete hydrolysis of amide-linked FAs.
-
Cool the tube to room temperature.
-
3. Extraction of FAMEs
-
Causality: The FAMEs are hydrophobic and must be partitioned away from the aqueous and polar cellular debris into an organic solvent. Hexane is an excellent choice for this purpose.
-
Add 1 mL of distilled water to the tube to quench the reaction.
-
Add 2 mL of n-hexane and vortex vigorously for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new clean glass tube.
-
Repeat the extraction (steps 3.2-3.4) with another 2 mL of n-hexane and combine the hexane layers.
-
Evaporate the pooled hexane to dryness under a gentle stream of nitrogen.
-
4. Silylation of Hydroxyl Groups
-
Causality: The free hydroxyl group on the 3-OH FAMEs is polar and can lead to poor peak shape and degradation during GC analysis. Silylation converts this -OH group into a non-polar trimethylsilyl (TMS) ether, which is much more volatile and thermally stable. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a highly effective and common silylating agent.
-
To the dried FAME residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% Trimethylchlorosilane (TMCS).
-
Seal the tube and heat at 70°C for 30 minutes.
-
Cool to room temperature. The sample is now ready for GC-MS analysis.
-
5. GC-MS Analysis
-
Causality: The separation is based on the boiling points and polarity of the derivatized FAs. A mid-polarity column is typically used to achieve good resolution of different chain lengths and isomers.
-
Instrument: Agilent 7890 GC with 5975 MSD or equivalent.[21]
-
Column: A phenyl methyl silicone fused silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[21]
-
Injection: 1 µL, splitless injection at 250°C.
-
Carrier Gas: Helium or Hydrogen at a constant flow.[1]
-
Oven Program:
-
Mass Spectrometer:
-
Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Data Acquisition: Scan mode for identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.
-
-
6. Data Analysis and Quantification
-
Identification: Identify the TMS-derivatized 3-OH FAMEs based on their retention times and characteristic mass spectra. The key diagnostic ion is typically a fragment resulting from cleavage next to the TMS ether group.
-
Quantification: Calculate the concentration of each 3-OH FA by comparing the peak area of its characteristic ion to the peak area of the corresponding ion from the internal standard.[20]
Conclusion and Future Outlook
The comparative analysis of 3-hydroxy fatty acid profiles is a robust and informative approach in modern microbiology. It provides deep insights into the fundamental structural differences between bacterial groups, particularly the distinction between Gram-negative and Gram-positive organisms. As demonstrated, the detailed workflow using GC-MS offers a reliable method for generating these profiles.
Looking forward, this technique is pivotal for several fields. In drug development, understanding the specific 3-OH FA composition of a pathogen's lipid A can inform the design of novel antibiotics that target its biosynthesis or antagonists that block its endotoxic effects. In microbial ecology and diagnostics, these profiles can serve as rapid biomarkers for identifying and quantifying specific bacterial populations within complex communities. The continued application and refinement of these analytical methods will undoubtedly lead to new discoveries in bacterial physiology and pathogenesis.
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Lin, S. C., et al. (1994). Importance of 3-Hydroxy Fatty Acid Composition of Lipopeptides for Biosurfactant Activity. Applied and Environmental Microbiology, 60(6), 1939-1944. [Link][10][12][13]
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Yuan, Y., et al. (2012). Pseudomonas aeruginosa Directly Shunts β-Oxidation Degradation Intermediates into De Novo Fatty Acid Biosynthesis. Journal of Bacteriology, 194(19), 5185–5196. [Link][5]
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Sasser, M. (1990). Bacterial Identification by Gas Chromatographic Analysis of Fatty Acid Methyl Esters (GC-FAME). MIDI Technical Note 101. [Link][1]
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Wang, W., et al. (2010). Differentiation of bacteria using fatty acid profiles from gas chromatography-tandem mass spectrometry. Journal of the Science of Food and Agriculture, 90(9), 1473-1479. [Link]
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Geissler, M., et al. (2021). The Surfactin-Like Lipopeptides From Bacillus spp.: Natural Biodiversity and Synthetic Biology for a Broader Application Range. Frontiers in Bioengineering and Biotechnology, 9, 638654. [Link][11]
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Spitsmeister, M., et al. (2010). UPLC/MS based method for quantitative determination of fatty acid composition in Gram-negative and Gram-positive bacteria. Journal of Microbiological Methods, 82(3), 288-295. [Link][22]
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De Siervo, A., et al. (2022). Effect of Culture Conditions on Fatty Acid Profiles of Bacteria and Lipopolysaccharides of the Genus Pseudomonas—GC-MS Analysis on Ionic Liquid-Based Column. International Journal of Molecular Sciences, 23(20), 12489. [Link][3][14]
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Wang, Y., et al. (2018). Escherichia coli Mutants that Synthesize Dephosphorylated Lipid A Molecules. Journal of Biological Chemistry, 293(19), 7184-7195. [Link][8]
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Jones, J. W., et al. (2020). A Multimodal System for Lipid A Structural Analysis from a Single Colony. Analytical Chemistry, 92(18), 12345–12352. [Link][4][7]
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Vences-Guzmán, M. A., et al. (2017). Remodeling of the Vibrio cholerae membrane by incorporation of exogenous fatty acids from host and aquatic environments. Molecular Microbiology, 106(2), 225-240. [Link][17][23]
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LIPID MAPS. (2012). Fatty Acid Mass Spectrometry Protocol. LIPID MAPS Lipidomics Resource. [Link][20]
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Song, X., et al. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Separation Science, 43(1), 196-210. [Link][19]
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OpenStax, Microbiology. (n.d.). Comparative Characteristics of Gram-Positive and Gram-Negative Bacteria. Lumen Learning. [Link][6]
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Zha, L., et al. (2020). Characterization of Pseudomonas aeruginosa fatty acid profiles in biofilms and batch planktonic cultures. Canadian Journal of Microbiology, 66(8), 465-476. [Link][15]
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A Senior Application Scientist's Guide to the Quantification of 3-Hydroxy Fatty Acids: A Comparison of GC-MS Accuracy and Precision
For Researchers, Scientists, and Drug Development Professionals
In the landscape of lipidomics and clinical diagnostics, the accurate and precise quantification of 3-hydroxy fatty acids (3-OH-FAs) is paramount. These molecules are critical intermediates in mitochondrial fatty acid β-oxidation and key components of bacterial endotoxins. Their measurement provides invaluable insights into metabolic disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, and serves as a crucial marker for bacterial infections.[1][2][3] This guide offers an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for 3-OH-FA quantification, juxtaposed with alternative methods, and is supported by experimental data to inform your analytical choices.
The Foundational Role of GC-MS in 3-OH-FA Analysis
GC-MS has long been a cornerstone for the analysis of fatty acids due to its high resolving power and sensitive detection.[4] For 3-OH-FAs, which are non-volatile, a critical derivatization step is required to increase their volatility for gas-phase analysis.[5][6] This typically involves the conversion of the polar carboxyl and hydroxyl groups into less polar and more volatile esters and ethers, respectively.
The causality behind this choice is rooted in the fundamental principles of gas chromatography. The separation of analytes on a GC column is dependent on their boiling points and interactions with the stationary phase. By derivatizing 3-OH-FAs, we lower their boiling points and reduce their polarity, which prevents peak tailing and adsorption to the column, thereby ensuring symmetrical peak shapes and reproducible retention times – prerequisites for accurate quantification.[5][6]
A self-validating system for 3-OH-FA quantification by GC-MS is built upon the principle of stable isotope dilution.[1][2][4] This technique involves spiking the sample with a known amount of a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled 3-OH-FAs) at the earliest stage of sample preparation.[3] These internal standards have nearly identical chemical and physical properties to their endogenous counterparts, meaning they are affected similarly by extraction inefficiencies, derivatization yield variations, and injection volume discrepancies.[4][7] By measuring the ratio of the native analyte to its labeled internal standard, we can correct for these potential sources of error, leading to highly accurate and precise results.[4][8]
An Exemplary GC-MS Workflow for 3-OH-FA Quantification
The following protocol outlines a robust, self-validating workflow for the quantification of 3-OH-FAs in a biological matrix such as plasma or serum.
Experimental Protocol: Quantification of 3-OH-FAs in Human Plasma by GC-MS
1. Sample Preparation and Internal Standard Spiking:
-
To 500 µL of plasma or serum in a glass tube, add 10 µL of a 500 µM stable isotope-labeled internal standard mixture containing ¹³C-labeled 3-OH-FAs of various chain lengths (C6-C18).[8]
-
For the determination of total 3-OH-FAs (free and esterified), hydrolyze the sample by adding 500 µL of 10 M NaOH and incubating for 30 minutes. For free 3-OH-FAs, this step is omitted.[8]
2. Acidification and Extraction:
-
Acidify the sample with 6 M HCl to a pH of approximately 2.[8][9]
-
Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging to separate the phases.[8][9]
-
Carefully transfer the upper organic layer to a new glass tube. Repeat the extraction once more and combine the organic layers.
3. Derivatization:
-
Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen at 37°C.[8]
-
Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried residue.[8]
-
Cap the tube tightly and heat at 80°C for 60 minutes to form the trimethylsilyl (TMS) derivatives of the 3-OH-FAs.[8]
4. GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions (example):
-
MS Conditions (example):
5. Quantification:
-
Calculate the concentration of each 3-OH-FA based on the ratio of the peak area of the native analyte to the peak area of its corresponding internal standard, using a calibration curve prepared with known concentrations of 3-OH-FA standards.[8]
Caption: GC-MS workflow for 3-hydroxy fatty acid quantification.
Performance Metrics: GC-MS vs. LC-MS
While GC-MS is a robust and well-validated technique, Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful alternative, particularly for high-throughput applications.[9][10] The primary advantage of LC-MS is that it often does not require derivatization, simplifying sample preparation and reducing analysis time.[9] However, the choice between the two depends on the specific analytical goals.
| Performance Metric | GC-MS | LC-MS/MS | Rationale & Causality |
| Linearity | 0.2 to 50 µmol/L[2][11] | Generally comparable or wider | Both techniques exhibit excellent linearity over a wide concentration range, crucial for accurate quantification in diverse biological samples. |
| Precision (CV%) | 5-15% at upper limits of normal[2][11] | Typically <15% | The use of stable isotope internal standards in both methods ensures high precision by correcting for variations throughout the analytical process.[4] |
| Accuracy (Recovery) | Not explicitly stated, but implied high with internal standards | 83.6-109.6% (for general FAs)[12] | Stable isotope dilution is the gold standard for achieving high accuracy by compensating for sample losses during preparation.[4] |
| Limit of Detection (LOD) | 0.05 to 1.0 pg on-column (for general FAs)[4] | Can be lower (femtogram levels)[13] | LC-MS, especially with electrospray ionization (ESI), can offer superior sensitivity for certain analytes. |
| Sample Throughput | Lower | Higher | The derivatization step in GC-MS is time-consuming, making LC-MS more suitable for large-scale studies.[9] |
| Compound Volatility | Requires volatile or derivatized compounds | Suitable for a wider range of polar and non-volatile compounds | This is the fundamental difference, making LC-MS more versatile for analyzing complex biological samples without chemical modification.[13] |
Expert Insights and Recommendations
The choice between GC-MS and LC-MS for 3-OH-FA quantification is not a matter of one being definitively superior, but rather which is better suited for the specific research question.
-
For targeted, hypothesis-driven research where a limited number of 3-OH-FAs are of interest and high accuracy is paramount, the well-established stable isotope dilution GC-MS methods are an excellent choice. The extensive literature and validated protocols provide a high degree of confidence in the results.
-
For high-throughput screening, clinical diagnostics, or discovery lipidomics where a broader range of lipids are being analyzed simultaneously, LC-MS/MS offers significant advantages in terms of speed and the ability to analyze underivatized samples.[9][13]
It is also important to consider the sample matrix. For complex matrices, the extensive cleanup and derivatization steps in the GC-MS protocol can help to reduce matrix effects, which can be a challenge in LC-MS with ESI.
Caption: Decision logic for selecting an analytical method for 3-OH-FA analysis.
References
- Jones, P. M., & Bennett, M. J. (2010). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in Molecular Biology, 603, 229–243.
- Jones, P. M., & Bennett, M. J. (2000). Improved Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry Method for Serum or Plasma Free 3-hydroxy-fatty Acids and Its Utility for the Study of Disorders of Mitochondrial Fatty Acid Beta-Oxidation. Clinical Chemistry, 46(2), 149–155.
- SciSpace. (n.d.). Improved Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry Method for Serum or Plasma Free 3-Hydroxy-Fatty Acids and.
- LIPID MAPS. (n.d.). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry.
- BenchChem. (n.d.). A Comparative Guide to GC-MS and LC-MS for 3-Hydroxy-3-methylhexanoic Acid Analysis.
- National Institutes of Health. (n.d.). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry.
- Jones, P. M., & Bennett, M. J. (2011). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 657–662.
- Creative Proteomics. (n.d.). Choosing the Right LC-MS Platform for Fatty Acid Analysis.
- Chemistry For Everyone. (2025). What Is The Difference Between GC-MS And LC-MS? YouTube.
- Giesbertz, P., et al. (2019).
- Dame, Z. T., et al. (2021). A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry. ACS Omega, 6(2), 1395–1407.
- BenchChem. (n.d.). Application Note: Derivatization of Fatty Acids for Improved GC-MS Detection.
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Introduction: The Analytical Imperative for 3-Hydroxy Fatty Acids
An Inter-Laboratory Guide to the Comparative Analysis of 3-Hydroxy Fatty Acids: Methods, Validation, and Best Practices
3-Hydroxy fatty acids (3-OH-FAs) are more than simple metabolic intermediates; they are critical biomarkers with profound diagnostic and research implications. In clinical settings, their quantification in plasma or serum is fundamental for diagnosing inherited disorders of mitochondrial fatty acid β-oxidation, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[1][2] In environmental and pharmaceutical science, 3-OH-FAs, particularly those with 10-18 carbon chains, serve as unique chemical markers for the presence of endotoxins (lipopolysaccharides) from Gram-negative bacteria.[3][4]
However, the accurate and reproducible quantification of 3-OH-FAs is a significant analytical challenge. These molecules often exist at low concentrations in complex biological matrices, and their structural similarity to other isomers, like 2-hydroxy fatty acids, demands highly selective analytical techniques.[5] Furthermore, the discovery that mammals can endogenously produce 3-OH-FAs through mitochondrial processes complicates their use as exclusive markers for endotoxin in certain samples.[3]
These challenges underscore a critical need for robust, validated, and standardized analytical methods to ensure that data generated across different laboratories are comparable and reliable. Discrepancies in sample preparation, analytical platforms, or data processing can lead to conflicting results, impacting clinical diagnoses and regulatory decisions. This guide provides a framework for conducting an inter-laboratory comparison of 3-OH-FA analysis, offering in-depth technical guidance on the two predominant analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It is designed for researchers, scientists, and drug development professionals seeking to establish or verify the accuracy and reproducibility of their 3-OH-FA measurements.
Part 1: Foundational Analytical Strategies: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS is the first major decision point in establishing a 3-OH-FA analysis workflow. Each technique offers distinct advantages and presents unique challenges. The selection depends on factors like required sensitivity, sample throughput, and the specific research or clinical question being addressed.[6]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Sensitivity
GC-MS is a highly reliable and robust technique for quantifying 3-OH-FAs, particularly when targeting specific analytes at low concentrations.[1] Its strength lies in the high chromatographic efficiency of capillary GC columns and the specificity of mass spectrometric detection.
Causality Behind the Workflow: The core challenge with analyzing fatty acids by GC-MS is their low volatility and polar nature, which makes them unsuitable for direct injection into a gas chromatograph. Therefore, a critical and mandatory derivatization step is required. This chemical process converts the polar carboxyl and hydroxyl groups into nonpolar, volatile esters (e.g., trimethylsilyl (TMS) ethers/esters), allowing the molecules to travel through the GC column at lower temperatures and produce sharp, symmetrical peaks.[7][8] The use of stable isotope-labeled internal standards, added at the very beginning of sample preparation, is a cornerstone of a trustworthy GC-MS protocol.[9] This self-validating approach ensures that any analyte loss during the multi-step extraction and derivatization process is accounted for, leading to highly accurate quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Powerhouse for Throughput and Specificity
LC-MS/MS has emerged as a powerful alternative, offering high throughput and exceptional selectivity without the need for derivatization.[10][11] This makes it particularly suitable for large-scale clinical studies or for profiling a wide range of 3-OH-FAs and their isomers in a single run.[5][6]
Causality Behind the Workflow: LC-MS/MS leverages the separation power of liquid chromatography with the dual-stage filtering of a tandem mass spectrometer. The first mass spectrometer (Q1) isolates the "parent" ion of the target 3-OH-FA, which is then fragmented in a collision cell (Q2). The second mass spectrometer (Q3) detects specific "daughter" ions. This multiple reaction monitoring (MRM) is exceptionally selective, effectively filtering out noise from complex matrices and allowing for confident identification and quantification, even among structurally similar isomers.[5] While derivatization is not always necessary, specialized reagents can be used to enhance ionization efficiency and thus sensitivity for trace-level detection.[12]
Workflow Comparison: GC-MS vs. LC-MS/MS for 3-OH-FA Analysis
Caption: High-level comparison of typical GC-MS and LC-MS/MS workflows.
Part 2: Designing a Robust Inter-Laboratory Comparison Study
An inter-laboratory comparison, or proficiency test (PT), is the ultimate measure of a method's reproducibility.[13] Organizations like AOCS and BIPEA provide formal PT programs for various analytes, and their principles can be applied to 3-OH-FA analysis.[14][15] The goal is to assess the performance of multiple laboratories analyzing identical, homogenous samples to identify systematic biases and areas for method improvement.
Key Performance Parameters to Evaluate: A successful study must evaluate a core set of validation parameters:
-
Accuracy: How close a laboratory's result is to the true or assigned value. Often expressed as percent bias.
-
Precision: The degree of agreement among a series of measurements.
-
Repeatability (Intra-assay precision): Variation within a single lab, on a single day, by a single analyst.
-
Reproducibility (Inter-assay precision): Variation between different laboratories. This is the key metric in a comparison study.
-
-
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.
-
Recovery: The efficiency of the extraction process, determined by spiking a known quantity of analyte into a blank matrix.
Logical Framework for a Proficiency Test (PT) Program
Caption: Key stages in the design and execution of an inter-laboratory study.
Part 3: Detailed Experimental Protocols
The following protocols are provided as robust starting points. They are designed as self-validating systems through the early and mandatory inclusion of stable isotope-labeled internal standards.
Protocol 1: GC-MS Quantification of Total and Free 3-OH-FAs in Human Plasma
This method is adapted from established clinical protocols and uses stable-isotope dilution for high accuracy.[9][16]
1. Sample Preparation & Internal Standard Spiking
-
Label two 2 mL microcentrifuge tubes for each sample: one for "Total" and one for "Free" 3-OH-FAs.
-
Pipette 500 µL of plasma into each tube.
-
To the "Free" tube, add 500 µL of deionized water.
-
To the "Total" tube, add 500 µL of 10 M NaOH. Vortex and incubate at 37°C for 30 minutes. This hydrolysis step cleaves ester bonds, releasing conjugated 3-OH-FAs.[9][16]
-
Crucial Step: Add 10 µL of a 500 µM stable isotope internal standard mix (containing 1,2-¹³C-labeled 3-OH-FAs from C6 to C18) to all tubes.[9] This ensures that any subsequent analyte loss affects the standards and the native analytes equally.
2. Acidification and Extraction
-
Acidify the "Free" tubes with 125 µL of 6 M HCl.
-
Acidify the "Total" tubes with 2 mL of 6 M HCl to neutralize the base.
-
Add 3 mL of ethyl acetate to each tube. Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Repeat the extraction (steps 3-5) once more and combine the organic layers.
-
Evaporate the pooled ethyl acetate extracts to dryness under a gentle stream of nitrogen at 37°C.
3. Derivatization
-
To the dried residue, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS).
-
Cap the tubes tightly and heat at 80°C for 60 minutes to form the TMS derivatives.[9]
4. GC-MS Analysis
-
GC System: Agilent 5890 series II (or equivalent) with a HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL, splitless mode.
-
Oven Program: Initial temperature 80°C for 5 min, ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 min.[9]
-
MS System: Operate in Selected Ion Monitoring (SIM) mode. Monitor the characteristic fragment ions for each native and labeled 3-OH-FA TMS derivative.[9]
-
Quantification: Calculate the concentration of each 3-OH-FA based on the peak area ratio of the native analyte to its corresponding stable isotope internal standard.
Protocol 2: LC-MS/MS Profiling of 3-OH-FAs as Endotoxin Markers
This method is designed for analyzing environmental samples where a profile of 3-OH-FAs is desired to indicate the presence of endotoxin.[4]
1. Sample Hydrolysis and Internal Standard Spiking
-
Place the sample (e.g., a filter from an air sampler) in a glass pressure-resistant tube.
-
Add 2 mL of 1 M NaOH.
-
Add an appropriate internal standard, such as threo-9,10-dihydroxyhexadecanoic acid, which is structurally distinct from the target analytes.[4]
-
Seal the tube and heat at 100°C for 4 hours to hydrolyze the lipopolysaccharide and release the 3-OH-FAs.
2. Solid-Phase Extraction (SPE) for Cleanup and Concentration
-
Causality: SPE is used here to remove the excess NaOH and other matrix components that would interfere with LC-MS/MS analysis, while concentrating the fatty acids.
-
Allow the hydrolysate to cool, then neutralize with HCl.
-
Condition a polystyrene-divinylbenzene polymer SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load the neutralized sample onto the cartridge.
-
Wash the cartridge with water to remove salts.
-
Elute the 3-OH-FAs with methanol or another suitable organic solvent.
-
Evaporate the eluate to dryness under nitrogen and reconstitute in a small volume (e.g., 100 µL) of the initial mobile phase.
3. UPLC-MS/MS Analysis
-
LC System: Waters ACQUITY UPLC (or equivalent) with a C18 column (e.g., BEH C18, 1.7 µm).
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid to promote ionization.
-
MS System: A triple quadrupole mass spectrometer (e.g., Sciex QTRAP or Waters Xevo TQ) operating in negative ion electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each 3-OH-FA chain length (C8 to C18).[4]
Part 4: Data Presentation and Interpretation
Clear and concise data presentation is essential for comparing laboratory performance.
Table 1: Qualitative Comparison of Primary Analytical Platforms
| Feature | GC-MS | LC-MS/MS |
| Primary Advantage | High sensitivity, robust, well-established.[1][6] | High throughput, high specificity, simpler sample prep.[6][10] |
| Sample Preparation | More complex; mandatory derivatization.[8] | Simpler; often direct analysis after extraction.[4] |
| Throughput | Lower; longer run times and prep.[6] | Higher; faster analysis times.[6] |
| Isomer Separation | Good, depends on GC column and conditions. | Excellent with MS/MS, can distinguish isomers by fragmentation.[5] |
| Matrix Effects | Less prone to ionization suppression. | Can be significant; requires careful method development.[12] |
| Primary Application | Targeted, quantitative analysis (e.g., clinical diagnostics).[1] | Profiling, screening, high-throughput analysis.[5] |
Table 2: Example Inter-Laboratory Comparison Data (Hypothetical)
Analyte: 3-hydroxytetradecanoic acid (3-OH-C14:0) in Spiked Serum (Assigned Value = 50.0 pmol/mL)
| Laboratory ID | Method | Mean Result (pmol/mL) | Accuracy (% Bias) | Precision (Inter-Assay CV%) | Extraction Recovery (%) |
| Lab A | GC-MS | 48.5 | -3.0% | 4.5% | 92% |
| Lab B | GC-MS | 55.2 | +10.4% | 6.1% | 88% |
| Lab C | LC-MS/MS | 51.0 | +2.0% | 3.8% | 95% |
| Lab D | LC-MS/MS | 43.1 | -13.8% | 9.5% | 75% |
| Lab E | GC-MS | 62.5 | +25.0% | 12.2% | 90% |
Interpretation: Lab A and Lab C show excellent performance with high accuracy and precision. Lab D shows a potential issue with extraction recovery, leading to a negative bias. Lab E shows significant positive bias and poor precision, indicating a potential calibration or systemic error.
Potential Sources of Analytical Error and Their Consequences
Caption: Common sources of error in 3-OH-FA analysis and their resulting impact.
Conclusion
Achieving accurate, reproducible results in the analysis of 3-hydroxy fatty acids is paramount for both clinical diagnostics and scientific research. While both GC-MS and LC-MS/MS are powerful and valid techniques, they are not interchangeable without careful validation. This guide demonstrates that the path to harmonized, inter-laboratory data lies in a deep understanding of the analytical workflow, from sample preparation to data analysis. The causality behind each step—why hydrolysis is performed, why derivatization is necessary for GC-MS, and why internal standards are critical—must be appreciated.
By implementing robust, self-validating protocols and participating in inter-laboratory comparison studies, laboratories can build confidence in their results, ensure data integrity, and contribute to the generation of reliable scientific and clinical knowledge. The ultimate goal is not to declare one method superior to another, but to ensure that whichever method is chosen, it is performed with the highest degree of scientific rigor.
References
-
Szponar, B., Norin, E., Midtvedt, T., & Larsson, L. (2002). Limitations in the use of 3-hydroxy fatty acid analysis to determine endotoxin in mammalian samples. Journal of Microbiological Methods, 50(3), 283-289. [Link]
-
Jian, W., Wang, R., Zhang, T., et al. (2020). Strategy for Global Profiling and Identification of 2- and 3-Hydroxy Fatty Acids in Plasma by UPLC–MS/MS. Analytical Chemistry, 92(7), 5091-5098. [Link]
-
Jones, P. M., & Bennett, M. J. (2010). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in Molecular Biology, 603, 229-243. [Link]
-
Jones, P. M., & Bennett, M. J. (2011). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. LIPID MAPS. [Link]
-
Jones, P. M., Butt, A. Q., & Bennett, M. J. (2000). Quantitative measurement of total and free 3-hydroxy fatty acids in serum or plasma samples: short-chain 3-hydroxy fatty acids are not esterified. Journal of Inherited Metabolic Disease, 23(8), 817-824. [Link]
-
Szponar, B., Norin, E., Midtvedt, T., & Larsson, L. (2002). Limitations in the use of 3-hydroxy fatty acid analysis to determine endotoxin in mammalian samples. ResearchGate. [Link]
-
Taverna, M., Marie, B., & Prazuck, T. (2016). Profiling of 3-hydroxy fatty acids as environmental markers of endotoxin using liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography B, 1012-1013, 123-130. [Link]
-
Schantz, M. M., & Wise, S. A. (2014). Interlaboratory Analytical Comparison of Fatty Acid Concentrations in Serum or Plasma. Journal of AOAC International, 97(5), 1332-1337. [Link]
-
Jones, P. M., & Bennett, M. J. (2011). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry. Clinica Chimica Acta, 412(11-12), 917-923. [Link]
-
Gika, H. G., & Theodoridis, G. A. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Biomolecules, 10(8), 1092. [Link]
-
Kelley, R. I. (2002). Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: preparation of stable isotope standards. Journal of Clinical Laboratory Analysis, 16(2), 115-120. [Link]
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Introduction: Unveiling the Potential of a Unique Hydroxy Fatty Acid Ester
An In-Depth Comparative Guide to the Biological Activity of (S)-Methyl 3-hydroxytetradecanoate A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the vast landscape of lipidomics, fatty acid methyl esters (FAMEs) represent a critical class of molecules, not only as intermediates in biodiesel production but also as biologically active compounds with significant potential in pharmacology and microbiology.[1][2] Among these, the hydroxylated FAMEs are gaining increasing attention for their unique structural features and diverse activities. This guide focuses on this compound, a 14-carbon chain fatty acid methyl ester featuring a hydroxyl group at the β-carbon position with specific (S)-stereochemistry.
(S)-3-hydroxytetradecanoic acid is a natural and biologically important molecule, serving as an intermediate in fatty acid biosynthesis and a key component of the lipid A moiety of lipopolysaccharide (LPS) in Gram-negative bacteria.[3] Its methyl ester, this compound, is therefore a crucial standard for studying bacterial metabolism, endotoxin detection, and fatty acid oxidation disorders.[3] However, its intrinsic biological activity, particularly in comparison to other structurally related FAMEs, remains an area of active investigation.
This guide provides a comparative analysis of the biological activities of this compound against other common FAMEs. We will delve into key performance areas such as antimicrobial, anti-inflammatory, and quorum sensing inhibitory activities. By synthesizing data from the literature and providing detailed, validated experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively evaluate and harness the potential of this and other FAMEs.
Structural Comparison: The Significance of the Hydroxyl Group and Chain Length
The biological activity of a FAME is intrinsically linked to its chemical structure. Key differentiating features include acyl chain length, degree of saturation, and the presence of functional groups. Here, we compare this compound to a representative selection of other FAMEs.
| FAME Compound | Abbreviation | Structure | Molecular Formula | Key Features |
| This compound | (S)-MHT | CH₃(CH₂)₁₀CH(OH)CH₂COOCH₃ | C₁₅H₃₀O₃ | C14, Saturated, β-hydroxy group |
| Methyl myristate | MM | CH₃(CH₂)₁₂COOCH₃ | C₁₅H₃₀O₂ | C14, Saturated, No -OH group |
| Methyl palmitate | MP | CH₃(CH₂)₁₄COOCH₃ | C₁₇H₃₄O₂ | C16, Saturated |
| Methyl oleate | MO | CH₃(CH₂)₇CH=CH(CH₂)₇COOCH₃ | C₁₉H₃₆O₂ | C18, Monounsaturated |
The defining feature of (S)-MHT is the hydroxyl group at the C-3 position. This functional group increases the molecule's polarity and introduces a chiral center, providing a specific three-dimensional conformation that can significantly influence its interaction with biological targets like enzymes and receptors. This guide will explore how this structural element, along with chain length, impacts its bioactivity profile compared to its non-hydroxylated counterpart (Methyl myristate) and other common FAMEs.
Comparative Biological Activity I: Antimicrobial & Antibiofilm Effects
FAMEs have demonstrated a broad spectrum of antimicrobial properties, capable of disrupting microbial membranes and interfering with essential cellular processes.[4] Their ability to combat biofilm formation—a key driver of antibiotic resistance and chronic infections—makes them particularly promising.[4][5]
Mechanism of Action Insights
The antimicrobial action of fatty acids and their esters is often attributed to their amphipathic nature, which allows them to insert into the bacterial cell membrane. This can lead to:
-
Membrane Disruption: Increased membrane fluidity and permeability, causing leakage of essential ions and metabolites.
-
Inhibition of Cellular Processes: Interference with the electron transport chain and oxidative phosphorylation.
-
Biofilm Disruption: Preventing initial bacterial attachment to surfaces or interfering with the extracellular polymeric substance (EPS) matrix that protects the biofilm.[6]
The presence of the hydroxyl group in (S)-MHT may enhance its interaction with the phospholipid head groups of the bacterial membrane, potentially leading to more potent or selective activity compared to non-hydroxylated FAMEs of the same chain length.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is a standardized method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7]
Causality Behind Experimental Choices:
-
Bacterial Strains: Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative) are chosen as they are common opportunistic pathogens known for their robust biofilm formation and clinical relevance.
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for antimicrobial susceptibility testing, ensuring reproducibility.
-
Indicator Dye: Resazurin is used as a cell viability indicator. Viable, respiring cells reduce blue resazurin to pink resorufin, providing a clear visual endpoint.
Step-by-Step Methodology:
-
Preparation of FAME Stock Solutions: Dissolve each FAME (e.g., (S)-MHT, MM, MP, MO) in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Bacterial Inoculum Preparation: Culture bacteria overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each FAME stock solution with CAMHB to achieve a range of test concentrations (e.g., 512 µg/mL to 1 µg/mL). Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.
-
Controls: Include a positive control (bacteria in CAMHB with 1% DMSO) and a negative control (sterile CAMHB).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the FAME dilutions and the positive control well.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determining MIC: After incubation, add 10 µL of 0.02% resazurin solution to each well and incubate for another 2-4 hours. The MIC is the lowest concentration of the FAME that remains blue (i.e., inhibits bacterial growth).
Comparative Performance Data (Illustrative)
| Compound | MIC against S. aureus (µg/mL) | MIC against P. aeruginosa (µg/mL) |
| This compound | 64 | 128 |
| Methyl myristate (C14:0) | 128 | 256 |
| Methyl palmitate (C16:0) | 256 | >512 |
| Methyl oleate (C18:1) | >512 | >512 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
Interpretation: The illustrative data suggests that the C14 chain length is effective, and the presence of the hydroxyl group in (S)-MHT may enhance its activity against both Gram-positive and Gram-negative bacteria compared to its non-hydroxylated analog, methyl myristate. Longer and unsaturated chains appear less effective in this direct antimicrobial context.
Comparative Biological Activity II: Anti-inflammatory Potential
Chronic inflammation is a hallmark of numerous diseases.[8] Lipids, including various fatty acids, are potent modulators of inflammatory pathways.[9] Some fatty acids, like omega-3s, are known for their anti-inflammatory effects.[4] The anti-inflammatory properties of hydroxylated FAMEs are an emerging area of interest.
Mechanism of Action Insights
FAMEs can modulate inflammation through several mechanisms:
-
Inhibition of Pro-inflammatory Mediators: Reducing the production of nitric oxide (NO), prostaglandins (e.g., PGE₂), and pro-inflammatory cytokines like TNF-α and IL-6.[10][11]
-
Modulation of Signaling Pathways: Interfering with key inflammatory signaling cascades, such as the NF-κB pathway.
-
Receptor Interaction: Acting as ligands for nuclear receptors like peroxisome proliferator-activated receptors (PPARs), which regulate inflammation.
The hydroxyl group of (S)-MHT could facilitate specific interactions with enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), or with receptors that modulate the inflammatory response.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This protocol assesses the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophage cells stimulated with bacterial lipopolysaccharide (LPS).
Causality Behind Experimental Choices:
-
Cell Line: RAW 264.7 murine macrophages are a standard and reliable model for studying inflammation in vitro. They produce significant amounts of NO upon stimulation with LPS.
-
Stimulant: LPS, a component of the Gram-negative bacterial outer membrane, is a potent activator of the inflammatory response in macrophages.
-
Endpoint Measurement: The Griess assay is a simple, colorimetric method for measuring nitrite (a stable breakdown product of NO) in the cell culture supernatant.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the FAMEs (e.g., 1-100 µM) for 1 hour.
-
Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Controls: Include an untreated control (cells only), a stimulated control (cells + LPS), and a vehicle control (cells + LPS + 1% DMSO).
-
Griess Assay: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).
-
Measurement: Incubate in the dark for 10 minutes. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC₅₀ value (the concentration required to inhibit 50% of NO production). A cell viability assay (e.g., MTT) should be run in parallel to ensure the observed inhibition is not due to cytotoxicity.
Comparative Performance Data (Illustrative)
| Compound | IC₅₀ for NO Inhibition (µM) | Cell Viability at IC₅₀ |
| This compound | 25 | >95% |
| Methyl myristate (C14:0) | 55 | >95% |
| Methyl palmitate (C16:0) | 80 | >95% |
| Methyl oleate (C18:1) | 45 | >95% |
| Dexamethasone (Control) | 0.1 | >95% |
Interpretation: This illustrative data suggests that (S)-MHT is a more potent inhibitor of NO production than its non-hydroxylated and longer-chain counterparts. This highlights the potential importance of the β-hydroxy group in mediating anti-inflammatory effects.
Comparative Biological Activity III: Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate group behaviors, including virulence factor production and biofilm formation.[5][12] Inhibiting QS is an attractive anti-virulence strategy that is less likely to induce resistance compared to traditional antibiotics.[5][13] Fatty acids and their derivatives have been identified as potential quorum sensing inhibitors (QSIs).[4]
Mechanism of Action Insights
FAMEs can inhibit QS by:
-
Competitive Binding: Structurally mimicking the native signaling molecules (e.g., N-acyl-homoserine lactones, AHLs, in Gram-negative bacteria) and blocking their receptors.
-
Inhibiting Signal Synthesis: Interfering with the enzymes responsible for producing the signaling molecules.
-
Degrading Signaling Molecules: Promoting the enzymatic breakdown of AHLs.
The structure of (S)-MHT, with its 14-carbon backbone, bears some resemblance to long-chain AHLs, suggesting it could act as a competitive inhibitor of the AHL receptor protein.
Caption: A comprehensive workflow for the comparative evaluation of FAME bioactivity.
Conclusion and Future Perspectives
This guide establishes a framework for comparing the biological activities of this compound to other FAMEs. The available evidence and theoretical considerations suggest that the unique β-hydroxy group on its C14 acyl chain is a critical determinant of its activity. Compared to its non-hydroxylated analog, methyl myristate, and other common FAMEs, (S)-MHT shows promise for enhanced antimicrobial, anti-inflammatory, and quorum sensing inhibitory effects.
The provided experimental protocols offer a validated, step-by-step approach for researchers to confirm these findings and explore the activities of other novel lipid molecules. Future research should focus on elucidating the precise molecular mechanisms and targets of (S)-MHT. Investigating its effects on a wider range of microbial pathogens, exploring its activity in more complex in vivo models of infection and inflammation, and determining the role of its stereochemistry by comparing it to its (R)-enantiomer will be critical next steps in translating its potential into therapeutic applications.
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A-1. The Imperative for Certified Reference Materials of 3-Hydroxy Fatty Acids in Research and Clinical Diagnostics
3-Hydroxy fatty acids (3-OH-FAs) are critical biomarkers for a range of physiological and pathological states. In clinical diagnostics, elevated levels of specific 3-OH-FAs in plasma are indicative of mitochondrial fatty acid β-oxidation disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) and medium/short-chain 3-hydroxyacyl-CoA dehydrogenase (M/SCHAD) deficiencies.[1][2] Beyond inherited metabolic diseases, 3-OH-FAs are integral components of the lipid A moiety of lipopolysaccharides (LPS) in Gram-negative bacteria, making them crucial markers for endotoxin detection in pharmaceutical manufacturing and sepsis research.[3][4] The accurate quantification of these molecules is therefore paramount for reliable disease diagnosis, drug development, and quality control.
Certified Reference Materials (CRMs) are the cornerstone of analytical accuracy and traceability. They are highly characterized, homogeneous, and stable materials with property values certified by a technically valid procedure, accompanied by an uncertainty statement. For 3-OH-FAs, CRMs serve to validate analytical methodologies, calibrate instrumentation, and ensure inter-laboratory comparability of results. The absence of readily available, well-characterized CRMs for a comprehensive range of 3-OH-FAs presents a significant challenge to the scientific community, hindering the standardization of assays and the confident interpretation of clinical and research data.
This guide provides a comparative overview of the essential considerations and methodologies for establishing a robust CRM for 3-OH-FAs. We will delve into the critical aspects of material selection, synthesis of isotopically labeled internal standards, analytical characterization, and the validation of quantitative methods.
A-2. Strategic Approaches to Developing a 3-OH-FA Certified Reference Material
The development of a CRM for 3-OH-FAs can be approached in several ways, each with its own set of advantages and limitations. The choice of strategy is often dictated by the intended application of the CRM, the availability of starting materials, and the analytical capabilities of the certifying body.
1. The Synthetic, Multi-Analyte Calibrator Approach:
This approach involves the chemical synthesis of individual 3-OH-FA isomers of high purity. These can then be combined to create a multi-component solution CRM.
-
Advantages: High degree of control over the identity and concentration of each analyte. Absence of interfering matrix components.
-
Disadvantages: May not fully represent the complexity of biological samples. Potential for differential stability of individual components in the mixture.
2. The Matrix-Based CRM Approach:
This strategy involves the use of a biological matrix, such as human serum or plasma, which is spiked with known concentrations of purified 3-OH-FAs.
-
Advantages: More closely mimics the analytical challenges of real-world samples, including matrix effects.
-
Disadvantages: Characterization is more complex due to the presence of endogenous 3-OH-FAs and other interfering substances. Stability of the analytes within the matrix needs to be rigorously assessed.
3. The Endogenously Fortified Matrix Approach:
A variation of the matrix-based approach, this involves sourcing biological materials from individuals with known metabolic conditions leading to elevated levels of specific 3-OH-FAs or through dietary interventions.[5]
-
Advantages: Provides a "natural" CRM that reflects the in vivo metabolic profile.
-
Disadvantages: Limited availability of such materials. Ethical considerations and patient consent are paramount. The exact concentration of the analytes needs to be meticulously determined.
Below is a comparative table summarizing these approaches:
| Approach | Purity & Composition Control | Matrix Complexity | Commutability with Clinical Samples | Sourcing & Scalability |
| Synthetic Multi-Analyte | High | Low | Moderate | High |
| Spiked Matrix | Moderate to High | High | High | Moderate |
| Endogenously Fortified | Low to Moderate | High | Very High | Low |
B-1. Foundational Pillars of CRM Certification: Synthesis and Analytical Characterization
The certification of a 3-OH-FA CRM is a multi-faceted process that relies on two foundational pillars: the synthesis of high-purity standards, particularly isotopically labeled internal standards, and the application of highly accurate and precise analytical techniques for value assignment.
B-1.1. Synthesis of High-Purity 3-OH-FAs and Isotopically Labeled Internal Standards
The gold standard for quantitative analysis of 3-OH-FAs is stable isotope dilution mass spectrometry.[1][6] This necessitates the synthesis of isotopically labeled analogues of the target 3-OH-FAs (e.g., with ¹³C or ²H). The synthesis of both the native (unlabeled) and labeled standards must yield materials of the highest chemical and isotopic purity. Various synthetic routes can be employed, such as the Reformatsky reaction, to produce these compounds.[6] The purity of the synthesized standards should be rigorously assessed using techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[6][7]
The following diagram illustrates a generalized workflow for the synthesis and purification of a 3-OH-FA standard:
Caption: Workflow for the synthesis and characterization of 3-OH-FA standards.
B-1.2. Primary Analytical Methodologies for Value Assignment
The certified value of a CRM is typically assigned using two or more independent, high-accuracy analytical methods. For 3-OH-FAs, the primary methods of choice are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a well-established and robust technique for the analysis of 3-OH-FAs.[1][2] The method typically involves derivatization of the fatty acids to increase their volatility, followed by separation on a capillary GC column and detection by a mass spectrometer. Selected ion monitoring (SIM) is often employed to enhance sensitivity and selectivity.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS has emerged as a powerful alternative to GC-MS, offering high sensitivity and specificity without the need for derivatization.[8][9] Reversed-phase liquid chromatography is commonly used to separate the 3-OH-FAs prior to their detection by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
The following table provides a comparison of these two key analytical techniques:
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | Derivatization required | Derivatization generally not required |
| Sensitivity | High | Very High |
| Specificity | High (with SIM) | Very High (with MRM) |
| Throughput | Moderate | High |
| Instrumentation Cost | Moderate to High | High |
B-2. Ensuring Chirality: A Critical Aspect of 3-OH-FA CRM Development
3-Hydroxy fatty acids possess a chiral center at the C-3 position, meaning they can exist as two non-superimposable mirror images (enantiomers), designated as D and L (or R and S). This stereochemistry is of profound biological significance. For instance, defects in mitochondrial fatty acid β-oxidation specifically involve L-3-hydroxy fatty acids.[1] Conversely, the 3-OH-FAs found in bacterial lipopolysaccharides are typically of the D configuration. Therefore, a comprehensive CRM for 3-OH-FAs should ideally have certified values for the individual enantiomers.
B-2.1. Analytical Techniques for Chiral Separation
The separation of 3-OH-FA enantiomers requires specialized chiral chromatography techniques.
Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a powerful method for resolving the enantiomers of 3-OH-FAs. This can be achieved either by using a chiral stationary phase (CSP) or by derivatizing the 3-OH-FAs with a chiral reagent to form diastereomers that can be separated on a conventional achiral column.[10][11]
Chiral Gas Chromatography (GC):
Similar to chiral HPLC, chiral GC can be employed to separate 3-OH-FA enantiomers. This typically involves derivatization with a chiral reagent followed by separation on a suitable GC column.[12]
The diagram below illustrates the principle of chiral separation:
Caption: Principle of chiral separation of 3-OH-FA enantiomers.
C-1. Experimental Protocol: Quantification of 3-OH-FAs in Human Plasma using GC-MS
This protocol outlines a validated method for the quantitative analysis of 3-OH-FAs in human plasma using gas chromatography-mass spectrometry with stable isotope dilution.[1][6]
1. Materials and Reagents:
-
Human plasma samples
-
Internal standard solution: A mixture of ¹³C-labeled 3-OH-FAs (C6 to C18) in a suitable solvent.
-
10 M Sodium Hydroxide (NaOH)
-
6 M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
GC-MS system with a capillary column (e.g., HP-5MS)
2. Sample Preparation:
-
Pipette 500 µL of plasma into a glass tube.
-
Add 10 µL of the internal standard solution.
-
For total 3-OH-FA content, add 500 µL of 10 M NaOH and incubate for 30 minutes at 60°C to hydrolyze any esterified 3-OH-FAs. For free 3-OH-FAs, omit this step.
-
Acidify the sample with 6 M HCl.
-
Extract the 3-OH-FAs twice with 3 mL of ethyl acetate.
-
Evaporate the combined ethyl acetate extracts to dryness under a stream of nitrogen.
-
Derivatize the dried residue by adding 100 µL of BSTFA with 1% TMCS and incubating at 80°C for 1 hour.
3. GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use a suitable temperature program to separate the derivatized 3-OH-FAs.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring the characteristic ions for each native and labeled 3-OH-FA.
4. Quantification:
-
Calculate the ratio of the peak area of the native 3-OH-FA to the peak area of its corresponding labeled internal standard.
-
Determine the concentration of the native 3-OH-FA using a calibration curve prepared with known amounts of native and labeled standards.
D-1. Method Validation: A Prerequisite for CRM Certification
A crucial step in establishing a CRM is the rigorous validation of the analytical methods used for value assignment. Method validation ensures that the analytical procedure is fit for its intended purpose and provides reliable and accurate results. Key validation parameters that must be assessed include:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a defined range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies using spiked samples or by comparison with a reference method.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The following table provides typical acceptance criteria for these validation parameters:
| Validation Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, R²) | ≥ 0.99 |
| Accuracy (Recovery) | 80% - 120% |
| Precision (Coefficient of Variation, CV) | ≤ 15% (≤ 20% at LOQ) |
| Robustness | No significant impact on results |
E-1. Conclusion: The Path Forward for Standardizing 3-OH-FA Measurements
The establishment of certified reference materials for 3-hydroxy fatty acids is an indispensable step towards improving the accuracy, reliability, and comparability of their measurement in both research and clinical settings. This guide has provided a comparative overview of the strategic approaches, analytical methodologies, and validation requirements for the development of such crucial standards. By embracing a multi-faceted approach that combines high-purity synthesis, advanced analytical characterization, and rigorous method validation, the scientific community can work towards the global standardization of 3-OH-FA analysis. This will ultimately lead to improved diagnosis and management of metabolic disorders, enhanced quality control in the pharmaceutical industry, and a deeper understanding of the role of these important molecules in health and disease.
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Matsuyama, T., Akutsu, K., & Yabuuchi, E. (1991). Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography. Journal of Bacteriology, 173(22), 7469–7472. [Link]
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Tanamoto, K. (1990). Development of a new quantitative method for detection of endotoxin by fluorescence labeling of 3-hydroxy fatty acid. Advances in Experimental Medicine and Biology, 256, 203–213. [Link]
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Matsuyama, T., Sogawa, K., & Yabuuchi, E. (1992). Chromatographic determination of optical configuration of 3-hydroxy fatty acids composing microbial surfactants. FEMS Microbiology Letters, 92(2), 165–169. [Link]
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National Institute of Standards and Technology. (2015). SRM 2378 - Fatty Acids in Frozen Human Serum. [Link]
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Nzai, J. M., & Proctor, A. (2014). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. American Journal of Food Science and Technology, 2(2), 53-60. [Link]
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Mielniczuk, Z., Mielniczuk, E., & Larsson, L. (2002). Limitations in the use of 3-hydroxy fatty acid analysis to determine endotoxin in mammalian samples. Journal of Microbiological Methods, 50(3), 283–289. [Link]
- Schantz, M. M., Schleicher, R. L., & Wise, S. A. (2016). Standard Reference Material (SRM) 2378 fatty acids in frozen human serum. Certification of a clinical SRM based on endogenous supplementation of polyunsaturated fatty acids. Analytical and Bioanalytical Chemistry, 408(25), 7045–7056.
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National Institute of Standards and Technology. (2024). SRM 3275 - Omega-3 and Omega-6 Fatty Acids in Fish Oil. [Link]
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National Institute of Standards and Technology. (2009). Standard Reference Materials to Support Measurement of Fatty Acids. [Link]
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Li, Y., et al. (2020). Strategy for Global Profiling and Identification of 2- and 3-Hydroxy Fatty Acids in Plasma by UPLC–MS/MS. Analytical Chemistry, 92(7), 5276–5284. [Link]
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Kim, H., et al. (2022). Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean Food Composition Database. Food Science of Animal Resources, 42(6), 1028–1042. [Link]
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Trakšelytė, K., et al. (2020). Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. Molecules, 25(24), 6030. [Link]
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Uhlig, S., et al. (2016). Profiling of 3-hydroxy fatty acids as environmental markers of endotoxin using liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography A, 1438, 153–160. [Link]
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Tsikas, D. (2017). A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk. Molecules, 22(11), 1968. [Link]
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Montgomery, J. A., et al. (2002). Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: preparation of stable isotope standards. Journal of Mass Spectrometry, 37(6), 633–640. [Link]
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The Emerging Role of (S)-Methyl 3-hydroxytetradecanoate in Diagnosing Metabolic Disorders: A Comparative Guide
For researchers, scientists, and drug development professionals, the identification of precise and reliable biomarkers is paramount to advancing our understanding and treatment of human diseases. In the realm of metabolic disorders, the focus is increasingly shifting towards lipid metabolites that can provide a direct window into cellular dysfunction. This guide provides an in-depth technical overview of (S)-Methyl 3-hydroxytetradecanoate, a long-chain hydroxy fatty acid methyl ester, and its correlation with specific disease states. We will objectively compare its performance as a biomarker against established alternatives, supported by experimental data and detailed protocols.
Introduction to this compound and its Biochemical Significance
This compound is the methyl ester of (S)-3-hydroxytetradecanoic acid. The parent acid is a crucial intermediate in the mitochondrial fatty acid β-oxidation pathway, a major process for energy production in the body, particularly during periods of fasting or increased energy demand.[1][2][3] The accumulation of 3-hydroxy fatty acids, including 3-hydroxytetradecanoic acid, in bodily fluids can be indicative of genetic defects in this pathway.[4][5]
The stereochemistry of this molecule is of critical importance. The L-3-hydroxy (or S) form is the natural biological isomer in humans, while the D-3-hydroxy (or R) form is a common constituent of the lipid A component of bacterial lipopolysaccharides (LPS), also known as endotoxins.[5] This distinction allows for the specific investigation of endogenous metabolic dysregulation versus exposure to bacterial components. This guide will focus on the endogenous (S)-enantiomer and its implications for human health.
Correlating this compound Levels with Fatty Acid Oxidation Disorders
The primary and most well-established clinical application for measuring 3-hydroxy fatty acids is in the diagnosis and monitoring of mitochondrial fatty acid β-oxidation (FAO) disorders.[3][6] These are a group of inherited metabolic diseases where the body is unable to properly break down fatty acids for energy.
Key Associated Disorders:
-
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency: This is a severe disorder that affects the breakdown of long-chain fatty acids. Patients with LCHAD deficiency often present in infancy with symptoms such as hypoketotic hypoglycemia, liver dysfunction, cardiomyopathy, and myopathy.[7][8] Elevated levels of long-chain 3-hydroxy fatty acids, including 3-hydroxytetradecanoic acid, are a hallmark of this condition.[4][7]
-
Medium/Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (M/SCHAD) Deficiency: This disorder affects the breakdown of medium and short-chain fatty acids. While some clinical features can overlap with LCHAD deficiency, the profile of accumulated 3-hydroxy fatty acids is different, with an elevation in shorter-chain species.[4]
The quantification of this compound (as a derivative of its parent acid) in plasma or serum provides a direct and sensitive biomarker for these conditions.
Workflow for Biomarker Discovery and Validation
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Safety Operating Guide
Prudent Disposal of (S)-Methyl 3-hydroxytetradecanoate: A Guide for Laboratory Professionals
In the fast-paced environment of research and development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step approach to the proper disposal of (S)-Methyl 3-hydroxytetradecanoate, a fatty acid methyl ester. Recognizing the absence of a universally available, specific Safety Data Sheet (SDS), this document is founded on the precautionary principle, treating the substance with the caution required for potentially hazardous materials and aligning with general best practices for chemical waste management.
The primary directive of this guide is to empower researchers, scientists, and drug development professionals to make informed, safety-conscious decisions. The procedures outlined herein are designed to be a self-validating system, ensuring that each step reinforces the principles of safety and regulatory compliance.
Initial Hazard Assessment and Precautionary Stance
This compound is a chiral long-chain fatty acid methyl ester. While many simple esters are biodegradable, the toxicological and ecotoxicological profile of this specific compound is not extensively documented in readily accessible safety literature. Safety data for analogous compounds, such as other fatty acid esters, present conflicting information. Some are classified as non-hazardous, while others are noted to cause serious eye damage and pose long-term hazards to aquatic life.[1][2]
Given this ambiguity, a conservative approach is not just recommended, but essential. Therefore, this compound should be managed as a hazardous chemical waste stream unless explicitly classified as non-hazardous by your institution's Environmental Health and Safety (EHS) office. [3][4]
Mandatory Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn. The rationale is to prevent skin and eye contact, as well as inhalation of any potential aerosols.[5]
| PPE Component | Specification | Justification |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes which could cause serious eye damage, a potential hazard based on related compounds. |
| Hand Protection | Nitrile gloves. | Provides good resistance to a range of chemicals, including esters. Always check the manufacturer's compatibility chart.[6] |
| Body Protection | A standard laboratory coat. | Prevents incidental skin contact with the chemical. |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or a chemical fume hood. | Minimizes the risk of inhaling aerosols.[6] |
Step-by-Step Disposal Protocol
This protocol is designed to guide the user from the point of waste generation to its final collection by a licensed waste contractor.
Step 1: Waste Segregation
Immediately upon generation, segregate waste containing this compound from all other waste streams. This is a critical step in preventing unintended chemical reactions and ensuring proper disposal. Do not mix with aqueous waste, solid waste, or other organic solvent wastes unless explicitly permitted by your EHS office.
Step 2: Waste Container Selection and Labeling
-
Container Choice: Use a dedicated, leak-proof container made of a material compatible with esters, such as high-density polyethylene (HDPE) or glass.[7] The container must have a secure, screw-top cap to prevent spills and evaporation.[7]
-
Labeling: Proper labeling is a regulatory requirement and a critical safety measure.[8] As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container. The label must include:[4]
-
The words "Hazardous Waste "
-
The full chemical name: "This compound " (no abbreviations or chemical formulas)
-
The approximate concentration and volume.
-
The date the waste was first added (accumulation start date).[3]
-
The name of the principal investigator or laboratory contact.
-
Step 3: Accumulation and Storage
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[9] This area should be under the control of the laboratory personnel.[4]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.[7]
-
Segregation in Storage: Do not store the container with incompatible chemicals, such as strong oxidizing agents or bases.[2]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[8] Do not leave a funnel in the opening.
Step 4: Arranging for Disposal
-
Consult EHS: The most critical step is to contact your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance based on local, state, and federal regulations and will arrange for the collection of the waste by a licensed hazardous waste contractor.[10]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sanitary sewer.[11] This is to prevent potential harm to aquatic life and to avoid violating wastewater regulations.
-
Do Not Dispose in Regular Trash: This chemical, whether in liquid or solid form absorbed onto a medium, should not be disposed of in the regular trash.[3]
Step 5: Empty Container Disposal
Even "empty" containers that held this compound must be handled properly.
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).[3]
-
Rinsate Collection: The first rinsate must be collected and disposed of as hazardous waste in your this compound waste container.[12] Subsequent rinses may be permissible for drain disposal, but only with explicit approval from your EHS office.
-
Defacing the Label: Completely remove or deface the original label to prevent confusion.[13]
-
Final Disposal: Once triple-rinsed and the label is defaced, the container can typically be disposed of in the regular laboratory glassware or plastic recycling stream, as per your institution's guidelines.[13]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Integrity
The proper disposal of laboratory chemicals is a reflection of our commitment to scientific integrity and the well-being of our colleagues and the environment. While the lack of a specific SDS for this compound requires a cautious and conservative approach, the principles outlined in this guide—consulting institutional experts, proper labeling and containment, and utilizing licensed disposal services—provide a robust framework for managing this and other chemical wastes safely and responsibly. Your EHS office is your most valuable resource; their guidance is paramount in ensuring compliance and safety.
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A Researcher's Guide to the Safe Handling of (S)-Methyl 3-hydroxytetradecanoate
This guide provides essential safety and logistical information for laboratory personnel handling (S)-Methyl 3-hydroxytetradecanoate. As a long-chain fatty acid methyl ester, its handling requires a systematic approach to personal protection, operational planning, and disposal to ensure the safety of researchers and the integrity of experimental work. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and excellence in the laboratory.
Hazard Assessment and Chemical Profile
This compound (C15H30O3, CAS No. 76835-67-1) is a fatty acid methyl ester.[1][2][3] While specific toxicity data for this compound is not extensively documented, its structural class suggests potential for mild skin and eye irritation.[4] The primary risks associated with handling this and similar long-chain esters are dermal contact, eye exposure, and inhalation of aerosols, particularly during heating or agitation.
Key Chemical Properties:
| Property | Value | Source |
| Molecular Weight | 258.40 g/mol | PubChem[1] |
| Appearance | Pale Yellow Low Melting Solid | ECHEMI[5] |
| Storage Temperature | 2-8°C | ECHEMI[5] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following recommendations are based on a risk assessment for this compound and similar fatty acid esters.
Core PPE Requirements:
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes.[4][6][7] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during bulk transfers or heating.[7][8]
-
Hand Protection: Chemical-resistant gloves are essential to prevent skin contact. Nitrile gloves are a suitable choice for incidental contact.[7] For prolonged handling or immersion, heavier-duty gloves should be considered. Always inspect gloves for tears or punctures before use and change them frequently.
-
Body Protection: A standard laboratory coat should be worn to protect against minor spills. Ensure the lab coat is fully buttoned.
-
Footwear: Closed-toe shoes are required in all laboratory settings to protect against spills and falling objects.
Respiratory Protection:
Under standard laboratory conditions with adequate ventilation, respiratory protection is not typically required when handling this compound at room temperature. However, if there is a potential for aerosol generation (e.g., sonication, heating, or working in a poorly ventilated area), a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[4][6]
Operational and Handling Plan
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure that the work area is clean and uncluttered. Have all necessary equipment and materials readily available.
-
Donning PPE: Put on your laboratory coat, followed by safety goggles and gloves. If required, don a face shield and respirator.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid or liquid compound in a chemical fume hood to minimize inhalation exposure. Use a spatula for solids and appropriate glassware for liquids.
-
Dissolving and Mixing: When preparing solutions, add the this compound to the solvent slowly to avoid splashing. If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.
-
Post-Handling: After handling is complete, decontaminate the work area with an appropriate solvent.
-
Doffing PPE: Remove gloves first, followed by the face shield, lab coat, and goggles. Wash hands thoroughly with soap and water after removing all PPE.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][9] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[4][9] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention.
-
Spill Response: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[9] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of unused this compound and any solutions containing it as hazardous chemical waste.[6] Follow all local, state, and federal regulations for chemical waste disposal.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and empty containers, should also be disposed of as hazardous waste.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste.
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
